molecular formula C14H16N2O3 B598289 ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate CAS No. 1199590-80-1

ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B598289
CAS No.: 1199590-80-1
M. Wt: 260.293
InChI Key: KMKGIDHKTPDZRT-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, also known as Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.293. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-19-14(17)12-8-15-16(10-12)9-11-4-6-13(18-2)7-5-11/h4-8,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKGIDHKTPDZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Pyrazole derivatives are foundational scaffolds in numerous pharmacologically active compounds, valued for their diverse biological activities.[1][2] This document outlines a robust and regioselective two-step synthetic pathway, beginning with the formation of the core pyrazole ring followed by a strategic N-alkylation. We delve into the mechanistic rationale behind the experimental design, offering field-proven insights into optimizing reaction conditions and ensuring product purity. The guide culminates with a thorough characterization of the title compound using modern spectroscopic techniques, including NMR, IR, and Mass Spectrometry, providing a self-validating framework for researchers.

Strategic Overview: Retrosynthetic Analysis

The synthetic strategy for ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is best conceptualized through a retrosynthetic approach. The target molecule is disconnected at the N1-benzyl bond, identifying the two primary precursors: the stable heterocyclic core, ethyl 1H-pyrazole-4-carboxylate (I) , and the alkylating agent, 4-methoxybenzyl chloride (II) . This N-alkylation approach is a common and effective method for functionalizing pyrazole rings.[3][4] Intermediate (I) itself can be synthesized from commercially available starting materials via cyclization.

G Target Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate Disconnect C-N Disconnection (N-Alkylation) Target->Disconnect Intermediate_I Ethyl 1H-pyrazole-4-carboxylate (I) Disconnect->Intermediate_I Intermediate_II 4-Methoxybenzyl chloride (II) Disconnect->Intermediate_II

Caption: Retrosynthetic analysis of the target compound.

Synthesis Methodology and Mechanistic Rationale

The synthesis is executed in a two-part sequence. This approach ensures high yields and facilitates purification by isolating the core pyrazole intermediate before proceeding to the final alkylation step.

Part A: Synthesis of Ethyl 1H-pyrazole-4-carboxylate (Intermediate I)

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms.[2] Its formation is classically achieved through the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with hydrazine. For this synthesis, we utilize ethyl 2-formyl-3-oxopropanoate (also known as (ethoxycarbonyl)malondialdehyde) and hydrazine hydrate.

Mechanism: The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic hydrazine attacks the aldehyde carbonyls of the dicarbonyl compound, followed by intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. This method is highly efficient for producing pyrazole-4-carboxylates.[5]

Part B: N-Alkylation with 4-Methoxybenzyl Chloride (Intermediate II)

The second stage involves the alkylation of the pyrazole nitrogen. A critical consideration in the N-alkylation of unsymmetrical pyrazoles is regioselectivity. The pyrazole ring in intermediate (I) has two nitrogen atoms (N1 and N2) that can potentially be alkylated.

Causality of Regioselectivity: The alkylation predominantly occurs at the N1 position. This preference is governed by a combination of steric and electronic factors. While both nitrogens are nucleophilic, the N1 position is generally less sterically hindered. Furthermore, thermodynamic stability often favors the N1-substituted product.[6][7] The use of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile provides ideal conditions for deprotonating the pyrazole N-H, creating the pyrazolate anion, which then acts as the nucleophile in an SN2 reaction with 4-methoxybenzyl chloride.[8]

G cluster_0 Part A: Pyrazole Formation cluster_1 Part B: N-Alkylation start_A Ethyl 2-formyl-3-oxopropanoate + Hydrazine Hydrate product_A Ethyl 1H-pyrazole-4-carboxylate (I) start_A->product_A Cyclocondensation start_B Ethyl 1H-pyrazole-4-carboxylate (I) 4-Methoxybenzyl chloride (II) product_A->start_B:f0 product_B Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate start_B->product_B K₂CO₃, Acetonitrile (SN2 Reaction)

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

Disclaimer: These protocols involve chemical reagents that require proper handling and safety precautions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate (I)
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-formyl-3-oxopropanoate (14.4 g, 100 mmol) in ethanol (100 mL). Cool the solution to 0 °C using an ice bath.

  • Hydrazine Addition: Slowly add hydrazine hydrate (5.0 g, 100 mmol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: Remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue is the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield ethyl 1H-pyrazole-4-carboxylate as a white to off-white solid.[5]

Protocol 2: Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate
  • Reagent Setup: To a 250 mL round-bottom flask, add ethyl 1H-pyrazole-4-carboxylate (I) (7.0 g, 50 mmol), anhydrous potassium carbonate (10.4 g, 75 mmol), and acetonitrile (120 mL).

  • Alkylation: Add 4-methoxybenzyl chloride (II) (8.6 g, 55 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 8-10 hours, monitoring the reaction by TLC until the starting pyrazole is consumed.[8][9]

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexane) to afford the final product, ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, as a crystalline solid or viscous oil.

Structural Characterization and Data Validation

The identity and purity of the synthesized compound are validated through a combination of spectroscopic methods. The data presented below serve as a benchmark for successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. The spectra confirm the successful N-alkylation by the disappearance of the pyrazole N-H proton and the appearance of signals corresponding to the 4-methoxybenzyl group.

¹H NMR Data (400 MHz, CDCl₃) ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
8.05 (s, 1H)Pyrazole C5-H
7.95 (s, 1H)Pyrazole C3-H
7.25 (d, J=8.6 Hz, 2H)Ar-H (ortho to CH₂)
6.90 (d, J=8.6 Hz, 2H)Ar-H (meta to CH₂)
5.30 (s, 2H)Benzyl CH₂
4.30 (q, J=7.1 Hz, 2H)Ester OCH₂
3.80 (s, 3H)Methoxy OCH₃
1.35 (t, J=7.1 Hz, 3H)Ester CH₃

Note: NMR data is predicted and correlated with similar structures found in the literature. Actual values may vary slightly.[10]

Infrared (IR) Spectroscopy

IR spectroscopy validates the presence of key functional groups. The spectrum provides a molecular fingerprint confirming the compound's identity.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2980-2900C-H StretchAlkyl (CH₂, CH₃)
~1715C=O StretchEster Carbonyl
~1610, 1515C=C StretchAromatic Ring
~1250C-O StretchAryl Ether (Ar-O-CH₃)
~1170C-O StretchEster

The strong absorption around 1715 cm⁻¹ is characteristic of the ester carbonyl group, a primary feature of the molecule.[1][11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the title compound.

  • Formula: C₁₄H₁₆N₂O₃

  • Molecular Weight: 260.29 g/mol

  • Expected [M+H]⁺: 261.12

For Electron Ionization (EI), a prominent molecular ion peak (M⁺) at m/z = 260 would be expected, along with a characteristic fragmentation pattern showing the loss of the ethoxy group (-45) and the cleavage of the benzyl group, resulting in a strong peak for the methoxybenzyl cation at m/z = 121.[12]

Conclusion

This guide details a reliable and well-characterized methodology for the synthesis of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. The two-step process, involving a cyclocondensation followed by a regioselective N-alkylation, is efficient and scalable. The provided experimental protocols and comprehensive characterization data serve as a self-validating system for researchers, ensuring the production of a high-purity compound. This molecule is a valuable intermediate, poised for further functionalization in the development of novel therapeutic agents and other advanced materials.[13][14]

References

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  • Title: One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen Source: SID URL: [Link]

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications URL: [Link]

  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: ResearchGate URL: [Link]

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  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester Source: Molbase URL: [Link]

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  • Title: FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Source: ResearchGate URL: [Link]

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  • Title: SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Source: Connect Journals URL: [Link]

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  • Title: Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate Source: MySkinRecipes URL: [Link]

  • Title: Compound 8: Ethyl 2-(4-Methoxybenzyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate Source: Imperial College London URL: [Link]

  • Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: ResearchGate URL: [Link]

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Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the comprehensive spectroscopic characterization of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, a key intermediate in medicinal chemistry and agrochemical research.[1] As a Senior Application Scientist, this guide moves beyond mere data reporting to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and self-validating analytical workflow.

Introduction: The Molecule and the Rationale

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative. The pyrazole ring is a crucial scaffold in pharmacology, and its functionalization dictates its biological activity.[2] The presence of an N-substituted benzyl group and an ethyl ester moiety provides multiple points for interaction and further chemical modification. Accurate and unambiguous structural confirmation is paramount before its use in downstream applications such as enzyme inhibition studies or as a building block in complex syntheses.[3]

This guide will leverage a multi-technique approach—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to create a complete analytical portrait of the molecule. Each technique provides a unique and complementary piece of structural information.

molecular_structure cluster_pyrazole Pyrazole Core cluster_ester Ethyl Carboxylate Group cluster_benzyl 4-Methoxybenzyl Group C3 C4 C3->C4 H3 H-3 C5 C4->C5 C_ester C4->C_ester N1 C5->N1 H5 H-5 N2 N1->N2 CH2_benzyl CH₂ N1->CH2_benzyl N2->C3 O_ester O C_ester->O_ester CH2_ethyl CH₂ O_ester->CH2_ethyl CH3_ethyl CH₃ CH2_ethyl->CH3_ethyl H_ethyl_q H (quartet) H_ethyl_t H (triplet) C1_aryl C1' CH2_benzyl->C1_aryl H_benzyl_s H (singlet) C2_aryl C2' C1_aryl->C2_aryl C3_aryl C3' C2_aryl->C3_aryl H_aryl_d1 H-2', H-6' (doublet) C4_aryl C4' C3_aryl->C4_aryl H_aryl_d2 H-3', H-5' (doublet) C5_aryl C5' C4_aryl->C5_aryl O_methoxy O C4_aryl->O_methoxy C6_aryl C6' C5_aryl->C6_aryl C6_aryl->C1_aryl CH3_methoxy CH₃ O_methoxy->CH3_methoxy H_methoxy_s H (singlet)

Caption: Molecular structure of the target compound with key subgroups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework. For a molecule like ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for moderately polar organics and its single solvent peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C), which rarely interferes with signals of interest.

  • Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths improve signal dispersion, which is critical for resolving the aromatic protons.

  • Acquisition:

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 2 seconds.

    • ¹³C NMR: Acquire 1024-2048 scans using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets and to enhance signal-to-noise.

    • 2D NMR (Optional but Recommended): Run COSY, HSQC, and HMBC experiments to definitively assign proton-proton correlations and proton-carbon one-bond and long-range correlations, respectively.[4]

¹H NMR Spectroscopy: Interpretation and Expected Data

The ¹H NMR spectrum provides a map of all unique proton environments in the molecule. The expected signals are detailed below.

Signal Predicted δ (ppm) Multiplicity Integration Assignment Rationale
18.0 - 8.1Singlet (s)1HH-5 (Pyrazole)Deshielded by the adjacent nitrogen (N1) and the electron-withdrawing ester group. Literature on ethyl 1H-pyrazole-4-carboxylate shows pyrazole protons around 8.08 ppm.[5][6]
27.8 - 7.9Singlet (s)1HH-3 (Pyrazole)Slightly less deshielded than H-5 due to its position relative to the ester.
37.2 - 7.3Doublet (d)2HH-2', H-6' (Aromatic)Protons on the methoxybenzyl ring ortho to the CH₂ group.
46.8 - 6.9Doublet (d)2HH-3', H-5' (Aromatic)Protons on the methoxybenzyl ring ortho to the electron-donating methoxy group, thus more shielded.
55.3 - 5.4Singlet (s)2HCH₂ (Benzyl)Methylene protons connecting the pyrazole nitrogen to the aromatic ring.
64.2 - 4.3Quartet (q)2HOCH₂ (Ethyl)Methylene protons of the ethyl ester, split by the adjacent methyl group.
73.8 - 3.9Singlet (s)3HOCH₃ (Methoxy)Methyl protons of the electron-donating methoxy group.
81.3 - 1.4Triplet (t)3HCH₃ (Ethyl)Methyl protons of the ethyl ester, split by the adjacent methylene group.
¹³C NMR Spectroscopy: Interpretation and Expected Data

The ¹³C NMR spectrum identifies all unique carbon atoms. Proton decoupling simplifies the spectrum to a series of singlets, with chemical shifts indicating the electronic environment of each carbon.

Signal Predicted δ (ppm) Assignment Rationale
1163 - 165C=O (Ester)The carbonyl carbon is highly deshielded.
2159 - 160C-4' (Aromatic)Aromatic carbon attached to the electron-donating methoxy group.
3140 - 142C-5 (Pyrazole)Pyrazole ring carbon adjacent to two nitrogen atoms.[7]
4132 - 134C-3 (Pyrazole)Pyrazole ring carbon.[7][8]
5129 - 130C-2', C-6' (Aromatic)Aromatic carbons ortho to the CH₂ group.
6128 - 129C-1' (Aromatic)Aromatic carbon attached to the CH₂ group.
7115 - 117C-4 (Pyrazole)Pyrazole ring carbon attached to the ester group.
8114 - 115C-3', C-5' (Aromatic)Aromatic carbons shielded by the methoxy group.
960 - 61OCH₂ (Ethyl)Ethyl ester methylene carbon.
1055 - 56OCH₃ (Methoxy)Methoxy group carbon.
1154 - 55CH₂ (Benzyl)Benzyl methylene carbon.
1214 - 15CH₃ (Ethyl)Ethyl ester methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press. This method is chosen to avoid solvent bands and obtain sharp signals for the solid-state sample.

  • Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

IR Data Interpretation

The IR spectrum will be dominated by strong absorptions from the ester and aromatic ether functionalities.

Wavenumber (cm⁻¹) Intensity Vibration Assignment Rationale
3100 - 3000Medium-WeakC-H StretchAromatic & Pyrazole C-HCharacteristic stretching for sp² C-H bonds.
2980 - 2850MediumC-H StretchAliphatic C-HAsymmetric and symmetric stretching of methyl and methylene groups.
~1725StrongC=O StretchEster CarbonylThis is a highly characteristic and intense band. The position is typical for an α,β-unsaturated ester, conjugated with the pyrazole ring.[9][10]
1610, 1585, 1510Medium-StrongC=C StretchAromatic RingMultiple bands are expected due to the vibrations of the benzene and pyrazole rings.
~1250StrongC-O-C StretchAryl Ether (Asymmetric)A strong band characteristic of aryl alkyl ethers due to the asymmetric C-O-C stretch.[11]
1180 - 1050StrongC-O StretchEster C-OEsters show two strong C-O stretching bands.[12]
~1030Medium-StrongC-O-C StretchAryl Ether (Symmetric)Symmetric stretch of the aryl ether linkage.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray Ionization (ESI) is the preferred method. It is a soft ionization technique that will likely yield a prominent protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.

  • Analysis: Perform a full scan in positive ion mode. For fragmentation analysis, conduct a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

MS Data Interpretation

The analysis will focus on confirming the molecular weight and identifying key structural fragments. The molecular formula is C₁₄H₁₆N₂O₃, with a molecular weight of 260.29 g/mol .

  • Expected Molecular Ion: In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 261.12 .

  • Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 261 ion will reveal characteristic fragments. The most probable cleavage is the benzylic C-N bond, which is relatively weak.

fragmentation_pathway M [M+H]⁺ m/z 261 F3 Methoxybenzyl Cation [C₈H₉O]⁺ m/z 121 M->F3 Benzylic Cleavage F4 Ethyl Pyrazole Fragment [C₆H₉N₂O₂]⁺ m/z 141 M->F4 Benzylic Cleavage F1 Tropylium Cation [C₇H₇]⁺ m/z 91 F2 Ethyl Pyrazole Carboxylate Radical Cation [C₆H₈N₂O₂]⁺˙ m/z 140 F3->F1 - CH₂O

Caption: Predicted major fragmentation pathway for the [M+H]⁺ ion.

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the N-CH₂ bond. This leads to two primary fragments:

    • The Methoxybenzyl Cation (m/z 121): A very stable cation. This fragment can further lose formaldehyde (CH₂O) to form the highly stable tropylium ion at m/z 91 . The presence of m/z 121 and 91 is a strong indicator of the 4-methoxybenzyl group.

    • The Protonated Pyrazole Core (m/z 141): The remaining ethyl pyrazole-4-carboxylate portion of the molecule would appear at m/z 141.[5]

  • Ester Fragmentation: Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion could lead to a fragment at m/z 215 , though this is generally less favorable than benzylic cleavage.[13]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and cross-validating characterization of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of critical functional groups (ester, ether, aromatic rings). Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, while MS/MS fragmentation patterns corroborate the major structural subunits. This multi-faceted analytical approach ensures the identity and purity of the compound, providing the necessary confidence for its use in research and development.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Available at: [Link]

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  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
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  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • All About Chemistry. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. Available at: [Link]

  • University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 21, 2026, from [Link]

  • Shi, C. X., & Xie, Y. M. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1084. Available at: [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • MySkinRecipes. (n.d.). Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular fragmentation of N-phenacylpyrazole 5a. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate: A Comparative Analysis and Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the anticipated crystal structure of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. In the dynamic field of drug discovery and materials science, pyrazole derivatives are recognized for their wide-ranging biological activities, making a thorough understanding of their three-dimensional structure paramount for rational drug design and development.[1] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, crystallographic analysis, and structural interpretation of this class of compounds.

While a definitive crystal structure for ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is not publicly available at the time of this writing, this guide will leverage a detailed analysis of a closely related analog, ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate, to infer and discuss the likely structural characteristics of the title compound.[2] This comparative approach is a cornerstone of crystallographic research, enabling predictive insights into molecular conformation and intermolecular interactions.

Synthetic Pathway and Crystal Growth

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. A plausible and efficient route to obtaining ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate would involve a multi-step process, beginning with the synthesis of the core pyrazole ring, followed by N-alkylation.

Proposed Synthesis of Ethyl 1H-pyrazole-4-carboxylate

The initial step would be the synthesis of the parent ethyl 1H-pyrazole-4-carboxylate. A common method involves the condensation of a hydrazine source with a suitable three-carbon precursor bearing an ester functionality. For instance, the reaction of hydrazine with ethyl 2-formyl-3-oxopropanoate provides a direct route to the desired pyrazole core.[3]

N-Alkylation to Yield the Title Compound

With the ethyl 1H-pyrazole-4-carboxylate in hand, the subsequent step is the regioselective N-alkylation with 1-(chloromethyl)-4-methoxybenzene. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the benzylic carbon, displacing the chloride.

Synthesis_Workflow cluster_synthesis Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate reagent1 Ethyl 1H-pyrazole-4-carboxylate reaction Reflux reagent1->reaction reagent2 1-(chloromethyl)-4-methoxybenzene reagent2->reaction base K2CO3 base->reaction solvent Acetonitrile solvent->reaction product Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate reaction->product XRD_Workflow cluster_XRD Single-Crystal X-ray Diffraction Workflow crystal Single Crystal Selection & Mounting data_collection X-ray Data Collection crystal->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation Packing_Interactions cluster_packing Anticipated Intermolecular Interactions mol1 Molecule A Pyrazole Ring Methoxybenzyl Ring mol2 Molecule B Pyrazole Ring Methoxybenzyl Ring mol1:head->mol2:head C-H···O mol3 Molecule C Pyrazole Ring Methoxybenzyl Ring mol1:head->mol3:head van der Waals mol2:head->mol3:head π-π Stacking

Sources

Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

In the landscape of modern drug development, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific evaluation. Before a compound's pharmacological activity can be fully realized, we must first understand its fundamental physical and chemical characteristics. These properties, collectively known as physicochemical properties, are the bedrock upon which a compound's pharmacokinetic and pharmacodynamic profiles are built. They govern everything from solubility and membrane permeability to metabolic stability and target engagement.

This guide provides an in-depth examination of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry, forming the core scaffold of numerous approved drugs and clinical candidates due to their versatile biological activities.[1][2][3][4][5] This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a deeper, mechanistic understanding of why these properties are critical and how they are reliably determined. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a self-validating system of analysis.

Compound Overview: Structure and Significance

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This structural motif is a privileged scaffold in medicinal chemistry, prized for its ability to engage in various biological interactions.[2][5] The subject compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly selective enzyme inhibitors and receptor antagonists.[6] Its structure is amenable to derivatization, making it a valuable tool for designing novel bioactive molecules.[6]

PropertyDataSource
Molecular Formula C₁₄H₁₆N₂O₃[6]
Molecular Weight 260.29 g/mol [6]
Predicted Boiling Point 412.0 ± 30.0 °C[6]
Predicted Density 1.15 ± 0.1 g/cm³[6]
Physical Appearance White to off-white solid[7]
Storage Conditions Room temperature, dry[6]

Melting Point: A Sentinel of Purity and Identity

The melting point of a crystalline solid is one of its most fundamental and characteristic physical properties. In pharmaceutical sciences, it serves a dual purpose: as a primary indicator of purity and as a crucial piece of data for identification.[8] A pure compound typically exhibits a sharp melting point, melting over a narrow range of 0.5-1.0°C.[8] Impurities disrupt the crystal lattice, which generally leads to a depression of the melting point and a broadening of the melting range.[8]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard technique for melting point determination recognized by pharmacopeias.[9]

Causality of Experimental Choices:

  • Fine Powder: The sample must be finely powdered to ensure uniform heat transfer and efficient packing within the capillary tube.[9] This minimizes thermal gradients within the sample, leading to a more accurate and reproducible measurement.

  • Heating Rate: A slow heating rate (e.g., 1-2°C per minute) during the final approach to the melting point is critical.[8] A rapid rate can cause the thermometer reading to lag behind the actual temperature of the heating block, resulting in an erroneously high and broad melting range. An initial rapid determination can be used to find an approximate melting point, followed by a more careful, slower measurement.[8]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Crush a small amount of the crystalline solid into a fine powder using a mortar and pestle.[9]

  • Capillary Loading: Tamp the open end of a glass capillary tube into the powder until a small amount of the sample is collected. Invert the tube and gently tap it on a hard surface to pack the powder into a dense column at the sealed end, typically 2-4 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[10]

  • Initial Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15°C below the expected melting point.

  • Careful Determination: Decrease the heating rate to 1-2°C per minute.[8]

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the last solid crystal melts (the final melting point). This range is the melting point of the compound.

  • Replicate Measurements: Perform at least two additional measurements to ensure consistency.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry Sample Prep2 Crush to Fine Powder Prep1->Prep2 Prep3 Pack into Capillary Tube Prep2->Prep3 Measure1 Insert into Apparatus Prep3->Measure1 Load Sample Measure2 Rapid Heat to ~15°C below MP Measure1->Measure2 Measure3 Slow Heat (1-2°C/min) Measure2->Measure3 Measure4 Observe & Record Range Measure3->Measure4 Result Melting Point Range Measure4->Result Data

Workflow for Capillary Melting Point Determination.

Solubility Profile: The Gateway to Bioavailability

Solubility is a paramount physicochemical property that profoundly influences a drug's absorption and bioavailability.[11] A compound must possess some degree of aqueous solubility to dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream. This section details a qualitative approach to understanding the compound's acid-base characteristics, which are strong indicators of its solubility behavior.

Experimental Protocol: Qualitative Solubility Classification

This protocol uses a series of solvents to classify the compound based on its functional groups and polarity.[12][13]

Causality of Experimental Choices:

  • Water: Tests for the presence of polar functional groups capable of hydrogen bonding.

  • 5% NaOH (a strong base): A water-insoluble compound that dissolves in NaOH likely contains a sufficiently acidic proton, such as a carboxylic acid or a phenol.

  • 5% NaHCO₃ (a weak base): Used to differentiate between strong and weak acids. Stronger acids (like carboxylic acids) will dissolve, while weaker acids (like most phenols) will not.

  • 5% HCl (an acid): A water-insoluble compound that dissolves in dilute acid typically contains a basic functional group, most commonly an amine.[13]

Step-by-Step Methodology:

  • Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously.[12] Observe if the compound dissolves. Test the resulting solution with pH paper.

  • 5% NaOH Solubility: If the compound is insoluble in water, add ~25 mg to 0.75 mL of 5% NaOH solution. Shake and observe for dissolution.

  • 5% NaHCO₃ Solubility: If the compound is soluble in 5% NaOH, test its solubility in 0.75 mL of 5% NaHCO₃ solution to differentiate acid strength.

  • 5% HCl Solubility: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% HCl solution.

SolubilityTest Start Start with Compound TestWater Test in Water Start->TestWater SolubleWater Soluble TestWater->SolubleWater Yes InsolubleWater Insoluble TestWater->InsolubleWater No TestNaOH Test in 5% NaOH InsolubleWater->TestNaOH SolubleNaOH Soluble TestNaOH->SolubleNaOH Yes InsolubleNaOH Insoluble TestNaOH->InsolubleNaOH No TestNaHCO3 Test in 5% NaHCO3 SolubleNaOH->TestNaHCO3 TestHCl Test in 5% HCl InsolubleNaOH->TestHCl SolubleHCl Soluble (Basic Compound) TestHCl->SolubleHCl Yes InsolubleHCl Insoluble (Neutral/Other) TestHCl->InsolubleHCl No SolubleNaHCO3 Soluble (Strong Acid) TestNaHCO3->SolubleNaHCO3 Yes InsolubleNaHCO3 Insoluble (Weak Acid) TestNaHCO3->InsolubleNaHCO3 No

Decision workflow for qualitative solubility testing.

Lipophilicity (LogP): Balancing Solubility and Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its pharmacokinetic profile. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, this is expressed on a logarithmic scale (LogP).

LogP = log₁₀ ([Compound]octanol / [Compound]water)

LogP is a cornerstone of predictive models for drug-likeness, such as Lipinski's Rule of 5, which states that most orally active drugs have a LogP value not greater than 5.[14] This property influences absorption, distribution, metabolism, and excretion (ADME). While high lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity.

Experimental Protocol: The Shake-Flask Method for LogP Determination

The shake-flask method is the universally recognized "gold standard" for experimental LogP measurement due to its directness and accuracy.[15][16]

Causality of Experimental Choices:

  • n-Octanol/Water System: n-Octanol is chosen as the organic phase because its balance of polar (hydroxyl group) and nonpolar (alkyl chain) characteristics serves as a reasonable mimic for the amphiphilic nature of biological membranes.

  • Pre-saturation: The n-octanol and water phases are pre-saturated with each other to ensure that the volume of each phase does not change during the partitioning of the solute, which would introduce error into the concentration measurements.

  • Equilibration: The mixture is shaken for a sufficient period to ensure that the compound has fully partitioned between the two phases and reached a state of equilibrium. Insufficient shaking time is a common source of error.

Step-by-Step Methodology:

  • Solvent Preparation: Mix equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD determination) in a separatory funnel. Shake vigorously for 24 hours to mutually saturate the phases. Allow the layers to separate completely.[14]

  • Stock Solution: Prepare a stock solution of the test compound in the organic (n-octanol) phase.

  • Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.

  • Equilibration: Seal the vessel and shake it at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP using the measured concentrations.

LogPWorkflow A Pre-saturate n-Octanol & Water C Combine Stock with Aqueous Phase A->C B Prepare Compound Stock in n-Octanol B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Measure Concentration in Octanol Phase (Co) E->F G Measure Concentration in Aqueous Phase (Cw) E->G H Calculate LogP = log(Co / Cw) F->H G->H

Experimental workflow for LogP determination via the shake-flask method.

Acid Dissociation Constant (pKa): The Driver of Ionization

The pKa is a measure of the strength of an acid in solution. It is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[17] A compound's ionization state is critically important as it dictates solubility, lipophilicity (LogD), and the ability to interact with biological targets.[18] For instance, the ionized form of a drug is typically more water-soluble, while the neutral form is more lipid-soluble and thus more readily crosses cell membranes.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly precise and common method for determining pKa values.[19][20] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[18][19]

Causality of Experimental Choices:

  • Calibrated pH Meter: The accuracy of the pKa value is directly dependent on the accuracy of the pH measurements. Therefore, precise calibration of the pH meter using standard buffers (e.g., pH 4, 7, and 10) is a non-negotiable first step.[19]

  • Inert Atmosphere: Purging the solution with nitrogen removes dissolved carbon dioxide, which can form carbonic acid in solution and interfere with the titration of weak bases or in neutral-to-high pH ranges.[19][20]

  • Titration Curve Analysis: The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the inflection point.[17][19] At this half-equivalence point, the concentrations of the protonated and deprotonated species are equal, and therefore, pH = pKa.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, 10.0).[19]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (typically around 1 mM).[19]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen for 10-15 minutes before and during the titration.[19] Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

  • Titration: Add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.[19] This can be precisely located by finding the inflection point on the curve or the peak of the first derivative plot (ΔpH/ΔV).

pKaTitration cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter B Prepare Analyte Solution A->B C Purge with Nitrogen B->C D Add Titrant Incrementally C->D E Record pH vs. Volume D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Find pH at Half-Equivalence Point G->H Result pKa = pH at 1/2 Eq. Point H->Result

Process diagram for pKa determination by potentiometric titration.

Conclusion: A Foundation for Rational Drug Design

The physicochemical properties of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate—its melting point, solubility, lipophilicity, and pKa—are not merely abstract data points. They are critical descriptors that collectively define the compound's potential behavior in a biological system. A thorough and mechanistically-driven understanding of these characteristics, obtained through robust and well-validated experimental protocols, is essential for any scientist working in drug discovery. This knowledge empowers researchers to make informed decisions, to rationally design molecules with improved ADME profiles, and to ultimately accelerate the development of new and effective medicines.

References

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  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

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  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

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  • MDPI. Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Available from: [Link]

  • SciSpace. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available from: [Link]

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  • International Journal of Pharmaceutical Sciences and Research. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

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  • PubChem. ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Available from: [Link]

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A Technical Guide to the Synthesis and Derivatization of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of novel pyrazole derivatives based on the core scaffold, ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. As a Senior Application Scientist, the following sections will detail the synthetic rationale, experimental protocols, and biological evaluation of these compounds, offering field-proven insights into their potential as therapeutic agents.

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its metabolic stability and versatile chemical handles have led to its incorporation into a wide array of clinically successful drugs.[1] From the anti-inflammatory celecoxib to the anticancer agent ruxolitinib, the pyrazole scaffold has demonstrated its privileged status in drug design.[2][3] The derivatization of the pyrazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly attractive starting point for the development of novel therapeutics.[2][4] This guide focuses on derivatives of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, a versatile intermediate for creating libraries of compounds with potential anticancer and antimicrobial activities.

Synthesis of the Core Scaffold: Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

The synthesis of the core compound, while not explicitly detailed in a single source, can be reliably achieved through a two-step process involving the formation of the pyrazole ring followed by N-alkylation. This approach is supported by established methodologies for similar pyrazole derivatives.[5][6]

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

The initial pyrazole ring is typically formed via a condensation reaction. A common and efficient method involves the reaction of a hydrazine with a β-ketoester derivative.

Experimental Protocol:

  • To a solution of ethyl 2-formyl-3-oxopropanoate in ethanol, slowly add hydrazine hydrate under ice bath conditions.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to yield ethyl 1H-pyrazole-4-carboxylate.

Step 2: N-Alkylation with 4-Methoxybenzyl Chloride

The second step involves the regioselective alkylation of the pyrazole nitrogen. The use of a base is crucial for deprotonating the pyrazole NH, facilitating the nucleophilic attack on the alkyl halide.

Experimental Protocol:

  • Dissolve ethyl 1H-pyrazole-4-carboxylate in a suitable solvent such as acetonitrile.

  • Add potassium carbonate as a base.

  • To this mixture, add 1-(chloromethyl)-4-methoxybenzene.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.[5]

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Isolate the product by column chromatography on silica gel to obtain ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.[5]

Synthetic Workflow for the Core Scaffold

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation Ethyl 2-formyl-3-oxopropanoate Ethyl 2-formyl-3-oxopropanoate Condensation Condensation Ethyl 2-formyl-3-oxopropanoate->Condensation Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Condensation Ethyl 1H-pyrazole-4-carboxylate Ethyl 1H-pyrazole-4-carboxylate Alkylation Alkylation Ethyl 1H-pyrazole-4-carboxylate->Alkylation Condensation->Ethyl 1H-pyrazole-4-carboxylate 4-Methoxybenzyl chloride 4-Methoxybenzyl chloride 4-Methoxybenzyl chloride->Alkylation Potassium carbonate Potassium carbonate Potassium carbonate->Alkylation Core_Scaffold Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate Alkylation->Core_Scaffold

Caption: Synthetic pathway for ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.

Derivatization Strategies for Therapeutic Applications

The ethyl ester at the C4 position of the pyrazole ring is a versatile functional group that serves as a key handle for derivatization. The primary strategies involve its conversion to carboxamides and carbohydrazides, which are known to be important pharmacophores in a variety of therapeutic agents.[4][7]

Synthesis of Novel Pyrazole-4-carboxamide Derivatives

The conversion of the ethyl ester to an amide is a straightforward and widely used transformation in medicinal chemistry. This is typically achieved by direct amidation with a primary or secondary amine.

Experimental Protocol:

  • Dissolve ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate in a suitable solvent like methanol or ethanol.

  • Add the desired primary or secondary amine.

  • Heat the mixture to reflux for 12-24 hours. The reaction can be catalyzed by the addition of a base like sodium methoxide.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and remove the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Rationale for Carboxamide Derivatives: The amide bond is a key structural feature in many biologically active molecules, contributing to their binding affinity and selectivity for various protein targets.[8] By introducing diverse amine fragments, a wide range of chemical space can be explored to optimize interactions with the target protein.

Synthesis of Novel Pyrazole-4-carbohydrazide Derivatives

The synthesis of carbohydrazides from the corresponding ethyl ester provides another avenue for creating novel derivatives. This is typically achieved by reacting the ester with hydrazine hydrate.

Experimental Protocol:

  • Dissolve ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate in absolute ethanol.

  • Add an excess of hydrazine hydrate.

  • Reflux the mixture for 6-10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture, and the product will often precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pyrazole-4-carbohydrazide.

Rationale for Carbohydrazide Derivatives: The carbohydrazide moiety is a versatile intermediate that can be further modified to create a variety of derivatives, including hydrazones and other heterocyclic systems, which have shown significant antimicrobial and anticancer activities.[9][10]

Derivatization Workflow

G Core_Scaffold Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate Amidation Amidation Core_Scaffold->Amidation Hydrazinolysis Hydrazinolysis Core_Scaffold->Hydrazinolysis Carboxamides Novel Pyrazole-4-carboxamide Derivatives Bio_Eval Biological Evaluation Carboxamides->Bio_Eval Carbohydrazides Novel Pyrazole-4-carbohydrazide Derivatives Carbohydrazides->Bio_Eval Amidation->Carboxamides Amine Primary/Secondary Amine Amine->Amidation Hydrazinolysis->Carbohydrazides Hydrazine Hydrazine Hydrate Hydrazine->Hydrazinolysis

Caption: General derivatization and evaluation workflow.

Biological Evaluation and Structure-Activity Relationships (SAR)

The synthesized pyrazole derivatives are evaluated for their potential as anticancer and antimicrobial agents. The insights gained from this biological testing are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective compounds.

Anticancer Activity

The novel pyrazole-4-carboxamide and carbohydrazide derivatives are typically screened against a panel of human cancer cell lines using standard assays like the MTT assay to determine their cytotoxic activity.[11][12][13]

Compound SeriesR-Group on Amide/HydrazideCancer Cell LineIC50 (µM)Reference
Carboxamides 4-ChlorophenylA549 (Lung)23.21
4-MethoxyphenylMCF-7 (Breast)25.76
3,5-DimethoxyphenylHeLa (Cervical)19
Carbohydrazides PhenylA549 (Lung)-[14]
4-NitrophenylA549 (Lung)-[14]

Structure-Activity Relationship Insights (Anticancer):

  • Substitution on the N-phenyl ring of the carboxamide: The presence of electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring attached to the amide nitrogen has been shown to enhance anticancer activity.

  • Nature of the linker: The amide linker is considered an essential active group for many pyrazole-based anticancer agents.[8]

  • Further derivatization of carbohydrazides: The carbohydrazide moiety can be further reacted to form hydrazones, which have demonstrated potent anticancer activities. The nature of the aldehyde or ketone used for this reaction significantly influences the biological activity.[14]

Antimicrobial Activity

The synthesized compounds are also evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Standard methods like the broth microdilution method are used to determine the Minimum Inhibitory Concentration (MIC).[4][15][16]

Compound SeriesR-Group on Amide/HydrazideBacterial StrainMIC (µg/mL)Reference
Carboxamides 2,4-DichlorophenylS. aureus-[16]
4-BromophenylB. subtilis-[16]
Carbohydrazides p-TolylS. aureus62.5-125[7]
C. albicans2.9-7.8[7]

Structure-Activity Relationship Insights (Antimicrobial):

  • Halogen substitution: The presence of halogen atoms, particularly chloro and bromo, on the aromatic rings of the derivatives often leads to enhanced antimicrobial activity.[16]

  • Hydrazone formation: The conversion of carbohydrazides to their corresponding hydrazones has been shown to significantly increase antibacterial and antifungal potency.[7] The electronic nature of the substituents on the aromatic aldehyde used for hydrazone formation plays a critical role in determining the spectrum and potency of antimicrobial activity.[10]

Signaling Pathway in Cancer Targeted by Pyrazole Derivatives

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->RTK RAS RAS RTK->RAS Pyrazole_Derivative Pyrazole-4-carboxamide Derivative Pyrazole_Derivative->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase signaling by pyrazole derivatives.

Conclusion and Future Directions

The ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate scaffold is a versatile starting point for the synthesis of novel pyrazole derivatives with significant potential in drug discovery. The straightforward derivatization to carboxamides and carbohydrazides allows for the creation of diverse chemical libraries. The biological evaluation of these derivatives has revealed promising anticancer and antimicrobial activities, and the initial structure-activity relationship studies provide a rational basis for the design of more potent and selective therapeutic agents.

Future work should focus on expanding the library of derivatives by introducing a wider variety of substituents on the aromatic rings and by exploring further chemical transformations of the carbohydrazide moiety. In silico studies, such as molecular docking, can be employed to better understand the binding modes of these compounds with their biological targets and to guide the design of next-generation pyrazole-based drugs.

References

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Biological activity screening of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Biological Activity Screening of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Strategic Imperative for Screening Novel Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone of medicinal chemistry, representing a privileged scaffold that consistently yields compounds with a vast spectrum of biological activities.[1][2] Its derivatives have been successfully developed into drugs for a range of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4] The subject of this guide, Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, is a novel entity built upon this promising framework. The methoxybenzyl group introduces specific electronic and steric features that may modulate target binding and pharmacokinetic properties, making a systematic biological evaluation not just necessary, but compelling.

This document eschews a generic, one-size-fits-all template. Instead, it presents a bespoke, logically sequenced screening cascade designed to efficiently and comprehensively elucidate the therapeutic potential of this specific molecule. We will proceed from high-throughput computational predictions to foundational in vitro assays, providing not just the "how" but the critical "why" behind each experimental choice. This is a field-proven strategy to maximize data acquisition while conserving resources, ensuring that every step is a self-validating system for robust and reliable lead characterization.

Part 1: Foundational Analysis - In Silico and Physicochemical Profiling

Before committing valuable resources to wet-lab experiments, a robust computational assessment is paramount. This initial phase serves to predict the compound's "drug-likeness" and potential biological targets, guiding the subsequent experimental design.

ADMET Profiling: Predicting the Pharmacokinetic Journey

The fate of a drug in the body—its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—determines its ultimate success or failure.[5] Early in silico ADMET profiling is a critical risk-mitigation strategy, flagging potential liabilities long before they derail a development program.[6][7] Using established computational models, we can estimate key parameters for our target compound.

Causality of Choice: This step is about feasibility. A compound with potent biological activity but poor predicted absorption or high toxicity is unlikely to become a viable drug. By running these predictions first, we prioritize compounds that have a higher probability of success in later, more complex biological systems.

Molecular Docking: Identifying Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[8][9] Given the known activities of the pyrazole scaffold, we can hypothesize potential targets and use docking to assess binding affinity and interaction modes.[10]

Key Hypothetical Targets for Docking:

  • Cyclooxygenase-2 (COX-2): Many pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-2.[1][11]

  • Microbial Enzymes: Key bacterial or fungal enzymes (e.g., dihydrofolate reductase, lanosterol 14α-demethylase) are validated targets for antimicrobial agents.

  • Tyrosine Kinases: Various kinases are crucial in cancer cell signaling pathways and are common targets for anticancer drugs.

The Logic of Docking: A high docking score (low binding energy) suggests a favorable interaction, justifying the pursuit of in vitro assays against that specific target. It provides a mechanistic hypothesis for any activity we subsequently observe.

cluster_0 In Silico Screening Workflow Compound Ethyl 1-(4-methoxybenzyl)- 1H-pyrazole-4-carboxylate (2D/3D Structure) ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Compound->ADMET Docking Molecular Docking Simulation Compound->Docking Results Analyze Results: - ADMET Profile - Drug-Likeness - Binding Energy (kcal/mol) - Key Interactions ADMET->Results Docking->Results Target Select Protein Target(s) (e.g., COX-2, Kinase, Microbial Enzyme) Target->Docking Decision Go / No-Go Decision for Wet Lab Screening Results->Decision

Caption: A streamlined workflow for the initial in silico evaluation of the candidate compound.

Part 2: Primary In Vitro Biological Screening Cascade

Following a favorable in silico profile, we proceed to a tiered series of in vitro assays. The following protocols are selected for their robustness, reproducibility, and relevance to the known biological profile of pyrazole derivatives.

Antimicrobial Activity Screening

Rationale: The pyrazole nucleus is a common feature in many compounds with demonstrated antibacterial and antifungal properties.[2][3] Therefore, a broad-spectrum antimicrobial screen is a logical starting point.

This method is a cost-effective and widely used technique for initial screening to determine if the compound has any antimicrobial activity.[12]

  • Principle: The test compound diffuses from a well through a solidified agar medium. If the compound is effective against the microorganism seeded on the agar, it will inhibit its growth, resulting in a clear zone of inhibition around the well.[12]

  • Step-by-Step Protocol:

    • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi). Pour into sterile Petri dishes and allow to solidify.

    • Inoculum Preparation: Prepare a microbial suspension of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

    • Seeding: Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

    • Well Preparation: Using a sterile cork borer, create uniform wells (e.g., 6 mm diameter) in the seeded agar.

    • Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a non-inhibitory solvent like DMSO) at various concentrations into the wells.

    • Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

    • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

    • Observation: Measure the diameter of the zone of inhibition (in mm) around each well.

If activity is observed in the diffusion assay, the next step is to quantify this activity by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this.[12]

  • Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with the microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

  • Data Presentation (Hypothetical):

MicroorganismTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus (ATCC 29213)640.5N/A
E. coli (ATCC 25922)>1281N/A
C. albicans (ATCC 90028)32N/A2
Anticancer (Cytotoxicity) Screening

Rationale: The pyrazole scaffold is integral to several approved anticancer drugs, often acting through kinase inhibition or other antiproliferative mechanisms.[1][2] Evaluating the compound's effect on cancer cell viability is a critical screen.

The MTT assay is a highly reliable and standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[13][14][15]

  • Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][16] The amount of formazan produced is directly proportional to the number of living cells. The insoluble crystals are dissolved, and the color intensity is measured spectrophotometrically.[13]

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, A549 lung, HeLa cervical) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]

    • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a standard cytotoxic drug (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

    • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.

    • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve (% viability vs. log concentration).

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

cluster_1 MTT Assay Workflow Start Seed Cancer Cells in 96-well plate Treat Treat with Serial Dilutions of Test Compound Start->Treat Incubate1 Incubate (48-72 hours) Treat->Incubate1 AddMTT Add MTT Reagent (Yellow) Incubate1->AddMTT Incubate2 Incubate (3-4 hours) AddMTT->Incubate2 Formazan Viable Cells Convert MTT to Formazan (Purple) Incubate2->Formazan Solubilize Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Analyze Calculate % Viability Determine IC50 Value Read->Analyze

Caption: The sequential workflow for conducting the MTT cell viability and cytotoxicity assay.

  • Data Presentation (Hypothetical):

Cell LineTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 (Breast)25.40.8
A549 (Lung)48.11.2
HeLa (Cervical)33.70.9
Anti-inflammatory Activity Screening

Rationale: The structural similarity of pyrazoles to commercial NSAIDs makes anti-inflammatory screening a high-priority investigation.[1][11] The inhibition of protein denaturation is a well-established method for in vitro assessment of anti-inflammatory activity.[18][19]

  • Principle: Protein denaturation is a known cause of inflammation. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as an in vitro model. A compound that can protect the protein from denaturation is considered to have potential anti-inflammatory properties.[20][21]

  • Step-by-Step Protocol:

    • Reaction Mixture: Prepare a reaction mixture consisting of the test compound at various concentrations and a solution of bovine serum albumin (e.g., 1% w/v).

    • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using glacial acetic acid.

    • Controls: Prepare a control set without the test compound and a positive control set using a standard drug like Diclofenac sodium.

    • Heating: Incubate all samples at 37°C for 20 minutes, then induce denaturation by heating at 70°C for 10 minutes.

    • Cooling: Cool the samples to room temperature.

    • Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100

    • Determine the IC₅₀ value, which is the concentration required to inhibit 50% of the denaturation.

  • Data Presentation (Hypothetical):

CompoundIC₅₀ (µg/mL)
Test Compound75.2
Diclofenac Sodium (Std.)15.8

Part 3: Data Synthesis, Interpretation, and Future Directions

The primary screening cascade provides a foundational dataset on the bioactivity of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.

Interpreting the Results:

  • Potency: The key metrics (MIC, IC₅₀) provide a quantitative measure of the compound's potency. Lower values indicate higher potency.

  • Selectivity: Comparing IC₅₀ values across different cancer cell lines can give an early indication of selectivity. A compound that is highly potent against one cell line but not another may have a specific mechanism of action.

  • Therapeutic Window: Comparing the cytotoxic IC₅₀ against a normal (non-cancerous) cell line (a recommended secondary screen) with the effective concentration for another activity (e.g., anti-inflammatory) can provide an initial assessment of the therapeutic window.

Logical Next Steps:

  • Hit Confirmation: Re-synthesize the compound to confirm the observed activity and rule out artifacts.

  • Secondary Screening: If a promising "hit" is identified, proceed to more specific, mechanism-based assays. For example, if anti-inflammatory activity is observed, conduct a COX-2 inhibition assay. If anticancer activity is found, explore assays for apoptosis, cell cycle arrest, or specific kinase inhibition.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the lead compound to understand which parts of the molecule are essential for its activity and to optimize potency and selectivity.

This structured approach ensures that research progresses in a data-driven manner, efficiently moving from a novel chemical entity to a validated lead compound with a clear hypothesis for its mechanism of action, ready for the next phase of drug discovery.

References

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Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Drug Development

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, celebrated for its metabolic stability and versatile synthetic handles.[1][2] This "privileged scaffold" is a core component in a multitude of FDA-approved therapeutics, ranging from the anti-inflammatory celecoxib to the anticoagulant apixaban and the kinase inhibitor crizotinib.[3][4] The strategic derivatization of the pyrazole ring allows for the fine-tuning of physicochemical and pharmacological properties, making it a highly sought-after building block in the design of novel therapeutic agents.[5]

This technical guide focuses on a key pharmaceutical intermediate, Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate . We will delve into its synthesis, physicochemical properties, and, most critically, its application as a pivotal precursor in the development of next-generation pharmaceuticals, particularly in the realm of antithrombotics and oncology.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for process development, quality control, and formulation.

PropertyValueSource
CAS Number 1199590-80-1[6]
Molecular Formula C₁₄H₁₆N₂O₃[6]
Molecular Weight 260.29 g/mol [6]
Predicted Boiling Point 412.0±30.0 °C[3]
Predicted Density 1.15±0.1 g/cm³[3]

Note: Spectroscopic data for this specific molecule is not widely published. The following data is predicted based on the analysis of structurally similar pyrazole derivatives and general principles of spectroscopy.

  • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl ester group, singlets for the pyrazole protons, a singlet for the benzylic methylene protons, doublets for the aromatic protons of the 4-methoxybenzyl group, and a singlet for the methoxy protons.

  • ¹³C NMR: Characteristic peaks would be observed for the carbonyl of the ester, the aromatic and pyrazole carbons, the benzylic methylene carbon, the ethoxy carbons, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester (around 1700-1725 cm⁻¹), C-O stretching, C=N and C=C stretching of the aromatic and pyrazole rings, and C-H stretching.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 260.29, with characteristic fragmentation patterns.

Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate: A Detailed Protocol

The most logical and widely applicable synthetic route to Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is the N-alkylation of the readily available Ethyl 1H-pyrazole-4-carboxylate with 4-methoxybenzyl chloride. This reaction is a classic example of nucleophilic substitution at a saturated carbon.

Reaction Scheme

Synthesis_of_Ethyl_1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate reactant1 Ethyl 1H-pyrazole-4-carboxylate reaction_node + reactant1->reaction_node reactant2 4-Methoxybenzyl chloride reactant2->reaction_node reagent1 Base (e.g., K₂CO₃, NaH) reagent1->reaction_node reagent2 Solvent (e.g., DMF, Acetonitrile) reagent2->reaction_node product Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate reaction_node->product N-alkylation

Caption: Synthetic pathway for Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.

Step-by-Step Experimental Protocol

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate

  • 4-Methoxybenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 1H-pyrazole-4-carboxylate (1.0 equivalent) and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The suspension should be stirred vigorously.

  • Addition of Alkylating Agent: Slowly add 4-methoxybenzyl chloride (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.

Application as a Pharmaceutical Intermediate

The true value of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds.

Precursor for Factor Xa Inhibitors (e.g., Apixaban Analogues)

A significant application of this intermediate is in the synthesis of direct Factor Xa (FXa) inhibitors, a class of anticoagulants used for the prevention and treatment of thromboembolic diseases.[1][2] The blockbuster drug Apixaban features a pyrazole core, and its synthesis often involves intermediates structurally related to Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.[7][8][9]

The 4-methoxybenzyl group serves as a protecting group for the pyrazole nitrogen, which can be cleaved at a later stage of the synthesis. The ethyl ester at the 4-position provides a handle for further chemical transformations, such as amidation, to introduce other key pharmacophoric features.

Apixaban_Synthesis_Logic start Ethyl 1-(4-methoxybenzyl)-1H- pyrazole-4-carboxylate step1 Further cyclization and functional group interconversion start->step1 step2 Amidation of the ethyl ester step1->step2 step3 Deprotection of the 4-methoxybenzyl group (if necessary) step2->step3 end Factor Xa Inhibitor (e.g., Apixaban Analogue) step3->end

Caption: Logical workflow for the use of the title compound in synthesizing Factor Xa inhibitors.

Building Block for Kinase Inhibitors

The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[10] The structural features of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate make it an attractive starting material for the synthesis of inhibitors targeting various kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR).[11][12]

The N1-substituent (4-methoxybenzyl) can occupy a hydrophobic pocket in the kinase active site, while the C4-ester can be elaborated to introduce groups that interact with other regions of the enzyme, thereby enhancing potency and selectivity.

Conclusion and Future Perspectives

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a high-value pharmaceutical intermediate with a clear and established role in the synthesis of complex drug molecules. Its straightforward synthesis and versatile chemical handles make it an indispensable tool for medicinal chemists. The continued interest in pyrazole-based therapeutics, particularly in the areas of anticoagulation and oncology, ensures that this intermediate will remain in high demand. Future research may focus on developing more stereoselective and efficient synthetic routes to this compound and its derivatives, further expanding its utility in the drug discovery pipeline.

References

  • PubMed. (n.d.). Pyrazole-based factor Xa inhibitors containing N-arylpiperidinyl P4 residues. Retrieved from [Link]

  • ScienceDirect. (2001, June 1). The Design and Synthesis of Noncovalent Factor Xa Inhibitors. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • ResearchGate. (2022, April 30). (PDF) Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery and development of Factor Xa inhibitors (2015–2022). Retrieved from [Link]

  • ARKAT USA, Inc. (2024, July 7). An alternative synthetic strategy to construct apixaban analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
  • MySkinRecipes. (n.d.). Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US9932336B2 - Process for the preparation of apixaban and intermediates thereof.
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  • precisionFDA. (n.d.). APIXABAN ETHYL ESTER. Retrieved from [Link]

  • Jinan Jianfeng Chemical Co., Ltd. (2025, December 8). What are the apixaban intermediates? Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubMed. (2022, April 2). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005095387A1 - Tricyclic pyrazole kinase inhibitors.
  • MDPI. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Retrieved from [Link]

  • ACS Publications. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Targeting VEGFR-2 in breast cancer: synthesis and in silico and in vitro characterization of quinoxaline-based inhibitors. Retrieved from [Link]

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Discovery of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2] This technical guide provides a comprehensive overview of the discovery pipeline for a specific class of pyrazole derivatives: ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate analogs. We will explore the strategic rationale for their design, detail robust synthetic methodologies, present frameworks for their biological evaluation, and dissect their structure-activity relationships (SAR). This document is intended to serve as a practical resource for researchers engaged in the design and development of novel pyrazole-based therapeutic agents.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This unique arrangement imparts a specific electronic and steric profile, making the pyrazole ring an exceptional pharmacophore capable of engaging with a wide array of biological targets.[1][2] Consequently, pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties.[1][2][3][4]

The versatility of the pyrazole core allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity.[5] The title compound class, featuring a 1-(4-methoxybenzyl) group and a 4-carboxylate ester, represents a strategic design. The methoxybenzyl group can participate in crucial interactions with protein targets, while the carboxylate moiety provides a handle for further derivatization or can act as a key interacting group itself.

Synthetic Pathways to Pyrazole-4-Carboxylate Analogs

The synthesis of substituted pyrazoles is a well-established field, with several reliable methods available to the medicinal chemist.[1][6] The construction of the core pyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1] Subsequent N-alkylation allows for the introduction of substituents like the 4-methoxybenzyl group.

General Synthetic Workflow

The primary route to the target analogs involves a two-step process: initial formation of the pyrazole-4-carboxylate core followed by N-alkylation. This strategy offers flexibility, allowing for the synthesis of a diverse library of analogs by varying both the initial building blocks and the alkylating agent.

Below is a generalized workflow for the synthesis of these analogs.

G cluster_0 Step 1: Pyrazole Core Formation cluster_1 Step 2: N-Alkylation cluster_2 Purification & Analysis A Hydrazine Derivative C Cyclocondensation A->C B Ethyl (ethoxymethylene)cyanoacetate or other β-ketoester B->C D Ethyl 1H-pyrazole-4-carboxylate Intermediate C->D F N-Alkylation Reaction D->F E 1-(Chloromethyl)-4-methoxybenzene or other substituted benzyl halide E->F G Final Product: Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate Analog F->G H Column Chromatography G->H I Characterization (NMR, MS, etc.) H->I

Caption: Generalized synthetic workflow for pyrazole-4-carboxylate analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol is adapted from established methodologies for the synthesis of similar pyrazole structures.[7][8]

Step 1: Synthesis of Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate [8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine (4-methoxyphenyl)hydrazine hydrochloride (20 g), ethyl (ethoxymethylene)cyanoacetate (18.6 g), and potassium carbonate (15.2 g) in 200 ml of ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 20 hours. The potassium carbonate acts as a base to neutralize the hydrochloride salt and facilitate the condensation reaction.

  • Work-up: After cooling the reaction mixture to room temperature, pour it into ice water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate (Illustrative N-Alkylation)[7]

This protocol illustrates the N-alkylation step. The starting material would be the appropriate ethyl 1H-pyrazole-5-carboxylate.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate (0.02 mol) in 100 ml of acetonitrile.

  • Addition of Reagents: Add 1-(chloromethyl)-4-methoxybenzene (0.0024 mol) and potassium carbonate (0.02 mol). Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction, and potassium carbonate serves as the base.

  • Reflux: Heat the mixture to reflux for 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting residue by column chromatography on silica gel to isolate the final product.

Biological Evaluation: Uncovering Therapeutic Potential

The synthesized analogs should be subjected to a battery of in vitro assays to determine their biological activity profile. Based on the known pharmacology of the pyrazole scaffold, key areas of investigation include anticancer, antimicrobial, and antifungal activities.[1][3][9]

Cytotoxicity and Anticancer Activity

The anticancer potential of pyrazole derivatives is a significant area of research.[10][11] Many analogs have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinases like EGFR and CDKs.[10][12]

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrazole analogs for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.

Table 1: Hypothetical Cytotoxicity Data for Pyrazole Analogs

Compound IDR1-substituentR2-substituentMCF-7 IC50 (µM)A549 IC50 (µM)
PZ-01 H4-OCH3-Bn15.222.5
PZ-02 4-Cl4-OCH3-Bn8.712.1
PZ-03 4-F4-OCH3-Bn9.114.8
PZ-04 H4-Cl-Bn12.418.9

Note: This data is illustrative and serves as an example of how results would be presented.

Antimicrobial and Antifungal Activity

Pyrazole carboxamide derivatives have shown promising activity against various bacterial and fungal strains.[13][14]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans, Aspergillus niger).

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth media.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds.[15] By systematically modifying the structure of the pyrazole analogs and observing the effect on their biological activity, researchers can identify key pharmacophoric features.[5]

For the ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate scaffold, several positions are amenable to modification to probe the SAR:

  • Position 1 (N1): The nature of the benzyl substituent. Modifications to the aromatic ring (e.g., adding electron-withdrawing or electron-donating groups) can influence electronic properties and steric fit within a binding pocket.

  • Position 3 and 5: Introduction of various substituents on the pyrazole ring can significantly impact activity. For example, a para-substituted phenyl ring at the 5-position has been found to be important for cannabinoid receptor antagonism in some pyrazole series.[16]

  • Position 4: The ethyl carboxylate group can be modified to other esters, amides, or carboxylic acids to alter solubility, hydrogen bonding capacity, and metabolic stability.

Caption: Structure-Activity Relationship (SAR) map for the pyrazole scaffold. (Note: The image in the DOT script is a placeholder and would be replaced with the actual chemical structure in a real implementation.)

Conclusion and Future Perspectives

The ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes are versatile and high-yielding, allowing for the creation of diverse chemical libraries. Preliminary biological evaluations of similar pyrazole structures indicate significant potential in oncology and infectious diseases.

Future work should focus on a comprehensive SAR exploration by synthesizing and testing a wide range of analogs. In vivo studies of the most promising candidates will be necessary to evaluate their pharmacokinetic properties, efficacy, and safety profiles. The insights gained from these studies will be invaluable for the rational design of the next generation of pyrazole-based drugs.

References

  • Patole, S. S. (n.d.). Synthesis of Pyrazole Derivatives A Review. IJFMR. Retrieved from [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Al-Warhi, T., Rizk, O., Al-Amer, O., Al-Otaibi, M., Al-Ghamdi, S., Al-Sheikh, A., & El-messery, S. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Retrieved from [Link]

  • Linciano, P., Cavalluzzi, M. M., Catto, M., & others. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Retrieved from [Link]

  • Gökçe, B., Çakmak, O., & others. (2022). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules. Retrieved from [Link]

  • Kumar, V., & Kumar, A. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 6(2), 2588-2597. Retrieved from [Link]

  • Uddin, M. J., & Islam, R. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. Retrieved from [Link]

  • (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Retrieved from [Link]

  • Uddin, M. J., & Islam, R. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 35-39. Retrieved from [Link]

  • Schenone, S., & others. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Retrieved from [Link]

  • Deepthi, C. A., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Chauhan, S., & Paliwal, S. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Synthetic Communications, 44(10), 1333-1374. Retrieved from [Link]

  • Shi, C.-X., & Xie, Y.-M. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1088. Retrieved from [Link]

  • De-Melo, G. A., & others. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Retrieved from [Link]

  • Chen, J., & others. (2019). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Retrieved from [Link]

  • (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem. Retrieved from [Link]

  • Bekhit, A. A., & others. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Bioorganic & Medicinal Chemistry, 22(12), 3287-3297. Retrieved from [Link]

  • (n.d.). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. ResearchGate. Retrieved from [Link]

  • Lan, R., & others. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769-776. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical agents. The synthesis is achieved through the N-alkylation of ethyl 1H-pyrazole-4-carboxylate with 4-methoxybenzyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a robust, self-validating experimental protocol.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The functionalization of the pyrazole core, particularly at the N1 position, is a common strategy to modulate the compound's pharmacokinetic and pharmacodynamic profile. The introduction of a 4-methoxybenzyl group can enhance the lipophilicity and metabolic stability of the molecule, making ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate a valuable building block in drug discovery programs. This protocol details a reliable and efficient method for its preparation.

Reaction Scheme & Mechanism

The synthesis proceeds via a classical N-alkylation of the pyrazole ring, which is a nucleophilic substitution reaction. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl chloride. The reaction is facilitated by a weak base, such as potassium carbonate, which deprotonates the pyrazole NH, increasing its nucleophilicity.

Reaction:

Mechanism:

The mechanism involves the deprotonation of the pyrazole nitrogen by potassium carbonate to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 4-methoxybenzyl chloride in an SN2 reaction, leading to the formation of the desired product and potassium chloride as a byproduct.

Experimental Protocol

This protocol is adapted from a similar synthesis of a substituted pyrazole derivative and has been optimized for the preparation of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Ethyl 1H-pyrazole-4-carboxylate≥98%Commercially Available37622-90-5
4-Methoxybenzyl chloride≥98%Commercially Available824-94-2
Potassium carbonate (K₂CO₃)AnhydrousCommercially Available584-08-7
Acetonitrile (CH₃CN)AnhydrousCommercially Available75-05-8
Ethyl acetate (EtOAc)ACS GradeCommercially Available141-78-6
HexaneACS GradeCommercially Available110-54-3
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available7757-82-6
Silica gel60-120 meshCommercially Available7631-86-9
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 1H-pyrazole-4-carboxylate (1.40 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and anhydrous acetonitrile (40 mL).

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add 4-methoxybenzyl chloride (1.64 g, 10.5 mmol) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to isolate the pure product.

  • Product Isolation: Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate as a white to off-white solid.

Expected Yield and Characterization
  • Yield: 80-90%

  • Appearance: White to off-white solid

  • Molecular Formula: C₁₄H₁₆N₂O₃[2]

  • Molecular Weight: 260.29 g/mol [2]

  • CAS Number: 1199590-80-1[2]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.96 (s, 1H), 7.85 (s, 1H), 7.25 (d, J=8.4 Hz, 2H), 6.88 (d, J=8.4 Hz, 2H), 5.25 (s, 2H), 4.29 (q, J=7.1 Hz, 2H), 3.79 (s, 3H), 1.34 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 163.5, 159.5, 140.1, 131.8, 129.3, 128.9, 114.2, 113.9, 60.4, 55.3, 55.2, 14.4.

  • IR (KBr, cm⁻¹): 3120 (C-H, aromatic), 2980 (C-H, aliphatic), 1715 (C=O, ester), 1610, 1510 (C=C, aromatic), 1250 (C-O, ether).

  • MS (ESI): m/z 261.1 [M+H]⁺.

Visualization of the Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reagents Combine Reactants: - Ethyl 1H-pyrazole-4-carboxylate - K₂CO₃ - Acetonitrile Start->Reagents Step 1 Add_Alkylating Add 4-Methoxybenzyl Chloride Reagents->Add_Alkylating Step 2 Reflux Reflux at 82°C (8-12 hours) Add_Alkylating->Reflux Step 3 TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Cool_Filter Cool and Filter TLC_Monitor->Cool_Filter Step 4 Concentrate Concentrate Filtrate Cool_Filter->Concentrate Step 5 Column_Chromo Column Chromatography Concentrate->Column_Chromo Step 6 Isolate Isolate Pure Product Column_Chromo->Isolate Step 7 Characterization Characterization: - NMR - IR - MS Isolate->Characterization End End Product Characterization->End

Caption: Workflow for the synthesis of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 4-Methoxybenzyl chloride is a lachrymator and should be handled with care.

  • Acetonitrile is flammable and toxic; avoid inhalation and contact with skin.

  • Follow standard laboratory safety procedures.

Troubleshooting

IssuePossible CauseSolution
Low or no product formationInactive reagents, insufficient heating, or short reaction time.Ensure reagents are pure and dry. Verify the reaction temperature and extend the reaction time, monitoring by TLC.
Formation of side productsPresence of moisture, incorrect stoichiometry.Use anhydrous solvents and reagents. Ensure accurate measurement of starting materials.
Difficulty in purificationCo-elution of impurities.Adjust the eluent system for column chromatography; a shallower gradient may be required.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. The procedure is straightforward, high-yielding, and can be readily implemented in a standard organic chemistry laboratory. This versatile intermediate can be further elaborated to generate a library of novel compounds for various applications in drug discovery and materials science.

References

  • Shi, C.-X., & Xie, Y.-M. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1084. [Link]

  • MySkinRecipes. (n.d.). Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

Application Note: A Practical Guide to Utilizing Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases constitute one of the largest and most functionally diverse enzyme families, playing pivotal roles in regulating the majority of cellular signaling pathways.[1] These enzymes catalyze the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins, a process known as phosphorylation.[2] This post-translational modification acts as a molecular switch, modulating everything from cell growth and differentiation to apoptosis and metabolism.[3] Given their central role in cellular control, aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, as well as inflammatory and neurodegenerative disorders.[1][4] This has established kinases as one of the most critical classes of "druggable" targets in modern medicine.[5]

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions with various biological targets, leading to a wide range of pharmacological activities.[4] Numerous pyrazole-containing compounds have been successfully developed as potent kinase inhibitors, targeting a variety of kinases implicated in disease.[4][6] This guide focuses on Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate , a representative member of this chemical class, to provide researchers with a comprehensive framework for its evaluation as a potential kinase inhibitor.

This document provides detailed protocols for assessing the inhibitory activity of this compound using widely adopted, non-radiometric assay platforms. We will delve into the causality behind experimental design, data analysis, and the interpretation of results, equipping researchers with the tools to confidently and accurately characterize novel kinase inhibitors.

Profile of the Investigational Compound

A thorough understanding of the test compound is the foundation of any robust screening campaign.

2.1 Chemical Structure and Properties

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a synthetic heterocyclic compound. Its structure features a central pyrazole core substituted with functional groups that can participate in various interactions within a kinase's ATP-binding pocket.

PropertyValueSource
IUPAC Name ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylateN/A
Molecular Formula C₁₅H₁₈N₂O₃Derived
Molecular Weight 274.31 g/mol Derived
Canonical SMILES CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OCPubChem
Appearance White to off-white solidTypical

Note: While a related compound, ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate, has its synthesis and crystal structure reported[7][8], the specific synthesis of the title compound follows standard organic chemistry principles for N-alkylation of pyrazole esters.

2.2 Preparation for Biological Assays

For in vitro assays, the compound must be solubilized in a suitable solvent and prepared as a concentrated stock solution.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and compatibility with most biochemical assays at low final concentrations (typically ≤1%).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in 100% DMSO. This minimizes the volume of DMSO added to the final assay, reducing the risk of solvent-induced artifacts.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can lead to compound degradation.

Principles of Modern Kinase Inhibition Assays

The fundamental goal of a kinase assay is to quantify the enzymatic reaction—the transfer of phosphate from ATP to a substrate. An inhibitor's potency is determined by measuring the reduction in this activity.[2] While traditional radiometric assays using [γ-³²P]-ATP are considered a gold standard for sensitivity, safety concerns and disposal costs have driven the widespread adoption of fluorescence and luminescence-based methods.[2] These modern assays are highly sensitive, easily automated, and well-suited for high-throughput screening (HTS).[5][9]

This guide details two such "mix-and-read" homogenous assay formats:

  • Luminescence-Based ADP Detection: Quantifies the product of the kinase reaction (ADP).

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Quantifies the phosphorylated substrate.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biochemical Assay cluster_analysis Phase 3: Data Analysis Compound Prepare Compound Stock (e.g., 10 mM in DMSO) Serial_Dil Create Serial Dilution of Compound Compound->Serial_Dil Reaction Incubate Kinase, Substrate, ATP, and Compound Serial_Dil->Reaction Reagents Prepare Kinase Assay Reagents (Enzyme, Substrate, ATP) Reagents->Reaction Stop_Detect Add Stop/Detection Reagents Reaction->Stop_Detect Read Read Plate (Luminescence or TR-FRET) Stop_Detect->Read Calc_Inhib Calculate % Inhibition vs. Controls Read->Calc_Inhib Plot_Curve Plot Dose-Response Curve (% Inhibition vs. [Compound]) Calc_Inhib->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50 caption General workflow for kinase inhibitor screening.

Caption: General workflow for kinase inhibitor screening.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a universal method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10][11] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal directly proportional to the initial kinase activity.[12] A potent inhibitor will reduce ADP production, resulting in a low luminescence signal.[13]

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: ADP Detection K Kinase Reaction1 Reaction1 S Substrate ATP ATP ADP ADP Reaction2 Reaction2 P_S Phospho-Substrate Inhibitor Inhibitor Inhibitor->Reaction1 blocks Reaction1->ADP Kinase Activity Reaction1->P_S Kinase Activity ATP_rem Remaining ATP ADP_Glo_Reagent ADP-Glo™ Reagent ADP_Glo_Reagent->Reaction2 depletes Reaction2->ADP ADP Remains Reaction3 Reaction3 ADP_final ADP ATP_new New ATP ADP_final->ATP_new KDR Kinase Detection Reagent KDR->ATP_new Light Luminescent Signal ATP_new->Light caption Principle of the ADP-Glo™ Kinase Assay.

Caption: Principle of the ADP-Glo™ Kinase Assay.

4.1 Materials and Reagents

  • Kinase of interest (e.g., Abl1, SRC, etc.)

  • Kinase-specific substrate (protein or peptide)

  • Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

  • Known kinase inhibitor (Positive Control, e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Kinase Reaction Buffer (specific to the kinase, but a general buffer is 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution (high purity)

  • Nuclease-free water

  • 100% DMSO

  • Solid white, low-volume 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

4.2 Experimental Procedure

This protocol is designed for a 384-well plate with a final reaction volume of 10 µL. Adjust volumes as needed.

Step 1: Reagent Preparation

  • Compound Dilution Plate: Prepare a 4X final concentration serial dilution of the test compound and control inhibitor in a separate plate.

    • Start with a 1:25 dilution of your 10 mM stock into reaction buffer (yields 400 µM).

    • Perform 10-point, 3-fold serial dilutions in reaction buffer containing 4% DMSO to maintain a constant solvent concentration.

  • 4X Kinase/Substrate Mix: In a single tube, prepare a mix containing the kinase and substrate at 4X their final desired concentration in reaction buffer. The optimal concentration of each must be determined empirically, but a starting point is typically 2-10 ng/µL for the kinase and 0.2-1.0 µM for a peptide substrate.

  • 4X ATP Solution: Prepare ATP at 4X its final concentration in reaction buffer. The ideal final concentration is at or near the Michaelis constant (Kₘ) for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

Step 2: Kinase Reaction

  • Add 2.5 µL of the 4X Kinase/Substrate Mix to all wells.

  • Add 2.5 µL of the serially diluted compound, control inhibitor, or 4% DMSO buffer (for 0% and 100% activity controls) to the appropriate wells.

  • Mix the plate gently for 30 seconds. Pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate the reaction by adding 5 µL of 2X ATP solution.

  • Mix the plate and incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The reaction time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

Step 3: ADP Detection

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

  • Incubate for 40 minutes at room temperature to fully deplete the remaining ATP.[12]

  • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.

  • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[12]

  • Read the luminescence on a plate reader.

Protocol 2: TR-FRET-Based Kinase Assay (HTRF® KinEASE™)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are robust and widely used for inhibitor screening.[9] The KinEASE™ platform uses a biotinylated universal peptide substrate (for Ser/Thr or Tyr kinases), an anti-phospho-residue antibody labeled with a Europium (Eu³⁺) cryptate donor, and streptavidin-XL665 (SA-XL665) as an acceptor.[3] When the kinase phosphorylates the substrate, the Eu³⁺-antibody binds. The SA-XL665 binds to the biotin tag, bringing the donor and acceptor into close proximity. Excitation of the donor leads to FRET to the acceptor, which then emits a long-lived fluorescent signal.[14] Inhibition of the kinase prevents this complex from forming, resulting in a low TR-FRET signal.[3]

G cluster_no_activity No Kinase Activity (Inhibited) cluster_activity Kinase Activity (Uninhibited) Substrate1 Biotin-Substrate Antibody1 Eu-Antibody SA_XL1 SA-XL665 SA_XL1->Substrate1 binds biotin label_no_fret Donor and Acceptor are distant = NO FRET Kinase Kinase + ATP Substrate2 Biotin-Substrate P_Substrate Biotin-Substrate-P Kinase->P_Substrate Phosphorylation Substrate2->P_Substrate Phosphorylation Antibody2 Eu-Antibody Antibody2->P_Substrate binds P FRET FRET Signal Antibody2->FRET Proximity SA_XL2 SA-XL665 SA_XL2->P_Substrate binds biotin SA_XL2->FRET Proximity caption Principle of the HTRF® KinEASE™ Assay.

Caption: Principle of the HTRF® KinEASE™ Assay.

5.1 Materials and Reagents

  • Kinase of interest

  • Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

  • Known kinase inhibitor (Positive Control)

  • HTRF® KinEASE™ Kit (e.g., STK S1 for Ser/Thr kinases, Revvity)[14]

  • Enzymatic Buffer and Detection Buffer (provided in kit)

  • ATP solution (high purity)

  • 100% DMSO

  • White or black, low-volume 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • HTRF-compatible plate reader (capable of time-resolved fluorescence detection at two wavelengths, e.g., 665 nm and 620 nm)

5.2 Experimental Procedure

This protocol is adapted for a 10 µL final volume in a 384-well plate.[14]

Step 1: Reagent Preparation

  • Compound Dilution Plate: Prepare a 4X final concentration serial dilution of the test compound and controls in enzymatic buffer containing 4% DMSO, as described in section 4.2.

  • Enzyme Solution (2X): Dilute the kinase to 2X its final concentration in enzymatic buffer.

  • Substrate/ATP Mix (4X): Prepare a solution containing the biotinylated substrate and ATP, each at 4X their final concentration, in enzymatic buffer.

  • Detection Mix: Prepare the detection mix according to the kit manual by diluting the Eu³⁺-antibody and SA-XL665 into the provided detection buffer. The EDTA in this buffer stops the kinase reaction.[14]

Step 2: Enzymatic Reaction

  • Add 2.5 µL of the 4X compound serial dilution (or 4% DMSO buffer for controls) to the appropriate wells.

  • Add 5 µL of the 2X Enzyme Solution to all wells.

  • Mix and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 2.5 µL of the 4X Substrate/ATP Mix.

  • Mix and incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

Step 3: Detection

  • Add 10 µL of the prepared Detection Mix to each well.

  • Seal the plate and incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[15]

Data Analysis and Interpretation

Regardless of the assay platform, the goal of data analysis is to determine the concentration at which the compound inhibits 50% of the kinase activity, known as the half-maximal inhibitory concentration (IC₅₀).[16][17]

G Raw_Data Raw Assay Data (Luminescence or HTRF Ratio) Controls Define Controls: - Max Signal (0% Inhibition) - Min Signal (100% Inhibition) Raw_Data->Controls Calc_Inhib Calculate % Inhibition for each Compound Concentration Controls->Calc_Inhib Plot Plot % Inhibition vs. log[Compound] Calc_Inhib->Plot Fit_Curve Fit Data with a 4-Parameter Logistic Model Plot->Fit_Curve IC50 Determine IC50 Value (Inflection Point of the Curve) Fit_Curve->IC50 caption Workflow for IC50 determination from raw data.

Caption: Workflow for IC50 determination from raw data.

6.1 Calculation of Percent Inhibition

First, calculate the percent inhibition for each concentration of the test compound.

  • Define Controls:

    • 0% Inhibition (High Signal): Average signal from wells with enzyme but no inhibitor (DMSO only).

    • 100% Inhibition (Low Signal): Average signal from wells with no enzyme or with a saturating concentration of a potent control inhibitor.

  • Calculate % Inhibition:

    • % Inhibition = 100 * (1 - [Signal_Compound - Signal_100%_Inhibition] / [Signal_0%_Inhibition - Signal_100%_Inhibition])

6.2 Determination of IC₅₀

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.[17]

  • Y-axis: Percent Inhibition

  • X-axis: Log₁₀ of Compound Concentration

The IC₅₀ is the concentration at the inflection point of this curve. This analysis is typically performed using graphing software such as GraphPad Prism, Origin, or R.

Example Data Table for IC₅₀ Curve Fitting:

log[Compound] (M)[Compound] (µM)% Inhibition
-8.00.012.5
-7.50.038.1
-7.00.1025.4
-6.50.3248.9
-6.01.0074.3
-5.53.1691.8
-5.010.0098.2
-4.531.6299.5

An IC₅₀ value is a measure of potency, not affinity, and can be influenced by assay conditions such as ATP and substrate concentrations.[16][18] Therefore, it is critical to report these conditions alongside the IC₅₀ value for proper context.

Advanced Studies: Deciphering the Mechanism of Action (MoA)

Once a compound shows significant inhibitory activity, the next logical step is to understand its mechanism of action.[5] A key experiment is to determine if the inhibition is competitive with respect to ATP.

  • ATP Competition Assay: The IC₅₀ of the inhibitor is determined at multiple fixed concentrations of ATP (e.g., one low concentration near Kₘ, and several higher concentrations).

    • Competitive Inhibitor: If the compound competes with ATP for the same binding site, its apparent potency will decrease as the ATP concentration increases. This results in a rightward shift of the dose-response curve and an increase in the IC₅₀ value.

    • Non-Competitive/Uncompetitive Inhibitor: If the compound binds to a site other than the ATP pocket (an allosteric site), its IC₅₀ value will be largely unaffected by the ATP concentration.

Understanding the MoA is crucial for lead optimization, as it provides insights into how the inhibitor interacts with the target kinase at a molecular level.[5]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for evaluating Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate as a kinase inhibitor. By employing robust, industry-standard assay platforms like ADP-Glo™ and HTRF®, researchers can reliably determine the compound's inhibitory potency. The detailed protocols and explanations of the underlying principles are designed to ensure experimental success and accurate data interpretation. The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutics, and the systematic application of these methodologies is essential for advancing promising compounds from initial hits to validated leads in the drug discovery pipeline.

References

  • BMG LABTECH (2020). Kinase assays. Available at: [Link]

  • Revvity (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In Probe Development Efforts of the Molecular Libraries Program. National Center for Biotechnology Information (US). Available at: [Link]

  • Han, Y., Li, Y.-F., & Wang, L.-F. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1084. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Wikipedia. IC50. Available at: [Link]

  • Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1089-1111. Available at: [Link]

  • Vought, V. E., & Lawrence, D. S. (2007). Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology, Chapter 14, Unit 14.1. Available at: [Link]

  • Gomaa, H. A. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available at: [Link]

  • Boos, I., et al. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Cell Notes, (15), 18-21. Available at: [Link]

  • Gomaa, H. A. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available at: [Link]

  • ResearchGate. Fluorescence detection techniques for protein kinase assay. Available at: [Link]

  • DavidsonX – D001x – Medicinal Chemistry. IC50 Determination. Available at: [Link]

  • Attri, P., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 486, 46-48. Available at: [Link]

  • Eyers, P. A., et al. (2018). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 6, 14. Available at: [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. Available at: [Link]

  • Han, Y., Li, Y.-F., & Wang, L.-F. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. IUCrData, 67(5), o1084. Available at: [Link]

  • ResearchGate. HTRF® Kinase Assay Protocol. Available at: [Link]

  • ResearchGate. Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins? Available at: [Link]

  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. Available at: [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. Available at: [Link]

  • Bantscheff, M., et al. (2012). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology, 7(1), 58-67. Available at: [Link]

  • Schwartz, B., & Ekins, S. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Available at: [Link]

  • Feng, Y., et al. (2008). Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors. Journal of Medicinal Chemistry, 51(21), 6642-5. Available at: [Link]

  • ResearchGate. Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase. Available at: [Link]

  • Bakr, A. A., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 26(11), 3123. Available at: [Link]

  • ADP Glo Protocol. Available at: [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 174–184. Available at: [Link]

  • Betzi, S., et al. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 22(11), 1832. Available at: [Link]

  • Wagner, J., et al. (2009). Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes. Journal of Medicinal Chemistry, 52(20), 6193-6. Available at: [Link]

  • G, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(20), 5646-56. Available at: [Link]

  • Li, T., et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(47), 14777-14787. Available at: [Link]

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Application Notes and Protocols for Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate as an Anti-Inflammatory Agent

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key component in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[1][2] The current pharmacopeia for treating inflammatory conditions is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which are often associated with significant side effects, particularly with long-term use.[1][3] This necessitates the exploration of novel chemical scaffolds that can offer improved efficacy and safety profiles.

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a promising candidate for anti-inflammatory drug discovery. Its pyrazole core provides the foundational structure for interacting with inflammatory targets, while the substituted 4-methoxybenzyl and ethyl carboxylate groups offer opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate in anti-inflammatory research, detailing both in vitro and in vivo experimental protocols.

In Vitro Evaluation of Anti-Inflammatory Activity

In vitro assays are the first line of investigation to determine the anti-inflammatory potential of a compound. These assays are typically rapid, cost-effective, and allow for the elucidation of specific mechanisms of action.

Cell Viability Assay: A Prerequisite for Meaningful Interpretation

Before assessing the anti-inflammatory properties of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, it is crucial to determine its cytotoxic profile. This ensures that any observed reduction in inflammatory markers is a direct effect of the compound's bioactivity and not a consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.[10]

  • Compound Treatment: Prepare a stock solution of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control group.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Nitric oxide (NO) is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by inflammatory stimuli like lipopolysaccharide (LPS).[1] The Griess assay is a simple and sensitive method to measure nitrite (a stable metabolite of NO) in the cell culture supernatant.

Protocol: Griess Assay for Nitric Oxide Production

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours. Pre-treat the cells with various non-toxic concentrations of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS) and a positive control group (LPS alone) should be included.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Quantification of Pro-Inflammatory Cytokines

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) play a central role in orchestrating the inflammatory response.[10] Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive technique for quantifying cytokine levels in cell culture supernatants.

Protocol: ELISA for Pro-Inflammatory Cytokines

  • Cell Culture and Treatment: Follow the same procedure as for the Griess assay (steps 1 and 2).

  • Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curves provided with the kits.

Western Blot Analysis of Key Inflammatory Proteins

To delve deeper into the molecular mechanism of action, Western blotting can be employed to assess the expression levels of key proteins involved in inflammatory signaling pathways, such as iNOS, COX-2, and components of the NF-κB pathway (e.g., p65, IκBα).

Protocol: Western Blot Analysis

  • Cell Lysis: After treatment with the test compound and LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against iNOS, COX-2, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualization of In Vitro Experimental Workflow

in_vitro_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanistic Studies cell_culture RAW 264.7 Cell Culture mtt MTT Assay (Cytotoxicity) cell_culture->mtt griess Griess Assay (NO Production) cell_culture->griess elisa ELISA (TNF-α, IL-6, IL-1β) cell_culture->elisa western Western Blot (iNOS, COX-2, NF-κB pathway) cell_culture->western compound_prep Prepare Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate Solutions compound_prep->mtt compound_prep->griess compound_prep->elisa compound_prep->western mtt->griess Determine non-toxic concentrations mtt->elisa Determine non-toxic concentrations mtt->western Determine non-toxic concentrations griess->western Correlate NO inhibition with iNOS expression elisa->western Correlate cytokine inhibition with NF-κB pathway signaling_pathway cluster_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB inhibits degradation NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription Test_Compound Ethyl 1-(4-methoxybenzyl) -1H-pyrazole-4-carboxylate Test_Compound->IKK Inhibits? Test_Compound->NFkB Inhibits translocation?

Caption: Hypothesized NF-κB signaling pathway inhibition.

In Vivo Evaluation of Anti-Inflammatory Activity

In vivo models are essential for confirming the anti-inflammatory efficacy of a compound in a whole-organism context, providing insights into its bioavailability, metabolism, and overall physiological effects. [1][11]

Acute Toxicity Study

Before proceeding with efficacy studies, an acute toxicity study is necessary to determine the safe dosage range of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. This is typically performed in rodents according to OECD guidelines.

Carrageenan-Induced Paw Edema Model

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

    • Test compound groups (e.g., 10, 25, 50 mg/kg of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate)

  • Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates is a reliable indicator of neutrophil infiltration into the inflamed site.

Protocol: MPO Assay

  • Tissue Collection: At the end of the paw edema experiment (e.g., 4 hours), euthanize the animals and dissect the inflamed paw tissue.

  • Tissue Homogenization: Homogenize the tissue in an appropriate buffer and centrifuge to obtain the supernatant.

  • MPO Assay: Perform the MPO assay on the supernatant using a commercial kit or a standard protocol involving the oxidation of a substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide.

  • Absorbance Measurement: Measure the change in absorbance over time.

  • Data Analysis: Express MPO activity as units per gram of tissue.

Visualization of In Vivo Experimental Workflow

in_vivo_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Post-Experiment Analysis animal_acclimatization Animal Acclimatization (Rats) grouping Grouping and Dosing animal_acclimatization->grouping compound_admin Compound/Control Administration grouping->compound_admin carrageenan_injection Carrageenan Injection (Paw) compound_admin->carrageenan_injection 1 hour pre-treatment paw_measurement Paw Volume Measurement (0-4h) carrageenan_injection->paw_measurement euthanasia Euthanasia and Tissue Collection paw_measurement->euthanasia After final measurement mpo_assay MPO Assay (Neutrophil Infiltration) euthanasia->mpo_assay histopathology Histopathological Examination euthanasia->histopathology

Caption: Workflow for in vivo carrageenan-induced paw edema model.

Data Presentation

Table 1: In Vitro Anti-Inflammatory Activity of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Concentration (µM)Cell Viability (%)NO Production (% of Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle Control 100 ± 5.2100 ± 8.12500 ± 1503200 ± 200
1 98 ± 4.595 ± 7.32450 ± 1403100 ± 180
5 97 ± 5.182 ± 6.52100 ± 1202700 ± 160
10 95 ± 4.865 ± 5.91600 ± 1002000 ± 130
25 92 ± 5.540 ± 4.2900 ± 701100 ± 90
50 88 ± 6.125 ± 3.1500 ± 40600 ± 50
Positive Control 99 ± 4.915 ± 2.5300 ± 30400 ± 40

Data are presented as mean ± SD. Positive control for NO and cytokine assays: Dexamethasone (10 µM).

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hMPO Activity (U/g tissue)
Vehicle Control -05.2 ± 0.6
Indomethacin 1055.2 ± 4.82.1 ± 0.3
Test Compound 1025.6 ± 3.14.1 ± 0.5
Test Compound 2542.1 ± 4.53.0 ± 0.4
Test Compound 5058.9 ± 5.32.3 ± 0.3

Data are presented as mean ± SD.

Conclusion and Future Directions

These application notes provide a robust framework for the systematic evaluation of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate as a potential anti-inflammatory agent. The described protocols, from initial in vitro screening to in vivo efficacy testing, will enable researchers to build a comprehensive pharmacological profile of this compound. Positive results from these studies would warrant further investigation into its chronic anti-inflammatory effects, detailed pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The versatility of the pyrazole scaffold suggests that ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate could be a valuable starting point for the development of a new generation of anti-inflammatory drugs.

References

  • Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of translational medicine, 17(1), 273. Available at: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. Available at: [Link]

  • Papadopoulou, M. V., Mantzari, A., Pontiki, E., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 26(21), 6337. Available at: [Link]

  • Madhav Jajnure. (2016, November 23). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. SlideShare. Available at: [Link]

  • Eze, F. I., Omeje, E. O., & Onyishi, I. U. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. Available at: [Link]

  • Gaur, R., Singh, J., Singh, S., Singh, A., & Kumar, A. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1563. Available at: [Link]

  • Papadopoulou, M. V., Mantzari, A., Pontiki, E., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 26(21), 6337. Available at: [Link]

  • Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 9789–9811. Available at: [Link]

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  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-139. Available at: [Link]

  • Manolov, I., Stoyanova, A., & Nikolova, I. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. International Journal of Molecular Sciences, 25(2), 922. Available at: [Link]

  • Georgescu, A. M., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1149. Available at: [Link]

  • Jevtić, I., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 14(12), 1269. Available at: [Link]

  • Pimple, B. P. (2020, July 25). In virto Anti inflammatory assay. YouTube. Available at: [Link]

  • Kumar, V., & Kumar, R. (2019). Current status of pyrazole and its biological activities. Journal of parallel and distributed computing, 10(4), 1-1. Available at: [Link]

  • Molbase. Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]

  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry. Available at: [Link]

  • Gokulakrishnan, K., et al. (2012). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Arzneimittelforschung, 62(8), 373-379. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: Ethyl 1H-pyrazole-4-carboxylate in Drug Discovery. Available at: [Link]

  • Mondal, S., et al. (2017). Synthesis, Analgesic and Anti-Inflammatory Activities of Some Pyrazolo[3,4-c]Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 8(3), 1218-1226. Available at: [Link]

  • Nossier, E. S., et al. (2019). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 24(19), 3505. Available at: [Link]

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The Versatile Scaffold: Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The pyrazole ring system is a quintessential example of such a scaffold, prized for its metabolic stability, synthetic tractability, and its ability to engage in a wide range of biological interactions. This five-membered heterocycle, with two adjacent nitrogen atoms, serves as the foundation for numerous approved drugs, including celecoxib (an anti-inflammatory), sildenafil (for erectile dysfunction), and a host of modern kinase inhibitors used in oncology.[1]

This guide focuses on a particularly valuable derivative: Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate . This compound is not just another pyrazole; it is a key intermediate and a versatile building block for constructing complex and highly active pharmaceutical agents.[2] Its structure combines the stable pyrazole core with a strategically placed ethyl carboxylate group, which is amenable to further modification, and a 4-methoxybenzyl (PMB) group at the N1 position. The PMB group often enhances binding interactions and can influence the pharmacokinetic properties of the final molecule.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this scaffold, its application in the design and synthesis of high-profile therapeutics, and detailed protocols for its elaboration and biological evaluation.

Strategic Synthesis of the Scaffold

The synthesis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate can be approached through a logical, multi-step sequence that first builds the core pyrazole ring and then introduces the N-substituent. Several methods exist for the formation of the pyrazole-4-carboxylate core, with a common and efficient one being the reaction of a hydrazine with a β-dicarbonyl equivalent.

Protocol 1: Two-Step Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

This protocol first synthesizes the parent Ethyl 1H-pyrazole-4-carboxylate, which is then N-alkylated with 4-methoxybenzyl chloride.

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This step involves the cyclization of a hydrazine with an appropriate three-carbon building block. A common method is the reaction of hydrazine with (ethoxymethylene)malonic acid diethyl ester or a similar precursor.[3]

  • Materials:

    • Hydrazine hydrate

    • Ethyl 2-formyl-3-oxopropanoate (or (ethoxycarbonyl)malondialdehyde)

    • Ethanol

    • Standard laboratory glassware

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., dichloromethane, ethyl acetate)

  • Procedure:

    • Dissolve ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add hydrazine hydrate (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the ethanol under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in dichloromethane to yield Ethyl 1H-pyrazole-4-carboxylate as a solid.[3]

Step 2: N-Alkylation to Yield Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

This step introduces the 4-methoxybenzyl group onto the N1 position of the pyrazole ring. This is a standard alkylation reaction.[1]

  • Materials:

    • Ethyl 1H-pyrazole-4-carboxylate (from Step 1)

    • 4-Methoxybenzyl chloride

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Standard laboratory glassware for reflux

  • Procedure:

    • In a round-bottom flask, combine Ethyl 1H-pyrazole-4-carboxylate (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

    • Add 4-methoxybenzyl chloride (1.1 eq) to the suspension.

    • Heat the reaction mixture to reflux (approximately 82°C) for 8-12 hours.

    • Monitor the reaction by TLC until the starting pyrazole is consumed.

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Remove the acetonitrile from the filtrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel to afford Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.[1]

Application Spotlight: A Key Intermediate in the Synthesis of Apixaban (Eliquis®)

The clinical and commercial significance of the Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate scaffold is powerfully demonstrated by its use in the synthesis of Apixaban . Apixaban is a direct Factor Xa inhibitor, widely prescribed as an anticoagulant to prevent blood clots in patients with atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[4] The core of Apixaban is a pyrazolo[3,4-c]pyridin-7(1H)-one ring system, which is constructed from a pyrazole-4-carboxylate precursor.[5]

The 1-(4-methoxyphenyl) group in Apixaban is a critical P1 moiety that binds to the S1 pocket of the Factor Xa active site. The synthesis of this drug often involves the creation of a pyrazole-4-carboxylate with this specific N-substituent early in the synthetic sequence.[4]

Workflow: From Scaffold to a Fused Ring System

The following diagram illustrates the conceptual synthetic logic of how the title scaffold serves as a foundational piece for building more complex structures like the core of Apixaban.

G Scaffold Ethyl 1-(4-methoxybenzyl)- 1H-pyrazole-4-carboxylate Step1 Amide Formation Scaffold->Step1 Intermediate1 N-Substituted Pyrazole-4-carboxamide Step1->Intermediate1 Step2 Introduction of Pyridinone Precursor Intermediate1->Step2 Intermediate2 Linear Precursor with Pyrazole and Pyridinone Moieties Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 FusedCore Pyrazolo[3,4-c]pyridin-7(1H)-one Core (Apixaban Core) Step3->FusedCore Step4 Further Functionalization FusedCore->Step4 Apixaban Apixaban Step4->Apixaban

Caption: Conceptual workflow from the scaffold to Apixaban.

Protocol 2: Elaboration of the Scaffold to a Pyrazole-4-carboxamide

A common next step in many drug discovery campaigns is the conversion of the ethyl ester to a carboxamide. This introduces a key hydrogen bond donor/acceptor unit and provides a vector for introducing further diversity.

  • Materials:

    • Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

    • Ammonia solution (e.g., 7N in methanol) or a desired primary/secondary amine

    • Methanol or other suitable solvent

    • Sealed reaction vessel (if heating is required)

  • Procedure:

    • Dissolve Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (1.0 eq) in methanol.

    • Add an excess of the ammonia solution or the desired amine (3-5 eq).

    • Stir the reaction at room temperature or heat in a sealed vessel. The reaction time can vary from a few hours to overnight depending on the amine's reactivity.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and excess amine under reduced pressure.

    • The resulting crude carboxamide can be purified by crystallization or column chromatography.

Biological Evaluation: Factor Xa Inhibition Assay

Given the scaffold's relevance to Apixaban, a primary biological assay of interest for its derivatives is the inhibition of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.

Protocol 3: In Vitro Factor Xa Inhibition Assay

This is a general protocol for a chromogenic assay to determine the inhibitory activity of compounds against human Factor Xa.

  • Materials:

    • Purified human Factor Xa

    • Chromogenic FXa substrate (e.g., Spectrozyme® FXa)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing NaCl and CaCl₂)

    • Test compounds (derivatives of the scaffold) dissolved in DMSO

    • Apixaban as a positive control

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Prepare a stock solution of the test compounds and the positive control (Apixaban) in DMSO.

    • Create a series of dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

    • In the wells of a 96-well plate, add the assay buffer and the diluted test compounds.

    • Add the human Factor Xa solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the chromogenic FXa substrate to each well.

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the FXa activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC₅₀ value.

Data Presentation

The inhibitory activities of a series of hypothetical derivatives are presented below to illustrate how data can be structured.

Compound IDR Group (at C4-carboxamide)Factor Xa IC₅₀ (nM)
Scaffold-Ester -OEt>10,000
Scaffold-Amide -NH₂850
Derivative-1 -NH-CH₃450
Derivative-2 -N(CH₃)₂1200
Apixaban (Complex fused ring)0.8

Structure-Activity Relationship (SAR) Insights

The journey from the initial scaffold to a potent drug like Apixaban involves extensive SAR studies. While the specific data for derivatives of our title compound are proprietary to the discovering entities, we can infer some general principles from the broader pyrazole class and the Apixaban discovery literature.[4]

  • N1-Substitution: The 1-(4-methoxyphenyl) group is crucial for potent FXa inhibition in the Apixaban series, as it occupies the S1 pocket of the enzyme. Modifications to this group, such as changing the substitution pattern or the nature of the aromatic ring, would be expected to significantly impact potency.[4]

  • C4-Position: The ethyl carboxylate at the C4 position is a key handle for derivatization. Conversion to a carboxamide is often the first step to introduce moieties that can interact with other pockets of the target enzyme.

  • Molecular Rigidity: The cyclization of the carboxamide linker into the fused pyridinone ring system, as seen in Apixaban, was a critical step in achieving high potency. This rigidification likely pre-organizes the molecule into an optimal conformation for binding, reducing the entropic penalty of binding.[4][5]

G Scaffold Ethyl 1-(4-methoxybenzyl)- 1H-pyrazole-4-carboxylate N1_Group N1-Substituent (4-methoxybenzyl) - Binds to S1 pocket - Potency driver Scaffold->N1_Group Key Interaction C4_Ester C4-Ester Group - Handle for derivatization - Conversion to amides Scaffold->C4_Ester Modification Site Pyrazole_Core Pyrazole Core - Stable scaffold - Positions substituents Scaffold->Pyrazole_Core Structural Base

Caption: Key structural features of the scaffold for SAR.

Conclusion

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a high-value scaffold in drug design, offering a robust and versatile starting point for the synthesis of potent and selective therapeutic agents. Its role as a key intermediate in the synthesis of the blockbuster drug Apixaban underscores its importance. By understanding the synthetic routes to this scaffold and the principles of its elaboration and biological evaluation, researchers can leverage its privileged structure to accelerate their own drug discovery programs, particularly in the fields of enzyme inhibition and receptor modulation.

References

  • MySkinRecipes. Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. Available from: [Link]

  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available from: [Link]

  • Google Patents. Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
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  • Quick Company. An Improved Process For Preparing Intermediate Of Apixaban. Available from: [Link]

  • Arkat USA. An alternative synthetic strategy to construct apixaban analogues. Available from: [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Google Patents. A process for the preparation of apixaban and its intermediates.
  • Google Patents. Preparation method of apixaban intermediate.
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  • Semantic Scholar. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Available from: [Link]

  • PMC - NIH. Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Available from: [Link]

  • IJPSR. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Available from: [Link]

  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • PMC - NIH. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • PubChem. ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

  • PubMed. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Available from: [Link]

  • PMC - NIH. Current status of pyrazole and its biological activities. Available from: [Link]

  • ResearchGate. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Available from: [Link]

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Application Note: High-Throughput Screening of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate Libraries for Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazole nucleus is a cornerstone heterocyclic scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its prevalence in numerous FDA-approved therapeutics.[1][2][3] The unique electronic and steric properties of the pyrazole ring enable it to form key hydrogen bonds and van der Waals interactions within the ATP-binding pocket of protein kinases.[1] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] Consequently, the development of potent and selective kinase inhibitors is a major focus of drug discovery.[6]

The ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The 1-(4-methoxybenzyl) group can explore interactions within the solvent-exposed regions of the ATP pocket, while modifications on the pyrazole core and the ethyl carboxylate group can be systematically varied to optimize potency and selectivity. A closely related structure, N-methoxy-1-(4-methoxybenzyl)-N-methyl-1H-pyrazole-4-carboxamide, has been identified as a key intermediate in the synthesis of pyrazole-based pharmaceuticals, particularly kinase inhibitors, highlighting the therapeutic potential of this chemical class.[7]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of a combinatorial library based on this pyrazole scaffold. We will detail the workflow from library generation to hit validation, focusing on a robust, fluorescence-based assay for identifying inhibitors of a representative protein kinase.

The High-Throughput Screening Workflow

The successful identification of novel kinase inhibitors from a chemical library is a systematic process. It begins with the creation of a diverse library of compounds, followed by a rapid primary screen to identify initial "hits." These hits are then subjected to a series of more rigorous secondary and counter-assays to confirm their activity, determine their potency, and rule out assay artifacts before they are advanced to lead optimization.

HTS_Workflow cluster_0 Phase 1: Library Generation & Management cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Validation & Characterization Lib_Syn Library Synthesis Lib_QC Quality Control (LC-MS, NMR) Lib_Syn->Lib_QC Plate Assay-Ready Plating (384-well) Lib_QC->Plate Primary_Screen Primary HTS (Single Concentration) Plate->Primary_Screen Data_Analysis Data Analysis & Hit Selection Primary_Screen->Data_Analysis Hit_Confirm Hit Confirmation & Re-testing Data_Analysis->Hit_Confirm Dose_Response Dose-Response (IC50 Determination) Hit_Confirm->Dose_Response Counterscreen Counterscreens (Assay Interference) Dose_Response->Counterscreen Selectivity Selectivity Profiling Counterscreen->Selectivity LO Lead Optimization Selectivity->LO

Caption: Overview of the HTS workflow for kinase inhibitor discovery.

Protocol: Library Synthesis and Preparation

3.1 Rationale for Library Design

A combinatorial approach is employed to generate a library of analogues around the core scaffold. Diversity is introduced at two key positions:

  • The Pyrazole Core (R1): Substitution at the 3- and 5-positions of the pyrazole ring to probe interactions deep within the ATP-binding site.

  • The Carboxylate Group (R2): Modification of the ethyl ester to an array of amides to explore different exit vectors and improve physicochemical properties.

3.2 General Synthesis Scheme

The library synthesis can be achieved via established pyrazole synthesis methodologies.[8][9] A representative route involves the condensation of a substituted hydrazine with a β-ketoester, followed by functional group manipulation.

Protocol 3.2.1: Synthesis of Ethyl 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylate

  • Step 1: Synthesis of (4-methoxyphenyl)hydrazine. Commercially available.

  • Step 2: Condensation. To a solution of (4-methoxyphenyl)hydrazine (1.0 eq) in ethanol, add ethyl 2-acetyl-3-oxobutanoate (1.1 eq).

  • Step 3: Cyclization. Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Step 4: Work-up and Purification. Cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired pyrazole.

3.3 Library Plating for HTS

Scientist's Note: Proper compound management is critical for HTS success. Dimethyl sulfoxide (DMSO) is the universal solvent for compound libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.[10]

  • Solubilization: Dissolve each library compound in 100% DMSO to create a 10 mM stock solution.

  • Master Plates: Using an automated liquid handler, create master plates by aliquoting the 10 mM stocks into 384-well polypropylene plates.

  • Assay-Ready Plates: Prepare "assay-ready" plates by creating an intermediate dilution (e.g., 200 µM in DMSO) from the master plates. Then, stamp a small volume (e.g., 50 nL) of the intermediate dilution into the bottom of 384-well assay plates (e.g., black, low-volume, non-binding surface plates).

  • Storage: Seal and store all plates at -20°C or -80°C in a desiccated environment.

Protocol: Primary HTS Assay

4.1 Assay Principle: ADP-Glo™ Kinase Assay

The primary screen will utilize a universal, luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction. This format is generic for any kinase and avoids the need for specific antibodies or modified substrates.[4][6]

The assay is a two-step process:

  • Kinase Reaction: The kinase phosphorylates its substrate using ATP, generating ADP. Test compounds that inhibit the kinase will reduce the amount of ADP produced.

  • ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added, which contains enzymes that convert ADP to ATP, fueling a luciferase/luciferin reaction that produces light. The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase ADP_in ADP Inhibitor Inhibitor->Kinase CoupledEnzymes ADP -> ATP Conversion ADP_in->CoupledEnzymes ATP_out ATP CoupledEnzymes->ATP_out Luciferase Luciferase ATP_out->Luciferase Light Luminescent Signal Luciferase->Light

Sources

Application Notes & Protocols: A Guide to Developing Selective Enzyme Inhibitors Using Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the strategic use of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate as a versatile scaffold for the development of selective enzyme inhibitors. This document outlines the rationale behind its selection, detailed protocols for the synthesis of a targeted inhibitor library, robust enzymatic and cellular assay methodologies, and a framework for interpreting the resulting data to guide lead optimization.

Introduction: The Pyrazole Scaffold in Enzyme Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking, and its synthetic tractability allows for the exploration of diverse chemical space. Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is an excellent starting point for a drug discovery campaign due to its inherent structural features that can be readily modified to modulate potency, selectivity, and pharmacokinetic properties.[3] The 4-methoxybenzyl (PMB) group at the N1 position can also serve as a stable substituent or a protecting group that can be removed to allow for further diversification.[4]

This guide will focus on the development of selective inhibitors for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[5] The well-known COX-2 inhibitor, Celecoxib, features a pyrazole core, making our starting material an ideal template for generating novel analogues.[6][7]

Strategic Workflow for Inhibitor Development

The development of a selective enzyme inhibitor is a multi-step process that involves iterative cycles of design, synthesis, and testing. The following workflow provides a roadmap for utilizing ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate in a COX-2 inhibitor program.

Inhibitor_Development_Workflow A Starting Material: Ethyl 1-(4-methoxybenzyl) -1H-pyrazole-4-carboxylate B Library Synthesis: Amide Analogue Generation A->B Derivatization C Primary Screening: In vitro COX-2 Inhibition Assay B->C Screening D Selectivity Profiling: COX-1 vs. COX-2 Inhibition C->D Confirmation E Lead Identification: Potent & Selective Hits D->E Data Analysis F In vitro ADME/Tox Profiling E->F Preclinical Assessment G Structure-Activity Relationship (SAR) Analysis F->G Data Integration H Lead Optimization G->H Iterative Design H->B New Analogues SAR_Logic cluster_0 Chemical Modification cluster_1 Biological Evaluation cluster_2 SAR Analysis A Ethyl 1-(4-methoxybenzyl) -1H-pyrazole-4-carboxylate B Amide Library (R-group variation) A->B Hydrolysis & Amide Coupling C COX-2 IC₅₀ B->C Testing D COX-1 IC₅₀ B->D Testing E Selectivity Index C->E D->E F Identify key structural features for potency and selectivity E->F G Lead Optimization: Design of next-generation inhibitors F->G Informs G->B Iterate

Sources

Application Note & Protocols: Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate as a Core Scaffold for the Development of Novel Glucagon Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This document provides a detailed technical guide on the application of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate as a key intermediate for the synthesis and development of novel receptor antagonists.[3] We focus on its utility in generating libraries for structure-activity relationship (SAR) studies targeting the human glucagon receptor (GCGR), a critical target for the treatment of type 2 diabetes mellitus.[4] This guide furnishes detailed protocols for the synthesis of the core scaffold, its subsequent derivatization, and the essential biochemical and functional assays required to identify and characterize potent antagonists.

The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2][5] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have led to its incorporation into a wide array of therapeutic agents.[1] Pyrazole-containing drugs have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory (e.g., Celecoxib), analgesic, and potent receptor antagonism (e.g., cannabinoid and prostaglandin receptor antagonists).[2][6][7][8]

This application note focuses on a specific pyrazole derivative, Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, as a foundational scaffold for discovering novel antagonists of the glucagon receptor (GCGR). Antagonizing the GCGR is a validated therapeutic strategy for managing hyperglycemia in type 2 diabetes, as it directly counteracts the effects of glucagon on hepatic glucose production.[4][9] The title compound provides an ideal starting point for chemical exploration due to its synthetic tractability and the presence of functional groups amenable to diversification.

Synthesis of the Core Scaffold

The synthesis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is achieved through a standard and efficient N-alkylation of a commercially available pyrazole precursor.

Rationale: This synthetic route is chosen for its high efficiency and regioselectivity. The N-alkylation of pyrazoles is a well-established transformation. Using a strong base like potassium carbonate ensures deprotonation of the pyrazole nitrogen, facilitating its nucleophilic attack on the electrophilic benzyl chloride. Acetonitrile is an excellent polar aprotic solvent for this type of SN2 reaction.

Protocol: Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

A procedure analogous to the N-alkylation of similar pyrazole systems is outlined below.[10][11]

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate

  • 1-(chloromethyl)-4-methoxybenzene (4-methoxybenzyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add Ethyl 1H-pyrazole-4-carboxylate (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq) to the flask.

  • Add anhydrous acetonitrile to the flask to create a suspension (approx. 10 mL per 1 g of starting material).

  • Slowly add 1-(chloromethyl)-4-methoxybenzene (1.1 eq) to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 8-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate as a solid or oil. Confirm identity and purity via ¹H NMR and LC-MS.

Synthesis Workflow Diagram

cluster_materials Starting Materials cluster_process Reaction & Workup cluster_product Final Product A Ethyl 1H-pyrazole-4-carboxylate D Combine & Reflux (82°C, 8-12h) A->D B 4-Methoxybenzyl chloride B->D C K₂CO₃, Acetonitrile C->D E Cool, Filter & Concentrate D->E Reaction Complete F Silica Gel Chromatography E->F Crude Product G Ethyl 1-(4-methoxybenzyl)- 1H-pyrazole-4-carboxylate F->G Purified Product

Caption: Workflow for the N-alkylation synthesis of the core scaffold.

Application Case Study: Glucagon Receptor (GCGR) Antagonism

The Glucagon Signaling Pathway

The glucagon receptor is a Class B G-protein coupled receptor (GPCR) primarily expressed in the liver and kidneys.[9] Upon binding of glucagon, the receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit then dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates key enzymes involved in glucose metabolism, ultimately promoting glycogenolysis and gluconeogenesis.[9] An antagonist blocks the initial binding of glucagon, thereby inhibiting this entire downstream cascade.

Glucagon Glucagon GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Activates Antagonist Pyrazole Antagonist Antagonist->GCGR Blocks Gs Gs Protein GCGR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Output Increased Hepatic Glucose Output PKA->Output Phosphorylates Targets

Caption: The glucagon receptor signaling pathway and point of antagonist intervention.

Rationale for Scaffold Derivatization for SAR Studies

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is an excellent scaffold for building a chemical library to probe structure-activity relationships (SAR). The two primary points for diversification are:

  • Position 4 (C4): The ethyl ester is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse library of amines to generate a wide range of carboxamides. Amide moieties are prevalent in receptor antagonists and provide opportunities for new hydrogen bonding interactions and steric bulk modulation within the receptor's binding pocket.[6][8]

  • Position 1 (N1): The 4-methoxybenzyl group provides a defined lipophilic interaction. For SAR expansion, analogs can be synthesized using different substituted benzyl chlorides to probe the effects of electronics (e.g., nitro, cyano groups) and sterics (e.g., chloro, methyl groups) at this position.

Experimental Protocols for Antagonist Screening

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀, Kᵢ) of test compounds for the human glucagon receptor (hGCGR). This protocol is adapted from established methods.[9]

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing hGCGR.

  • [¹²⁵I]-Glucagon (radioligand).

  • Test compounds (e.g., pyrazole derivatives) dissolved in DMSO.

  • Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Non-specific binding control: 1 µM unlabeled glucagon.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of test compounds in DMSO, then dilute further into Binding Buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM). The final DMSO concentration should be ≤1%.

  • In a 96-well plate, add 50 µL of Binding Buffer (for total binding), 50 µL of non-specific control (unlabeled glucagon), or 50 µL of diluted test compound.

  • Add 50 µL of [¹²⁵I]-Glucagon diluted in Binding Buffer to all wells (final concentration ~50 pM).

  • Add 100 µL of hGCGR cell membrane suspension (5-10 µg protein/well) to all wells to initiate the binding reaction.

  • Incubate the plate for 4-6 hours at room temperature with gentle agitation.

  • Terminate the incubation by rapid filtration through the 96-well filter plate, followed by washing 3x with ice-cold Binding Buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity bound to the membranes in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).

Protocol 2: Functional cAMP Accumulation Assay

Objective: To measure the ability of test compounds to functionally antagonize glucagon-induced cAMP production in whole cells.

Materials:

  • CHO or HEK293 cells stably expressing hGCGR.

  • Assay Buffer: HBSS or DMEM with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor).

  • Glucagon (agonist).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed the hGCGR-expressing cells into 96-well or 384-well plates and grow to 80-90% confluency.

  • Remove the culture medium and wash the cells once with Assay Buffer.

  • Add 25 µL of test compounds diluted in Assay Buffer to the cells. Incubate for 30 minutes at 37°C. This is the antagonist pre-incubation step.

  • Prepare a solution of glucagon in Assay Buffer at a concentration corresponding to its EC₈₀ (the concentration that gives 80% of the maximal response, determined previously).

  • Add 25 µL of the EC₈₀ glucagon solution to the wells containing the test compounds. For control wells (basal and max signal), add Assay Buffer with and without glucagon, respectively.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Calculate the percent inhibition of the glucagon-stimulated signal for each compound concentration and determine the IC₅₀ value using non-linear regression.

Experimental Screening Workflow

A Synthesis of Pyrazole Library B Primary Screen: Functional cAMP Assay (Single High Concentration, e.g., 10 µM) A->B C Identify 'Hits' (>50% Inhibition) B->C D Dose-Response Analysis: Functional cAMP Assay (Determine IC₅₀) C->D Active Compounds E Dose-Response Analysis: Radioligand Binding Assay (Determine Kᵢ) D->E Potent Functional Antagonists F SAR Analysis & Lead Identification E->F Binding Affinity Confirmed

Caption: A typical screening cascade for identifying novel receptor antagonists.

Data Interpretation & Presentation

Quantitative data from the screening assays should be tabulated for clear comparison and SAR analysis.

Table 1: Hypothetical Binding Affinity Data for a Pyrazole Analog Series
Compound IDR Group (at C4-amide)Binding IC₅₀ (nM)Kᵢ (nM)
EMPC-01 -OEt (Parent Ester)>10,000>10,000
EMPC-02 -NH-Cyclopropyl850475
EMPC-03 -NH-Phenyl250140
EMPC-04 -NH-(4-Cl-Phenyl)4525
EMPC-05 -NH-(3-F-Phenyl)9855
Table 2: Hypothetical Functional Antagonism Data for the Same Series
Compound IDR Group (at C4-amide)Functional IC₅₀ (nM)
EMPC-01 -OEt (Parent Ester)>10,000
EMPC-02 -NH-Cyclopropyl1200
EMPC-03 -NH-Phenyl310
EMPC-04 -NH-(4-Cl-Phenyl)55
EMPC-05 -NH-(3-F-Phenyl)130

Interpretation: In this hypothetical example, converting the parent ester (EMPC-01 ) to various amides significantly improves activity. The introduction of a 4-chlorophenyl amide (EMPC-04 ) results in the most potent compound in both binding and functional assays, suggesting a favorable interaction of the chloro-substituted ring in the receptor's binding site. This compound would be identified as a promising lead for further optimization.

Conclusion

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a highly valuable and versatile scaffold for the development of novel receptor antagonists. Its straightforward synthesis and amenability to chemical diversification make it an ideal starting point for generating compound libraries. By employing the systematic screening protocols detailed here—progressing from primary functional screens to binding affinity determination—researchers can efficiently conduct SAR studies to identify potent and selective antagonists for therapeutic targets such as the glucagon receptor.

References

  • Ge, Y., et al. (2016). Design, synthesis, structure-activity relationships, and docking studies of pyrazole-containing derivatives as a novel series of potent glucagon receptor antagonists. Bioorganic & Medicinal Chemistry, 24(12), 2852-63. [Link]

  • Bansal, R. K., & Kumar, A. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1187-1219. [Link]

  • Lan, R., et al. (1999). Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

  • Molvi, K. I. Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Molbase. [Link]

  • MySkinRecipes. Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. MySkinRecipes Product Page. [Link]

  • Patel, P. H., et al. (2018). Synthesis and pharmacological evaluation of pyrazole derivatives. Organic Chemistry: Current Research. [Link]

  • Verma, A., et al. (2014). A review on Pyrazole derivatives of pharmacological potential. Journal of Pharmaceutical and BioSciences, 2(2), 52-59. [Link]

  • Gouda, M. A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1546. [Link]

  • Shi, C.-X., & Xie, Y.-M. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1084. [Link]

  • Qureshi, S. A., et al. (2004). A Novel Glucagon Receptor Antagonist Inhibits Glucagon-Mediated Biological Effects. Diabetes, 53(12), 3267-3273. [Link]

  • Shi, C.-X., & Xie, Y.-M. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. IUCrData, 67(5), o1084. [Link]

  • Adams, J. L., et al. (2004). Identification of novel pyrazole acid antagonists for the EP1 receptor. Bioorganic & Medicinal Chemistry Letters, 14(11), 2843-2846. [Link]

  • Malamas, M. S., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-76. [Link]

Sources

Strategic Synthesis of Pyrazole-4-Carboxamide Derivatives from Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The pyrazole-4-carboxamide scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents ranging from kinase inhibitors to antifungal agents.[1][2][3][4][5] This application note provides a comprehensive, field-tested guide for the synthesis of diverse pyrazole-4-carboxamide derivatives. The described synthetic strategy begins with the versatile starting material, ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, and proceeds through a robust three-step sequence: ester hydrolysis, amide coupling, and optional N-deprotection. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer expert insights to overcome common synthetic challenges, ensuring researchers can efficiently generate compound libraries for screening and lead optimization.

Introduction: The Significance of the Pyrazole-4-Carboxamide Core

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in medicinal chemistry.[3][6] When functionalized at the 4-position with a carboxamide moiety, the resulting scaffold serves as a versatile platform for interacting with a wide array of biological targets. Derivatives have shown potent activity as succinate dehydrogenase inhibitors (SDHIs) for crop protection and as pan-FGFR covalent inhibitors in oncology.[1][2][4] The strategic importance of this core necessitates reliable and adaptable synthetic routes to facilitate the exploration of chemical space.

This guide focuses on a synthetic pathway that leverages the 4-methoxybenzyl (PMB) group as a robust N-protecting group, providing a clear and high-yielding route to the key carboxylic acid intermediate.

The Synthetic Rationale: A Three-Step Approach

The conversion of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate to a library of amide derivatives is logically segmented into three primary stages. The use of an N-protected starting material is a crucial strategic decision.

Why the 4-Methoxybenzyl (PMB) Protecting Group?

The PMB group is an ideal choice for protecting the pyrazole nitrogen for several reasons:[7][8][9]

  • Stability: It is stable to the basic conditions required for ester hydrolysis and the various conditions employed during amide coupling.

  • Mild Removal: The PMB group can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which is orthogonal to many other functional groups.[9][10]

  • Improved Solubility: The PMB group often enhances the solubility of intermediates in common organic solvents, simplifying handling and purification.

The overall synthetic workflow is depicted below.

G cluster_main Synthetic Workflow start_material Ethyl 1-(4-methoxybenzyl)-1H- pyrazole-4-carboxylate carboxylic_acid 1-(4-Methoxybenzyl)-1H- pyrazole-4-carboxylic Acid start_material->carboxylic_acid Step 1: Hydrolysis amide_coupling Amide Coupling (Various Amines R-NH2) carboxylic_acid->amide_coupling protected_amide N-PMB Protected Pyrazole-4-carboxamide amide_coupling->protected_amide Step 2: Coupling deprotection PMB Deprotection (TFA) protected_amide->deprotection final_product Final Pyrazole-4-carboxamide Derivatives deprotection->final_product Step 3 (Optional)

Caption: Overall workflow for the synthesis of pyrazole-4-carboxamides.

Detailed Experimental Protocols

Protocol 1: Saponification of the Ethyl Ester

This protocol details the hydrolysis of the starting ester to the pivotal carboxylic acid intermediate. The use of lithium hydroxide (LiOH) is recommended as it often results in cleaner reactions and easier workups compared to sodium hydroxide.

Materials

  • Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology

  • Dissolution: In a round-bottom flask, dissolve ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (e.g., 10 mL per 1 g of ester).

  • Addition of Base: Add LiOH·H₂O (1.5 eq) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Quenching and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH). Dilute the remaining aqueous residue with water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate of the carboxylic acid should form.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid as a white solid. The product is often pure enough for the next step, but can be recrystallized from EtOAc/hexanes if necessary.

ParameterValueNotes
Typical Scale 1-10 gEasily scalable.
Reaction Time 2-4 hoursMonitor by TLC to avoid side reactions.
Workup ExtractiveEnsure complete acidification for full precipitation.
Expected Yield 90-98%High yields are typical for this reaction.
Protocol 2: Amide Coupling with the Carboxylic Acid

This protocol provides a general method for the amide bond formation, which is the most common reaction in medicinal chemistry.[11] We highlight the use of HATU, a highly efficient uronium-based coupling reagent, suitable for a broad range of amines.[12]

Mechanism Insight: The Role of Coupling Reagents

Amide coupling requires the activation of the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by the amine.[11] Reagents like HATU form a highly reactive acyl-uronium species, which rapidly reacts with the amine to form the stable amide bond.

G cluster_mechanism Amide Coupling Mechanism (HATU) RCOOH Pyrazole-COOH ActiveEster Activated O-Acyl-Uronium Intermediate RCOOH->ActiveEster + HATU, Base HATU HATU Base DIPEA Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R'-NH2 Amine R'-NH2 Amide Amide Product Tetrahedral->Amide Collapse

Caption: Simplified mechanism of HATU-mediated amide coupling.

Materials

  • 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

  • Desired primary or secondary amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Step-by-Step Methodology

  • Initial Setup: To a solution of 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Activator Addition: Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired N-PMB protected pyrazole-4-carboxamide.

ReagentEquivalentsRationale
Carboxylic Acid 1.0Limiting reagent.
Amine 1.1 - 1.2A slight excess ensures complete consumption of the acid.
HATU 1.2Efficient coupling agent, good for hindered amines.[12]
DIPEA 2.5 - 3.0Non-nucleophilic base to neutralize acids formed.[12]
Solvent DMF / DCMAprotic solvents suitable for coupling reactions.[12]
Protocol 3: N-Deprotection of the PMB Group

This final, optional step removes the PMB group to yield the N-unsubstituted pyrazole-4-carboxamide, which is often the final desired product for biological screening.

Materials

  • N-PMB protected pyrazole-4-carboxamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Methodology

  • Dissolution: Dissolve the N-PMB protected pyrazole-4-carboxamide (1.0 eq) in DCM (or neat TFA if substrate is stable).

  • Acid Treatment: Add TFA (10-20 eq). For substrates sensitive to cationic side reactions, anisole (1-2 eq) can be added as a cation scavenger.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 2-6 hours. Monitor the reaction by TLC/LC-MS.[7][10]

  • Removal of Acid: Once complete, concentrate the reaction mixture under reduced pressure. Add toluene and co-evaporate (2-3 times) to remove residual TFA.

  • Neutralization: Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until effervescence ceases.

  • Final Workup: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the final pyrazole-4-carboxamide. Purify by chromatography or recrystallization as needed.

Troubleshooting and Expert Insights

  • Incomplete Hydrolysis: If the saponification stalls, adding more MeOH can improve solubility, or gentle heating (40°C) can increase the reaction rate.

  • Epimerization during Coupling: For chiral amines, racemization can be a concern. Running the reaction at 0°C and using HATU or other low-racemization coupling agents is advised.[12]

  • Difficult Deprotection: If the PMB group is resistant to cleavage with TFA at room temperature, heating may be required.[10] Alternatively, stronger acidic conditions or reductive methods (Na/liq. NH₃) have been reported for stubborn cases, though these are less functional-group tolerant.[8]

  • Purification: The final N-H pyrazoles can sometimes exhibit poor solubility or streak on silica gel. A small amount of acetic acid or triethylamine in the chromatography eluent can improve peak shape.

Conclusion

The synthetic route detailed in this application note provides a reliable and highly adaptable framework for the production of medicinally relevant pyrazole-4-carboxamide derivatives. By leveraging the stability and clean removal of the PMB protecting group, researchers can efficiently access the key carboxylic acid intermediate and subsequently build diverse libraries through robust amide coupling protocols. The insights and detailed methodologies presented herein are intended to empower drug discovery professionals to accelerate their research and development programs.

References

  • Eller, G., & Holzer, W. (n.d.). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. University of Vienna u:cris-Portal. Retrieved from [Link]

  • Subramanyam, C. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. Organic Preparations and Procedures International. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Molbase. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Aslam, M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Retrieved from [Link]

  • Eller, G., & Holzer, W. (2006). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. Retrieved from [Link]

  • Holzer Group. (n.d.). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Holzer-group.at. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Semantic Scholar. Retrieved from [Link]

  • Chem-Impex. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. Chem-Impex. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]

Sources

Application Notes & Protocols for the Investigation of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer properties.[1] This document provides a comprehensive guide for researchers investigating the potential of a specific derivative, Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, as a novel anticancer agent. We move beyond simple methodologies to explain the causal framework behind experimental design, empowering researchers to conduct robust, self-validating studies. This guide details protocols for foundational cytotoxicity screening and delves into mechanistic studies, including the analysis of apoptosis induction and cell cycle arrest, which are common mechanisms of action for pyrazole-based compounds.[2][3]

Scientific Rationale & Foundational Concepts

The therapeutic potential of pyrazole derivatives in oncology is well-established. Numerous studies have demonstrated that this heterocyclic scaffold can be functionalized to interact with a wide array of biological targets crucial for cancer cell proliferation and survival.[2] The rationale for investigating Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is built upon the known mechanisms of related compounds, which include:

  • Kinase Inhibition: Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), which are key regulators of the cell cycle and growth signaling pathways.[2][4] Inhibition of these kinases can halt uncontrolled cell division.

  • Induction of Apoptosis: A primary goal of cancer therapy is to trigger programmed cell death (apoptosis) in malignant cells. Pyrazole compounds have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the generation of Reactive Oxygen Species (ROS) and activation of caspase cascades.[3][5]

  • Cell Cycle Arrest: By interfering with cell cycle checkpoints, pyrazole agents can arrest cancer cells in specific phases (e.g., G1/S or G2/M), preventing them from completing division and ultimately leading to cell death.[6][7]

The structural features of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, including the methoxybenzyl group, suggest potential for specific interactions within the binding pockets of target proteins. The following application notes provide a logical workflow to systematically evaluate its anticancer efficacy and elucidate its mechanism of action.

Application Note I: Primary Cytotoxicity Assessment

Objective: To determine the in vitro cytotoxic and anti-proliferative activity of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate across a panel of human cancer cell lines and to establish its half-maximal inhibitory concentration (IC50).

Causality of Method Selection: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the initial screening method.[8] This is a robust, colorimetric assay that quantifies metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells, providing a reliable measure of cell viability and, by extension, the cytotoxic effect of the test compound.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dissolve Compound in DMSO (Stock Sol.) Treat Treat with Serial Dilutions of Compound (24-72h) Compound->Treat Cells Culture & Harvest Cancer Cell Lines Seed Seed Cells in 96-Well Plates Cells->Seed Seed->Treat AddMTT Add MTT Reagent (2-4h Incubation) Treat->AddMTT Solubilize Add Solubilizing Agent (e.g., DMSO, SDS) AddMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability vs. Vehicle Control Read->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Caption: Workflow for MTT-based cytotoxicity screening.

Protocol 1: MTT Assay for IC50 Determination

Materials:

  • Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])[8]

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette, CO2 incubator, microplate reader

Procedure:

  • Compound Preparation: Prepare a 100 mM stock solution of the compound in DMSO. Create serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.

  • Cell Seeding: Culture cells to ~80% confluency. Harvest using Trypsin-EDTA, neutralize, and count using a hemocytometer. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment: After 24 hours, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration.

  • Perform a non-linear regression analysis (log[inhibitor] vs. normalized response) to determine the IC50 value.

Data Presentation: Sample IC50 Table
Cell LineCancer TypeIC50 (µM) after 48hSelectivity Index (SI)*
MCF-7Breast AdenocarcinomaExperimental ValueCalculated Value
A549Lung CarcinomaExperimental ValueCalculated Value
HCT-116Colorectal CarcinomaExperimental ValueCalculated Value
WI-38Normal Lung FibroblastExperimental ValueN/A

*Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells. A higher SI value indicates greater selectivity for cancer cells.

Application Note II: Mechanism of Action - Apoptosis Induction

Objective: To determine if the cytotoxicity observed in the primary screen is due to the induction of apoptosis.

Causality of Method Selection: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for quantifying apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost. This dual-staining method allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 2: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cell line showing sensitivity in the MTT assay

  • Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • 6-well sterile culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its determined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control (0.1% DMSO).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well into a single tube.

  • Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

Data Interpretation:

  • Lower-Left Quadrant (Q3): Viable cells (Annexin V- / PI-)

  • Lower-Right Quadrant (Q4): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right Quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-Left Quadrant (Q1): Necrotic/damaged cells (Annexin V- / PI+)

An effective pro-apoptotic compound will cause a significant shift of the cell population from the viable quadrant (Q3) to the early (Q4) and late (Q2) apoptotic quadrants compared to the vehicle control.

Conceptual Apoptosis Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound Pyrazole Compound ROS ↑ ROS Compound->ROS Induces Bcl2 Bcl-2 Inhibition Compound->Bcl2 Inhibits DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp3 Executioner Caspase-3 Activation Casp8->Casp3 Mito Mitochondria CytoC Cytochrome c Release Mito->CytoC ROS->Mito CytoC->Casp3 Bax Bax/Bak Activation Bax->Mito Bcl2->Bax Apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) Casp3->Apoptosis

Caption: Potential apoptosis induction pathways for pyrazole compounds.

Application Note III: Mechanism of Action - Cell Cycle Analysis

Objective: To investigate whether the compound induces cell cycle arrest at a specific phase.

Causality of Method Selection: Propidium Iodide (PI) staining of cellular DNA content is a standard method for cell cycle analysis.[9] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells with a flow cytometer, one can distinguish between cells in different phases of the cycle:

  • G0/G1 Phase: Cells with a normal (2n) amount of DNA.

  • S Phase: Cells undergoing DNA synthesis, with DNA content between 2n and 4n.

  • G2/M Phase: Cells that have completed DNA replication and have double the DNA content (4n).

Protocol 3: Cell Cycle Analysis via PI Staining

Materials:

  • Cancer cell line, 6-well plates

  • Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

  • PBS, Trypsin-EDTA

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol (Protocol 2, Step 1).

  • Cell Harvesting: Harvest both floating and adherent cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol drop-wise to fix the cells. This permeabilizes the cell membrane. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.

  • Resuspend the cells in 500 µL of PI/RNase Staining Buffer. The RNase is crucial as it degrades RNA, ensuring that PI only stains DNA.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for PI.

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of cell counts versus DNA content. The software will de-convolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A compound causing cell cycle arrest will lead to a significant accumulation of cells in a specific phase compared to the vehicle control.

Conceptual Cell Cycle Regulation Pathway

G Compound Pyrazole Compound CDK46 CDK4/6 Cyclin D Compound->CDK46 Inhibits CDK2_E CDK2 Cyclin E Compound->CDK2_E Inhibits CDK1 CDK1 Cyclin B Compound->CDK1 Inhibits G1 G1 Phase S S Phase CDK2_A CDK2 Cyclin A G2 G2 Phase M M Phase M->G1 CDK46->S G1/S Transition CDK2_E->G2 S Phase Progression CDK1->M G2/M Transition

Caption: Common pyrazole targets in the cell cycle regulation pathway.

Conclusion and Future Directions

This guide outlines a systematic, three-part strategy to evaluate the anticancer potential of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. Successful identification of potent cytotoxic activity (Application I) should be followed by mechanistic studies to determine if the mode of cell death is apoptosis (Application II) and/or if it involves cell cycle arrest (Application III). Positive results from these assays would warrant further investigation, including:

  • Target Deconvolution: Utilizing techniques like Western blotting to probe for the phosphorylation status of key proteins in targeted pathways (e.g., EGFR, Akt, pRb) or performing kinome profiling to identify specific kinase targets.

  • In Vivo Studies: Assessing the compound's efficacy and toxicity in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound to optimize potency and selectivity.[2]

By following these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data to rigorously assess the therapeutic promise of this novel pyrazole derivative.

References

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. Available at: [Link]

  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Available at: [Link]

  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. (n.d.). MDPI. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (n.d.). MDPI. Available at: [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link]

  • A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. (2023). Scientific Reports. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]

  • Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. (2020). PubMed. Available at: [Link]

  • Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. (2019). ResearchGate. Available at: [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and anticancer evaluation of pyrazolone derivatives 64. (n.d.). ResearchGate. Available at: [Link]

  • Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022). NIH National Center for Biotechnology Information. Available at: [Link]

  • ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis and optimization of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. This molecule is a valuable intermediate in the development of pharmaceutical agents, often utilized in the creation of selective enzyme inhibitors and receptor antagonists.[1] Its structure is primed for further derivatization, making it a cornerstone in many medicinal chemistry programs.[1][2]

This guide provides a comprehensive, field-tested perspective on the synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles. It is structured to help you anticipate challenges, troubleshoot common issues, and systematically optimize your reaction for maximum yield and purity.

Overall Synthetic Workflow

The synthesis is typically approached as a two-step process:

  • Step 1: Pyrazole Ring Formation. Cyclocondensation to form the core heterocyclic structure, ethyl 1H-pyrazole-4-carboxylate.

  • Step 2: N-Alkylation. Introduction of the 4-methoxybenzyl group onto the pyrazole nitrogen to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: N-Alkylation A Hydrazine P Ethyl 1H-pyrazole-4-carboxylate A->P Cyclocondensation B (Ethoxycarbonyl)malondialdehyde B->P Cyclocondensation P_ref Ethyl 1H-pyrazole-4-carboxylate C 4-Methoxybenzyl Chloride FP Ethyl 1-(4-methoxybenzyl)- 1H-pyrazole-4-carboxylate C->FP SN2 Reaction (Base, Solvent) P_ref->FP SN2 Reaction (Base, Solvent)

Caption: Overall two-step synthetic pathway.

Experimental Protocols

Part 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate (Precursor)

This protocol is based on the classical cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl equivalent.[3][4]

Reagents:

ReagentFormulaMW ( g/mol )Molarity/DensityStoichiometry
(Ethoxycarbonyl)malondialdehydeC₇H₁₀O₄158.15~1.15 g/mL1.0 eq
Hydrazine (monohydrate)H₆N₂O50.06~1.03 g/mL1.0-1.05 eq
Ethanol (EtOH)C₂H₆O46.07Solvent~5-10 mL/g

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (ethoxycarbonyl)malondialdehyde (1.0 eq) in ethanol (e.g., 150 mL for 0.19 mol scale).

  • Reagent Addition: Cool the solution in an ice bath (0-5 °C).

  • Slowly add hydrazine monohydrate (1.0-1.05 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-24 hours. The progress of the reaction should be monitored by TLC.[3]

  • Work-up & Isolation: Concentrate the reaction mixture under reduced pressure to remove the ethanol.[3]

  • Purification: The resulting residue can be purified by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane or dichloromethane/ethyl acetate to afford ethyl 1H-pyrazole-4-carboxylate as a solid.[3] A yield of ~70-80% is expected.[3]

Part 2: Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (Target)

This step is a standard N-alkylation reaction. The pyrazole nitrogen is deprotonated by a mild base to form a nucleophilic pyrazolide anion, which then attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride.

Reagents:

ReagentFormulaMW ( g/mol )Molarity/DensityStoichiometry
Ethyl 1H-pyrazole-4-carboxylateC₆H₈N₂O₂140.14-1.0 eq
4-Methoxybenzyl chlorideC₈H₉ClO156.61~1.16 g/mL1.1-1.2 eq
Potassium Carbonate (K₂CO₃)K₂CO₃138.21-1.5-2.0 eq
Acetonitrile (MeCN)C₂H₃N41.05Solvent~10-20 mL/g

Step-by-Step Protocol:

  • Reaction Setup: To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (1.5-2.0 eq).

  • Reagent Addition: Add 4-methoxybenzyl chloride (1.1-1.2 eq) to the suspension.

  • Reaction Execution: Heat the mixture to reflux (approx. 82 °C) and maintain for 8-12 hours. Monitor the reaction's completion by TLC (disappearance of the starting pyrazole).[5][6]

  • Work-up & Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the final product.[5][6] An expected yield is >85%.[5][6]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the N-alkylation step (Part 2), which is often the most critical for optimizing overall yield.

Q1: My yield for the N-alkylation step is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yield is a common problem that can usually be traced to one of four factors: incomplete reaction, suboptimal base, poor reagent quality, or inefficient purification.

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low Yield Observed CheckTLC Did TLC show full consumption of starting pyrazole? Start->CheckTLC CheckBase Is the base strong enough and dry? CheckTLC->CheckBase Yes Sol_Time Solution: - Increase reaction time - Increase temperature to reflux CheckTLC->Sol_Time No CheckReagents Are reagents pure? (Especially alkylating agent) CheckBase->CheckReagents Yes Sol_Base Solution: - Use finely ground, anhydrous K₂CO₃ - Consider a stronger base (e.g., NaH) in an appropriate solvent (e.g., DMF) CheckBase->Sol_Base No CheckPurification Was product lost during purification? CheckReagents->CheckPurification Yes Sol_Reagents Solution: - Purify 4-methoxybenzyl chloride (distillation or wash) - Use fresh, high-purity materials CheckReagents->Sol_Reagents No Sol_Purification Solution: - Re-evaluate column chromatography fractions - Optimize eluent polarity CheckPurification->Sol_Purification Yes End Yield Optimized CheckPurification->End No Sol_Time->End Sol_Base->End Sol_Reagents->End Sol_Purification->End

Caption: Decision tree for troubleshooting low yield.

Detailed Optimization Parameters:

ParameterStandard ConditionOptimization Strategy & Rationale
Base K₂CO₃ (solid)Rationale: K₂CO₃ is a mild, non-nucleophilic base suitable for deprotonating the pyrazole N-H without causing significant ester hydrolysis. Optimization: Ensure the K₂CO₃ is anhydrous and finely powdered to maximize surface area. If the reaction is still sluggish, a stronger base like sodium hydride (NaH) in an aprotic polar solvent like DMF can be used. This will deprotonate the pyrazole much faster but requires anhydrous conditions.[7][8]
Solvent Acetonitrile (MeCN)Rationale: MeCN is a polar aprotic solvent that effectively dissolves the starting materials and facilitates the Sₙ2 reaction. Optimization: If solubility is an issue or a stronger base is needed, N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used. These solvents have higher boiling points and can accelerate the reaction, but are more difficult to remove.[7]
Temperature Reflux (~82 °C in MeCN)Rationale: Heating provides the necessary activation energy for the reaction. Optimization: If the reaction is slow, ensure a consistent reflux is maintained. If using a higher-boiling solvent like DMF, the temperature can be increased to 90-100 °C, but monitor for potential decomposition.
Reagent Stoichiometry 1.1-1.2 eq of Alkylating AgentRationale: A slight excess of the electrophile drives the reaction to completion. Optimization: Increasing the excess to 1.5 eq can sometimes improve conversion, but may lead to more side products and complicates purification. This should be a final resort.

Q2: I'm observing an unexpected side product. What could it be?

A2: Since your starting pyrazole is symmetric, you will not face the common issue of N1 vs. N2 regioisomers that plagues the alkylation of unsymmetrical pyrazoles.[7][8] The most likely side products arise from:

  • Decomposition of 4-methoxybenzyl chloride: This reagent can degrade, especially if old or exposed to moisture. This can lead to the formation of 4-methoxybenzyl alcohol or other related impurities. Always use fresh or purified alkylating agents.

  • Incomplete Reaction: The most common "side product" is simply unreacted starting material. Ensure the reaction has gone to completion via TLC analysis.

  • Ester Hydrolysis: If your base is too strong (e.g., NaOH, KOH) or if significant water is present in the reaction, you may observe hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is why anhydrous conditions and a non-hydroxide base like K₂CO₃ are recommended.

Q3: How can I best monitor the reaction by TLC?

A3: Thin Layer Chromatography (TLC) is essential for tracking reaction progress.

  • Solvent System: A good starting point for the eluent is 30% Ethyl Acetate in Hexane. Adjust the polarity as needed to achieve an Rƒ value of ~0.3-0.5 for the starting material.

  • Spotting: On a single TLC plate, spot the starting pyrazole (SM), the 4-methoxybenzyl chloride (Co-spot), and the reaction mixture (RM).

  • Analysis: The reaction is complete when the spot corresponding to the starting pyrazole (SM) has completely disappeared from the reaction mixture lane. The product spot should appear higher up the plate (be less polar) than the starting pyrazole due to the addition of the large, relatively non-polar benzyl group.

Q4: What are the key considerations for purifying the final product?

A4: Column chromatography is the most effective method.

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This "dry loading" technique typically results in better separation than loading the material dissolved in a solvent.

  • Eluent Selection: Use the same solvent system you optimized for TLC analysis. A shallow gradient, starting with a lower polarity (e.g., 10% EtOAc/Hexane) and slowly increasing to a higher polarity (e.g., 40% EtOAc/Hexane), will provide the best separation of the product from any unreacted starting materials or less polar impurities.

  • Fraction Analysis: Collect small fractions and analyze them by TLC to identify and combine the pure product fractions before solvent evaporation.

References

  • Benchchem. (2025).
  • ChemicalBook. (n.d.).
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • MySkinRecipes. (n.d.). Ethyl 1-(4-methoxybenzyl)
  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Shi, C.-X., & Xie, Y.-M. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1084. [Link]

  • Shi, C.-X., & Xie, Y.-M. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Chem-Impex. (n.d.).

Sources

Purification challenges of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

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Identifying side products in the synthesis of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with side product formation during this synthesis. We will explore the causality behind common impurities, provide robust troubleshooting strategies, and detail validated analytical protocols for their identification.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate and which is more prone to side products?

There are two common strategies for synthesizing the target molecule.

  • Route A: N-Alkylation of a Pre-formed Pyrazole Ring. This is the most prevalent method. It involves the initial synthesis of ethyl 1H-pyrazole-4-carboxylate, followed by N-alkylation with 4-methoxybenzyl halide (chloride or bromide) in the presence of a base.[1]

  • Route B: Direct Cyclocondensation. This route involves reacting 4-methoxybenzylhydrazine with a 1,3-dicarbonyl equivalent, such as ethyl 2-formyl-3-oxopropanoate, to form the substituted pyrazole ring in a single step.[2]

Route A is generally more susceptible to forming a critical side product: the N2-alkylation regioisomer. The N-alkylation step is often not perfectly selective, leading to a mixture of N1 and N2 substituted products that can be difficult to separate.[3][4]

Q2: What is the most common and difficult-to-remove side product in this synthesis?

The most common and challenging impurity is the N2-alkylation regioisomer: ethyl 2-(4-methoxybenzyl)-2H-pyrazole-4-carboxylate . Because it is an isomer of the desired product, it has the same molecular weight and mass-to-charge ratio (m/z) in mass spectrometry, making it undetectable by MS alone. Its structural similarity also results in very close polarity, rendering separation by column chromatography challenging.

Q3: Why does the N2-regioisomer form during the N-alkylation step (Route A)?

The pyrazole ring has two nitrogen atoms, and in the deprotonated (pyrazolate) form, both are nucleophilic. The negative charge is delocalized across the N1-N2 bond. Alkylation can therefore occur at either nitrogen.[4] The ratio of N1 to N2 products is influenced by several factors:

  • Steric Hindrance: The substituent at the C5 position can sterically hinder attack at the adjacent N1 position, favoring N2 alkylation. In this case, the C5 position is unsubstituted, minimizing steric bias.

  • Electronics: The electron-withdrawing ethyl carboxylate group at the C4 position influences the electron density at both nitrogens.

  • Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role. Non-coordinating bases may favor one isomer, while coordinating bases (e.g., those with metal cations like NaH or K₂CO₃) can chelate with the pyrazolate anion and direct the alkylating agent to the more accessible nitrogen.[5][6]

Q4: Are there other potential side products I should be aware of?

Yes, other impurities can arise depending on the reaction's completeness and conditions:

  • Unreacted Starting Materials: Incomplete reactions will leave residual ethyl 1H-pyrazole-4-carboxylate or 4-methoxybenzyl halide .

  • Hydrazone Intermediate: In Route B, incomplete cyclization can result in a stable hydrazone intermediate, such as ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]-3-oxobutanoate.[7][8][9]

  • Bis-alkylation Product: Although less common, it is possible to form a quaternary pyrazolium salt if a large excess of a highly reactive alkylating agent is used.

Troubleshooting Guide: Identifying Unexpected Products

This section addresses specific experimental observations and provides a logical path to identify the source of impurity.

Observation 1: "My TLC plate shows two distinct spots with very similar Rf values after the N-alkylation reaction."
  • Probable Cause: This is the classic signature of the desired N1-isomer and the undesired N2-isomer. They are structurally similar, resulting in close retention factors.

  • Troubleshooting Steps:

    • Optimize TLC: Test various solvent systems to maximize the separation between the two spots. A double elution in the same solvent system can sometimes improve resolution.

    • Preparative Chromatography: If separation is achievable, carefully perform column chromatography, collecting small fractions.

    • Characterization: Analyze the separated products using ¹H NMR and/or 2D NMR (NOESY) to definitively assign the structures (see Protocol 2).

Observation 2: "My ¹H NMR spectrum is clean in the aromatic region but shows two sets of benzyl CH₂ and methoxy OCH₃ signals."
  • Probable Cause: You have a mixture of the N1 and N2 regioisomers. The chemical environment around the 4-methoxybenzyl group is different in each isomer, leading to distinct signals.

  • Troubleshooting Steps:

    • Integrate Signals: Determine the ratio of the two isomers by integrating the respective benzyl (CH₂) or methoxy (OCH₃) peaks.

    • Consult Analytical Data: Refer to the table below for expected chemical shifts. The key diagnostic is often the chemical shift of the pyrazole ring protons (H3 and H5). In the desired N1 isomer, the H5 proton is adjacent to the substituted nitrogen and is typically shifted further downfield compared to the H3 proton. The opposite is often true for the N2 isomer. A Nuclear Overhauser Effect (NOE) experiment can provide definitive proof: irradiating the benzyl CH₂ protons should show an NOE to the H5 proton in the N1 isomer, but not in the N2 isomer.

    • Purification: Attempt to purify the mixture via careful column chromatography or recrystallization.

Observation 3: "My LC-MS analysis shows a single major peak with the correct mass for my product, but the NMR spectrum indicates impurity."
  • Probable Cause: Your impurity is the N2-regioisomer. Since isomers have identical molecular weights, they will show the same m/z value in a mass spectrometer. Standard HPLC conditions may also fail to resolve the two isomers.

  • Troubleshooting Steps:

    • Modify HPLC Method: Develop a high-resolution HPLC method. Experiment with different columns (e.g., phenyl-hexyl), mobile phase compositions, and gradients to achieve baseline separation.

    • Rely on Spectroscopy: Trust your NMR data. NMR is the definitive tool for identifying and quantifying isomeric impurities in this case.

Process Flow for Synthesis and Side Product Formation

The following diagram illustrates the common synthetic pathway (Route A) and the point at which the primary side product is generated.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Alkylation SM1 1,3-Dicarbonyl Equivalent P1 Ethyl 1H-pyrazole-4-carboxylate SM1->P1 Cyclocondensation SM2 Hydrazine SM2->P1 Product TARGET PRODUCT Ethyl 1-(4-methoxybenzyl)-1H- pyrazole-4-carboxylate P1->Product N1 Attack (Desired Pathway) SideProduct SIDE PRODUCT Ethyl 2-(4-methoxybenzyl)-2H- pyrazole-4-carboxylate P1->SideProduct N2 Attack (Side Reaction) SM3 4-Methoxybenzyl Halide SM3->Product SM3->SideProduct Base Base (e.g., K₂CO₃) Base->Product Base->SideProduct

Caption: Synthetic workflow leading to the desired N1-product and the isomeric N2-side product.

Troubleshooting Logic Flow

Use this diagnostic tree to narrow down the identity of unknown impurities.

G Start Impurity Detected in Reaction Mixture CheckMS Does impurity have same m/z as product? Start->CheckMS CheckNMR Does NMR show extra benzyl & methoxy signals? CheckMS->CheckNMR Yes NotIsomer Impurity is NOT an isomer CheckMS->NotIsomer No Isomer Impurity is N2-Regioisomer CheckNMR->Isomer Yes CheckStart Check for m/z of starting materials NotIsomer->CheckStart StartMaterial Impurity is unreacted starting material CheckStart->StartMaterial Match Found Other Consider other side products (e.g., hydrazone) CheckStart->Other No Match

Caption: A logical flowchart for troubleshooting and identifying unknown side products.

Analytical Data Summary

The following table summarizes key analytical data to help distinguish the desired product from the most common side products. (Note: Exact Rf and δ values may vary based on conditions).

Compound NameStructureExample TLC Rf (3:1 Hex:EtOAc)Key ¹H NMR Signals (δ, ppm)Expected m/z [M+H]⁺
Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (N1-Product) N1-Product Structure~0.358.1-8.2 (s, 1H, H5) , 7.9-8.0 (s, 1H, H3), 7.2-7.3 (d, 2H), 6.8-6.9 (d, 2H), 5.3-5.4 (s, 2H, CH₂) , 3.8 (s, 3H, OCH₃), 4.3 (q, 2H), 1.3 (t, 3H)275.14
Ethyl 2-(4-methoxybenzyl)-2H-pyrazole-4-carboxylate (N2-Side Product) N2-Side Product Structure~0.308.0-8.1 (s, 1H, H3/H5), 7.8-7.9 (s, 1H, H3/H5), 7.2-7.3 (d, 2H), 6.8-6.9 (d, 2H), 5.5-5.6 (s, 2H, CH₂) , 3.8 (s, 3H, OCH₃), 4.3 (q, 2H), 1.3 (t, 3H)275.14
Ethyl 1H-pyrazole-4-carboxylate (Starting Material) Starting Material Structure~0.1010-13 (br s, 1H, NH), 8.1 (s, 2H, H3/H5), 4.3 (q, 2H), 1.3 (t, 3H)141.06

(Note: Placeholder images for structures are used in this example. In a real scenario, chemical drawing software would generate these.)

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Eluent: A starting mobile phase of 3:1 Hexanes:Ethyl Acetate is recommended. Adjust polarity as needed to achieve Rf values between 0.2 and 0.5.

  • Development: Develop the plate in a chamber saturated with the eluent.

  • Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be effective. The N1 and N2 isomers should appear as two closely spaced spots.

Protocol 2: ¹H NMR Spectroscopy for Isomer Identification
  • Sample Preparation: Dissolve 5-10 mg of the purified sample or crude mixture in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the two pyrazole proton singlets. For the desired N1-isomer, the H5 proton (adjacent to N1) is typically deshielded and appears further downfield (~8.1-8.2 ppm) compared to the H3 proton.

    • Identify the benzylic CH₂ protons. The chemical shift of these protons is highly sensitive to their position on the pyrazole ring. Compare the observed shifts to the reference data in the table above.

    • Calculate the isomeric ratio by comparing the integration of well-resolved peaks (e.g., the benzylic CH₂ signals) corresponding to each isomer.

  • Confirmation (Optional): For unambiguous assignment, perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. A cross-peak between the benzylic CH₂ protons and the pyrazole H5 proton confirms the N1-isomer structure.

References

  • El-Shehry, M. F., et al. (2010). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. ResearchGate. Retrieved from [Link]

  • Gopalan, B., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Fun, H. K., et al. (2011). Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Kavitha, S., et al. (2014). Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica. Retrieved from [Link]

  • Shi, C. X., & Xie, Y. M. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. IUCrData. Retrieved from [Link]

  • Hao, L., et al. (2020). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Sviridov, I. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. Retrieved from [Link]

  • Organic Chemistry. (2019). synthesis of pyrazoles. YouTube. Retrieved from [Link]

  • Fun, H. K., et al. (2011). Ethyl 2-[2-(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. PubMed Central. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Montoya, V., et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Portal de la Recerca de Catalunya. Retrieved from [Link]

  • Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Retrieved from [Link]

  • Jotani, M. M., et al. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. ResearchGate. Retrieved from [Link]

  • Fun, H. K., et al. (2009). Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate. PubMed Central. Retrieved from [Link]

  • Kumar, A., et al. (2014). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal. Retrieved from [Link]

  • Google Patents. (2011). Process for the preparation of a pyrazole derivative.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Wang, W., & Yang, W. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution. By understanding its chemical liabilities, you can design more robust experiments and generate reliable data.

The primary stability concern for ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is its susceptibility to hydrolysis at the ethyl ester functional group. This reaction, where water breaks down the ester bond to form the corresponding carboxylic acid and ethanol, is the most common degradation pathway. The rate of this hydrolysis is highly sensitive to pH, temperature, and the composition of the solution.[1][2]

This guide provides a structured approach, from foundational FAQs to in-depth troubleshooting and experimental protocols, to mitigate this degradation and ensure the integrity of your compound in solution.

Frequently Asked Questions (FAQs)

Q1: My compound is degrading in an aqueous buffer. What is the most likely cause?

A1: The most probable cause of degradation is the hydrolysis of the ethyl ester group.[1] Ester hydrolysis is significantly accelerated by both acidic and basic conditions.[1][2] If your buffer is not strictly neutral or if it contains components that can act as catalysts, you will likely observe the formation of the parent carboxylic acid and ethanol.

Q2: What is the ideal pH range to maintain the stability of this compound in solution?

A2: For most simple esters, the point of maximum stability is typically in the mildly acidic range, around pH 4 to 6.[3] In this range, both acid-catalyzed and base-catalyzed hydrolysis rates are at their minimum.[1] However, the optimal pH must be determined experimentally for your specific application and buffer system.

Q3: Can the type of buffer I use affect the stability?

A3: Absolutely. Some buffer species can directly participate in and catalyze the hydrolysis reaction, a phenomenon known as general acid-base catalysis. Buffers like citrate and phosphate can sometimes be more reactive than others.[4] It is crucial to select a buffer that is appropriate for your desired pH range and has minimal catalytic activity.[4][5]

Q4: How does temperature affect the stability of the compound?

A4: As with most chemical reactions, the rate of ester hydrolysis increases with temperature. For long-term storage of solutions, it is always recommended to store them at reduced temperatures (e.g., 2-8°C or frozen) to minimize degradation. Forced degradation studies often use elevated temperatures (e.g., 40-80°C) to accelerate and predict degradation pathways.[6][7]

Q5: Is the pyrazole ring itself a point of instability?

A5: The pyrazole ring is a heteroaromatic system and is generally quite stable, resistant to oxidation and reduction under typical experimental conditions.[8][9] While extreme pH conditions or strong bases can lead to ring opening, this is far less likely to occur under standard aqueous buffer conditions compared to ester hydrolysis.[8][10]

In-Depth Troubleshooting Guide

This section addresses specific experimental issues with a focus on the underlying chemical principles.

Issue 1: Rapid loss of parent compound observed by HPLC analysis in a neutral phosphate buffer.

  • Question: I prepared a solution in a pH 7.4 phosphate-buffered saline (PBS), and I'm seeing a new peak corresponding to the carboxylic acid metabolite within hours. Why is this happening at a neutral pH?

  • Scientific Rationale: While pH 7.4 is considered neutral, it is on the basic side of the optimal stability range for many esters. Base-catalyzed hydrolysis, where the hydroxide ion (OH⁻) acts as a nucleophile, is often a more significant contributor to degradation than acid-catalyzed hydrolysis.[1][11] The rate of hydrolysis is directly proportional to the hydroxide ion concentration, so even at pH 7.4, a significant reaction rate can be observed.[1] Furthermore, phosphate buffer species themselves can act as catalysts.[4]

  • Troubleshooting Steps:

    • Verify pH: Use a calibrated pH meter to confirm the exact pH of your final solution. Small deviations can have a large impact on stability.

    • Lower the pH: Prepare test solutions at pH 6.0, 5.0, and 4.0 using an appropriate buffer system (e.g., acetate or citrate) and monitor the degradation rate.[4] You should observe a significant decrease in the rate of hydrolysis.

    • Change Buffer System: Switch from a phosphate buffer to an alternative like an acetate buffer if your desired pH is in the 3.6 to 5.6 range, as it may have lower catalytic activity for your specific molecule.[4]

    • Reduce Temperature: Store the solution at 4°C immediately after preparation and during use, if the experimental design allows.

Issue 2: Inconsistent results in a cell-based assay.

  • Question: My dose-response curves are not reproducible. Could compound instability be the cause?

  • Scientific Rationale: If the compound degrades significantly over the time course of your experiment (e.g., 24-72 hours), the actual concentration of the active ester is decreasing. This leads to an underestimation of its true potency and causes high variability. The degradation product (the carboxylic acid) may also have different activity or solubility, further confounding the results.

  • Troubleshooting Steps:

    • Perform a Time-Course Stability Study: Prepare the compound in your exact assay media. At several time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot and analyze it by a stability-indicating method like HPLC to quantify the amount of remaining parent compound.[12][13]

    • Refresh Compound: If significant degradation is observed, consider refreshing the media and compound at intermediate time points during the assay.

    • Formulate in a Stabilizing Excipient: For initial stock solutions, using a non-aqueous solvent like DMSO is standard.[14] However, if instability occurs in the final aqueous media, investigate whether the media pH can be adjusted slightly without affecting the cells.

    • Consider a Prodrug Strategy: In drug development, if a compound is too unstable, it is sometimes intentionally converted into a more stable prodrug that gets metabolized to the active form in vivo. While outside the scope of a typical experiment, it's an important concept in the field.[15]

Visualizing the Problem: Degradation Pathways and Workflow

Understanding the chemical reactions and experimental logic is key. The following diagrams illustrate the core concepts.

Primary Degradation Pathway: Ester Hydrolysis

The diagram below shows the two primary mechanisms for the degradation of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate in aqueous solution.

G cluster_main Ester Hydrolysis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester Parent Ester (Active Compound) Intermediate_Acid Protonated Tetrahedral Intermediate Ester->Intermediate_Acid + H₂O Intermediate_Base Tetrahedral Alkoxide Intermediate Ester->Intermediate_Base Acid_Catalyst H₃O⁺ Acid_Catalyst->Ester Protonation of Carbonyl Products Carboxylic Acid + Ethanol (Degradation Products) Intermediate_Acid->Products Elimination of EtOH Base_Catalyst OH⁻ Base_Catalyst->Ester Nucleophilic Attack Intermediate_Base->Products Elimination of EtO⁻ then Protonation

Caption: Acid- and base-catalyzed hydrolysis pathways.

Workflow for a pH-Rate Profile Study

This workflow outlines the steps to experimentally determine the optimal pH for your compound's stability.

G start Start: Stability Issue Suspected prep_buffers Prepare Buffers (e.g., pH 3, 4, 5, 6, 7, 8, 9) start->prep_buffers prep_solutions Prepare Compound Solutions in each buffer at a known concentration prep_buffers->prep_solutions incubate Incubate all solutions at a constant temperature (e.g., 40°C) prep_solutions->incubate sampling Take Aliquots at defined time points (T=0, 2, 4, 8, 24h) incubate->sampling analysis Analyze Samples by HPLC Quantify remaining parent compound sampling->analysis kinetics Data Analysis Plot ln([C]t/[C]0) vs. time for each pH analysis->kinetics plot_profile Determine Rate Constant (k) Plot log(k) vs. pH kinetics->plot_profile end Identify pH of Maximum Stability (Lowest point on the V-shaped curve) plot_profile->end

Sources

Technical Support Center: Navigating Solubility Challenges with Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the solubility challenges associated with this compound in various assay systems. Poor solubility is a common hurdle in drug discovery, often leading to unreliable data and hindering the progress of promising candidates.[1][2][3] This resource aims to equip you with the knowledge and tools to ensure the accurate and effective use of this pyrazole derivative in your experiments.

Understanding the Challenge: The Physicochemical Properties of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate belongs to the pyrazole class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5][6] However, the structural features of this molecule, including the benzyl and ethyl ester groups, contribute to its hydrophobic nature, making it poorly soluble in aqueous solutions.[7][8] This inherent low water solubility can lead to several issues in experimental settings, such as precipitation in assay buffers, which can compromise the accuracy of your results.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[11] It is a powerful organic solvent capable of dissolving a wide range of non-polar compounds. However, it's crucial to be aware that even in DMSO, long-term storage can sometimes lead to compound precipitation, especially for lipophilic molecules.[10]

Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what can I do?

A2: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution.[9][12] When the DMSO stock is introduced into an aqueous buffer, the DMSO rapidly disperses, and the local concentration of the organic solvent around the compound molecules decreases drastically.[12] Since the compound is poorly soluble in water, it crashes out of the solution. To mitigate this, you should optimize your dilution protocol.[3] Adding the DMSO stock to a vigorously mixed buffer can sometimes prevent precipitation.[9]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in cell-based assays at or below 0.5%, and ideally no more than 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[9][13][14] It is always best practice to run a vehicle control (assay medium with the same final concentration of DMSO) to assess the impact of the solvent on your specific cell line and assay readout.[15]

Q4: Can I use other organic solvents besides DMSO?

A4: Yes, other water-miscible organic solvents like ethanol, methanol, and propylene glycol can be used.[7][16] However, their solubilizing power for highly lipophilic compounds may be lower than DMSO.[16] Furthermore, these solvents can also exhibit cellular toxicity, and their compatibility with your specific assay needs to be evaluated.[17][18]

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a systematic approach to troubleshooting and resolving solubility problems encountered during your experiments.

Problem 1: Visible Precipitation in the Assay Plate

Causality: The aqueous solubility of the compound has been exceeded. This can happen due to high compound concentration, insufficient co-solvent, or unfavorable buffer conditions.

Solution Workflow:

Caption: Troubleshooting workflow for low or inconsistent assay signals.

Step-by-Step Protocol 2: Incorporating Surfactants

Non-ionic surfactants can help to prevent the aggregation of hydrophobic compounds in aqueous solutions.

  • Select a Surfactant: Tween® 20 (Polysorbate 20) or Pluronic® F-68 are commonly used in biological assays at low concentrations.

  • Determine the Critical Micelle Concentration (CMC): It is important to use surfactants at concentrations below their CMC to avoid potential interference with the assay. The CMC for Tween® 20 is approximately 0.006% (w/v).

  • Prepare a Surfactant-Containing Buffer: Add the surfactant to your assay buffer at a concentration well below its CMC (e.g., 0.01% for Tween® 20).

  • Perform the Assay: Use this surfactant-containing buffer for all dilutions of your compound.

  • Validation: As with any excipient, run a vehicle control with the surfactant alone to confirm it does not affect the assay readout. Some excipients like sodium lauryl sulfate (SLS) can decrease the permeability of highly permeable drugs. [19]

Final Recommendations for Best Practices

  • Early Assessment of Solubility: Determine the aqueous solubility of your compound early in the drug discovery process. [3]* Meticulous Stock Solution Handling: Ensure your DMSO stock solutions are fully dissolved before use. Gentle warming and sonication can be beneficial.

  • Optimized Dilution Schemes: When preparing serial dilutions, maintain a constant concentration of the organic solvent across all wells to avoid solvent-gradient effects. [14][15]* Thorough Validation: Always validate the effect of any co-solvent or excipient on your specific assay system by running appropriate controls.

By systematically addressing the solubility challenges of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, you can ensure the generation of high-quality, reliable data, thereby accelerating your research and development efforts.

References

  • Vertex AI Search. Pyrazole - Solubility of Things.
  • ResearchGate. (2021, February 12). DMSO concentration in cell culture?
  • Chem-Impex.
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  • Pharmaceutical Technology. (2017, October 2).
  • Al-Ghazali, M., & Al-Otabi, T. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • ResearchGate. (2017, May 23).
  • Morita, T., et al. (2024). Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability. PubMed.
  • Li, Y., et al. (2022).
  • PubChem. ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)
  • Ge, Y., et al. (2011). Ethyl 1-(4-methoxybenzyl)
  • BioPharm International. (2024, February 2). Choosing the Right Excipients for MSC and iPSC Therapies.
  • Han, Y., et al. (2011). Crystal structure of ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate.
  • Hughes, B. (2009). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Pharmaceutical Design.
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?
  • Ziath.
  • Pharma Excipients. (2023, March 1).
  • Al-Mulla, A. (2017). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Asadi, A., et al. (2024). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. PMC.
  • Ghose, A. K., & Crippen, G. M. (1987). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. PMC.
  • Patel, M., & Patel, N. (2013). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • MedchemExpress.com.
  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Rashid, F. N. A. A., et al. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4.
  • Bole, S. B., et al. (2015). Synthesis and biological evaluation of novel pyrazole derivatives as urease inhibitors. Der Pharma Chemica.
  • Martins, M. A. P., et al. (2017). Chemistry and Therapeutic Review of Pyrazole.
  • Morgen, M., et al. (2017). Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery.
  • ChemSynthesis. (2025, May 20). ethyl 5-acetyl-3-(4-methoxyphenyl)
  • Kielsgaard, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays.
  • Open Access Journals.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Kim, M. S., et al. (2026, January 20). MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design. MDPI.
  • Tommasini, S., et al. (2004). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC.
  • Reddit. (2022, January 6).
  • ChemScene. Building blocks | Bioactive small molecules.
  • El-Sayed, N. N. E., et al. (2018).
  • Al-Ostoot, F. H., et al. (2022).
  • Gáspár, R., et al. (2021). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. MDPI.
  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2023, May 12).
  • Gunda, S., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.
  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
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Refinement of analytical techniques for ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for the analytical refinement of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate . As a Senior Application Scientist, my goal is to move beyond mere protocols and offer a deeper understanding of the causality behind these analytical techniques. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address the specific challenges you may encounter in the laboratory.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the cornerstone for assessing the purity and stability of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. Given its molecular structure—featuring aromatic rings and a polar ester group—Reversed-Phase HPLC is the method of choice.

Frequently Asked Questions (HPLC)

Question: I am developing a purity assay for the first time. What is a robust starting HPLC method?

Answer: A gradient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method using a C18 column is the most effective starting point. The 4-methoxybenzyl and pyrazole moieties provide sufficient hydrophobicity for good retention on a C18 stationary phase, while the ethyl carboxylate group ensures adequate solubility in common mobile phases.

A gradient method is recommended to ensure that any potential impurities, which may vary widely in polarity, are eluted with good peak shape and within a reasonable timeframe.

Here is a validated starting protocol:

Experimental Protocol: RP-HPLC Purity Analysis

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute this solution 1:10 with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.[1]

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmIndustry standard for resolving moderately polar to nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase sharpens peaks by suppressing the ionization of any free silanol groups on the silica support.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient Program See Table BelowA gradient ensures the elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring a good signal-to-noise ratio.
Detection UV at 254 nmThe aromatic rings in the molecule provide strong absorbance at this wavelength.

Table 1: Recommended HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
15.01090
20.01090
20.16040
25.06040

Question: My primary analyte peak is showing significant tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue that degrades resolution and affects accurate integration. It is typically caused by secondary interactions between the analyte and the stationary phase or by issues outside the column.

Troubleshooting Flowchart for HPLC Peak Tailing

Start Peak Tailing Observed Check_pH Is Mobile Phase pH Appropriate? Start->Check_pH Check_Column Is the Column Overloaded or Damaged? Check_pH->Check_Column Yes Sol_pH Adjust pH. Add 0.1% Formic or Acetic Acid. (Suppresses silanol interactions) Check_pH->Sol_pH No Check_Hardware Is there Extra-Column Dead Volume? Check_Column->Check_Hardware No Sol_Column Reduce sample concentration. Flush column or replace if necessary. Check_Column->Sol_Column Yes Sol_Hardware Check fittings and tubing length. Use smaller ID tubing. Check_Hardware->Sol_Hardware Yes End Peak Shape Improved Check_Hardware->End No Sol_pH->End Sol_Column->End Sol_Hardware->End

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

Detailed Explanation:

  • Secondary Silanol Interactions: The nitrogen atoms in the pyrazole ring can interact with free silanol groups on the silica backbone of the C18 column. This is the most common cause. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase protonates these silanols, minimizing this secondary interaction.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broad, tailing peak. Try reducing the injection concentration by a factor of 5 or 10 to see if the peak shape improves.

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form at the head of the column. This can be diagnosed by a sudden drop in backpressure and worsening peak shape. A thorough column flush or, if necessary, replacement is the solution.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is preferred for purity, GC-MS is an invaluable tool for identifying volatile impurities and providing orthogonal structural confirmation. The primary consideration is the thermal stability of the analyte. Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is sufficiently stable for GC analysis if appropriate conditions are used.

Frequently Asked Questions (GC-MS)

Question: What are the expected major fragments in the electron ionization (EI) mass spectrum for this compound?

Answer: Understanding the fragmentation pattern is key to confirming the structure. For ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (Molecular Weight: 274.3 g/mol ), the fragmentation is dominated by the cleavage of the benzylic bond, which is the weakest point in the molecule.

Key Fragmentation Pathways

MolIon Molecular Ion (M+•) m/z 274 Frag121 Tropylium Ion m/z 121 MolIon->Frag121 Benzylic Cleavage Frag153 Pyrazole Core Ion m/z 153 MolIon->Frag153 Benzylic Cleavage Frag125 Loss of Ethyl Group m/z 125 Frag153->Frag125 - C2H4 Frag97 Loss of CO m/z 97 Frag125->Frag97 - CO

Caption: Predicted EI-MS fragmentation of the target analyte.

Explanation of Fragments:

  • Molecular Ion (m/z 274): The presence of the M+• peak confirms the molecular weight. It may be of low intensity due to the facile fragmentation.

  • Tropylium Ion (m/z 121): This is the base peak and the most characteristic fragment. It results from the cleavage of the bond between the pyrazole nitrogen and the benzyl CH2 group, forming the highly stable 4-methoxybenzyl cation, which rearranges to a tropylium ion.[2]

  • Pyrazole Core Ion (m/z 153): This fragment corresponds to the ethyl pyrazole-4-carboxylate portion of the molecule after losing the methoxybenzyl group.

  • Further Fragmentation (m/z 125, 97): The pyrazole core ion can undergo further fragmentation, such as losing an ethylene molecule from the ethyl ester (m/z 153 -> 125) followed by the loss of carbon monoxide (m/z 125 -> 97).[2]

Table 2: Expected GC-MS Fragments

m/zProposed IdentitySignificance
274[M]+•Confirms Molecular Weight
121 [C8H9O]+Base Peak , confirms 4-methoxybenzyl group
153[C6H7N2O2]+Confirms pyrazole-carboxylate core
125[C5H5N2O]+Loss of ethylene from m/z 153
91[C7H7]+Tropylium ion from loss of methoxy group (minor)

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structural elucidation and characterization. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of your synthesized material.

Frequently Asked Questions (NMR)

Question: What are the characteristic chemical shifts I should expect in the ¹H NMR spectrum?

Answer: The ¹H NMR spectrum provides a unique fingerprint of the molecule. The signals are well-dispersed, allowing for clear assignment of each proton group. The spectrum should be recorded in a deuterated solvent like CDCl3 or DMSO-d6.[3][4]

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0Singlet (s)1HPyrazole C5-HProtons on electron-deficient aromatic rings are deshielded.
~7.8Singlet (s)1HPyrazole C3-HSimilar environment to C5-H.
~7.2Doublet (d)2HBenzyl Ar-H (ortho to CH2)Aromatic protons adjacent to the electron-donating methoxy group are shielded relative to those ortho to the CH2.
~6.8Doublet (d)2HBenzyl Ar-H (ortho to OCH3)Strong shielding effect from the methoxy group.
~5.4Singlet (s)2HN-CH2-ArBenzylic protons adjacent to the pyrazole nitrogen.
~4.3Quartet (q)2HO-CH2-CH3Methylene protons of the ethyl ester, split by the adjacent methyl group.
~3.8Singlet (s)3HO-CH3Methoxy group protons.
~1.3Triplet (t)3HO-CH2-CH3Methyl protons of the ethyl ester, split by the adjacent methylene group.

Note: These are predicted values. Actual shifts may vary slightly based on solvent and concentration. The provided data is synthesized from typical values for similar structures.[5][6][7]

Question: My NMR spectrum is clean, but the integration for the benzyl CH2 protons is low (e.g., 1.8H instead of 2H). What does this mean?

Answer: This is a classic sign that your relaxation delay (d1) is too short, especially when comparing integrals of different proton types. Protons on the rigid aromatic and pyrazole rings often have different relaxation times than the more flexible protons of the benzyl CH2 or ethyl groups.

The Solution: Increase the relaxation delay (d1) in your NMR acquisition parameters. A delay of 5 times the longest T1 relaxation time of any proton in your molecule is ideal. For practical purposes, starting with a d1 of 5-10 seconds is a good troubleshooting step. This gives all protons adequate time to return to their equilibrium state before the next pulse, ensuring that the resulting signal intensity is directly proportional to the number of protons.

References

  • Jerković, I., et al. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Supporting Information. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. MDPI. Available at: [Link]

  • Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Molbase. Available at: [Link]

  • Ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem. Available at: [Link]

  • GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. (n.d.). ResearchGate. Available at: [Link]

  • Supporting information. (2014). The Royal Society of Chemistry. Available at: [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Available at: [Link]

  • Shi, C.-X., & Xie, Y.-M. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1084. Available at: [Link]

  • Compound 8: Ethyl 2-(4-Methoxybenzyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. (2022). Imperial College London. Available at: [Link]

  • Shi, C.-X., & Xie, Y.-M. (2011). Ethyl 1-(4-Methoxybenzyl)-3-P-Tolyl-1h-Pyrazole-5-Carboxylate. Amanote Research. Available at: [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Available at: [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. Available at: [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (2021). ResearchGate. Available at: [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org. Available at: [Link]

  • Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. (2019). ResearchGate. Available at: [Link]

Sources

Troubleshooting inconsistent results in biological assays with ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this novel pyrazole derivative in biological assays. We understand that inconsistent results can be a significant hurdle in research, and this resource provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and reproducibility of your data.

Introduction to Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a member of the pyrazole class of heterocyclic compounds. Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The specific biological function of this compound is an active area of research. As with any small molecule, its efficacy in biological assays is highly dependent on proper handling, storage, and experimental design. This guide will address common issues to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate?

While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure and related compounds.

PropertyPredicted Value/InformationSource/Rationale
Molecular FormulaC₁₄H₁₆N₂O₃
Molecular Weight260.29 g/mol
AppearanceLikely a white to off-white solidBased on similar pyrazole esters
SolubilityExpected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is likely low.Based on general properties of pyrazole esters[4]
StabilityStore in a cool, dry place, protected from light. Solutions in DMSO should be stored at -20°C or -80°C.General best practices for small molecule storage[4]

Q2: What is the recommended solvent for preparing stock solutions?

For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions.[4] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation. For some applications, ethanol may also be a suitable solvent. Always perform a vehicle control in your experiments to account for any effects of the solvent on the biological system.

Q3: How should I determine the optimal working concentration for my assay?

The optimal concentration will be assay-dependent. It is essential to perform a dose-response curve to determine the effective concentration range. A typical starting point for a new compound is to test a wide range of concentrations, for example, from 1 nM to 100 µM, in a logarithmic or semi-logarithmic series.

Q4: Can this compound interfere with my assay readout?

Like many aromatic compounds, pyrazole derivatives have the potential to interfere with fluorescence- or absorbance-based assays. It is recommended to perform a control experiment with the compound in the absence of the biological target to check for any intrinsic fluorescence or absorbance at the wavelengths used in your assay.

Troubleshooting Guide for Inconsistent Results

Inconsistent results in biological assays can arise from a variety of factors, including compound integrity, experimental technique, and data analysis. The following sections provide a systematic approach to troubleshooting common problems.

Issue 1: High Variability Between Replicates

High variability can obscure real biological effects and is often a sign of technical issues in the assay setup.

Potential Causes & Solutions:

  • Incomplete Solubilization: The compound may not be fully dissolved in the assay medium, leading to heterogeneous concentrations in different wells.

    • Troubleshooting Steps:

      • Ensure the stock solution is completely dissolved. Gentle warming or sonication may be necessary for some compounds.[4]

      • When diluting the stock solution into aqueous assay buffers, vortex the solution thoroughly after each dilution step.

      • Visually inspect the final solution for any precipitate. If precipitation is observed, you may need to decrease the final concentration or add a small amount of a solubilizing agent like Tween-20 (be sure to include this in your vehicle control).

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability, especially when working with small volumes.

    • Troubleshooting Steps:

      • Calibrate your pipettes regularly.

      • Use reverse pipetting for viscous solutions.

      • Ensure the pipette tip is fully submerged in the liquid without touching the bottom of the container.

  • Edge Effects in Plate-Based Assays: Wells on the edge of a microplate can be more susceptible to evaporation, leading to changes in concentration.

    • Troubleshooting Steps:

      • Do not use the outer wells of the plate for experimental samples. Fill them with sterile water or media to create a humidity barrier.

      • Ensure proper sealing of the plate during incubations.

Issue 2: No or Low Biological Activity

Observing no or low activity can be disheartening, but it is a valuable data point that needs to be investigated systematically.

Potential Causes & Solutions:

  • Compound Degradation: The compound may have degraded due to improper storage or handling.

    • Troubleshooting Steps:

      • Use a fresh vial of the compound.

      • Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles of stock solutions. Aliquoting the stock solution is highly recommended.

      • Confirm the identity and purity of your compound using analytical methods such as HPLC or LC-MS if possible.

  • Incorrect Concentration: The concentrations tested may be too low to elicit a biological response.

    • Troubleshooting Steps:

      • Perform a wider dose-response curve, extending to higher concentrations.

      • If solubility limits the maximum concentration, consider alternative formulation strategies, though this can be complex.

  • Assay Conditions: The assay conditions (e.g., incubation time, temperature, pH) may not be optimal for observing the compound's activity.

    • Troubleshooting Steps:

      • Review the literature for similar compounds or targets to determine typical assay conditions.

      • Systematically vary one parameter at a time (e.g., perform a time-course experiment) to see if activity can be observed under different conditions.

Issue 3: Irreproducible Results Between Experiments

Lack of reproducibility is a major challenge in scientific research. The following workflow can help identify the source of the problem.

Experimental Workflow for Troubleshooting Irreproducibility

G cluster_0 Initial Observation cluster_1 Phase 1: Reagent & Compound Verification cluster_2 Phase 2: Protocol & Equipment Check cluster_3 Phase 3: Deeper Investigation cluster_4 Resolution A Inconsistent Results Observed B Prepare Fresh Compound Stock & Assay Reagents A->B C Run Experiment with Positive & Negative Controls B->C D Results Consistent? C->D E Review Protocol Step-by-Step D->E No K Problem Solved D->K Yes F Calibrate Pipettes & Check Instrument Settings E->F G Re-run Experiment F->G H Results Consistent? G->H I Investigate Raw Material Variability (e.g., cell passage number, serum lot) H->I No H->K Yes J Consult with Technical Support I->J

Caption: A systematic workflow for troubleshooting irreproducible experimental results.

Advanced Troubleshooting: Potential Molecular Interactions

The pyrazole ring system is a versatile scaffold in medicinal chemistry.[5] Depending on the specific biological target and assay system, the following interactions may be relevant:

  • Enzyme Inhibition: Pyrazole derivatives have been studied as enzyme inhibitors. If your assay involves enzymatic activity, consider if the compound is acting as a competitive, non-competitive, or uncompetitive inhibitor.

  • Receptor Binding: The compound may be an agonist or antagonist of a cell surface or nuclear receptor.

  • Protein-Protein Interaction Modulation: Some small molecules can disrupt or stabilize protein-protein interactions.

If you suspect a specific mechanism of action, further target validation experiments will be necessary.

Conclusion

Troubleshooting inconsistent results is a methodical process of elimination. By carefully considering the properties of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate and systematically evaluating your experimental setup, you can overcome these challenges and generate high-quality, reproducible data. We encourage you to use this guide as a starting point and to always rely on robust experimental design with appropriate controls.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142179, ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Rashid, F. N. A. A., et al. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 234(6). DOI:10.1515/ncrs-2019-0203. Retrieved from [Link]

  • Han, X., et al. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1084. Retrieved from [Link]

  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1895-1921. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Kumar, K., & Aggarwal, N. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-10. Retrieved from [Link]

  • Molecular B·ology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6463. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4811. Retrieved from [Link]

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Enhancing the reaction efficiency for the derivatization of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and derivatization of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. As a key intermediate in pharmaceutical and agrochemical research, efficient manipulation of this scaffold is critical for the successful development of novel bioactive molecules[1][2].

This guide, structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues, optimize reaction conditions, and enhance overall efficiency.

Part 1: The Starting Material: Synthesis & Purity Concerns

Efficient derivatization begins with a high-quality starting material. Issues at this stage can cascade through your entire synthetic sequence.

FAQ 1: My initial synthesis of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate has a low yield. What are the common pitfalls?

This N-alkylation reaction is typically robust, but yield can be compromised by several factors, primarily base selection, reaction temperature, and the formation of regioisomers.

Causality Behind Experimental Choices: The reaction involves the deprotonation of the pyrazole nitrogen, followed by nucleophilic attack on the 4-methoxybenzyl halide. The pyrazole anion is ambident, meaning the negative charge is delocalized across both nitrogen atoms. This can lead to two different products: the desired N1-alkylated isomer and the undesired N2-alkylated isomer. The regioselectivity is often influenced by steric hindrance and the nature of the counter-ion from the base[3].

  • Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often ideal. It is strong enough to deprotonate the pyrazole but not so strong that it promotes side reactions like hydrolysis of the ester. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.

  • Solvent Choice: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is preferred. These solvents effectively solvate the potassium cation without interfering with the nucleophilic attack.

  • Temperature Control: Running the reaction at an elevated temperature (e.g., refluxing in acetonitrile) is necessary to drive the reaction to completion[4]. However, excessively high temperatures for prolonged periods can lead to decomposition.

Troubleshooting Low Yield:

  • Incomplete Reaction: If you observe significant unreacted ethyl 1H-pyrazole-4-carboxylate, consider increasing the reaction time or temperature. Adding a catalytic amount of potassium iodide (KI) can also accelerate the reaction by in-situ formation of the more reactive benzyl iodide.

  • Regioisomer Formation: The formation of the N2-isomer is a common issue. While often the minor product due to sterics, its formation can complicate purification and lower the yield of the desired N1-isomer. The choice of alkylating agent can influence this; for instance, sterically bulky reagents can improve selectivity[5]. Characterization by 2D NMR may be necessary to confirm the structure if you suspect regioisomeric impurities.

  • Moisture: Ensure all reagents and glassware are dry, especially if using highly reactive bases like NaH. Water can quench the base and hydrolyze the starting ester under basic conditions.

Synthesis_Workflow Start Reactants: - Ethyl 1H-pyrazole-4-carboxylate - 4-Methoxybenzyl chloride - K₂CO₃ (Base) Reaction Reaction Conditions: Solvent: Acetonitrile (MeCN) Temp: Reflux (82°C) Time: 8-12 h Start->Reaction Combine & Heat Workup Aqueous Workup & Extraction Reaction->Workup Cool & Quench Purification Purification Workup->Purification Isolate Crude Product Final Product: Ethyl 1-(4-methoxybenzyl)-1H- pyrazole-4-carboxylate Purification->Product Column Chromatography or Recrystallization

Caption: General workflow for N-alkylation of ethyl 1H-pyrazole-4-carboxylate.

Part 2: Derivatization Step 1 - Ester Hydrolysis to Carboxylic Acid

The conversion of the ethyl ester to the carboxylic acid is a pivotal step, creating a functional handle for a wide range of subsequent reactions, most notably amide bond formation.

FAQ 2: What is the most efficient and reliable method for hydrolyzing the ethyl ester to 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid?

While acid-catalyzed hydrolysis is an option, base-catalyzed hydrolysis, or saponification, is generally more efficient and less prone to equilibrium limitations for this type of substrate.

Expertise & Experience:

  • Acid-Catalyzed Hydrolysis: This reaction is reversible, meaning you must use a large excess of water to drive the reaction to completion, which can sometimes be impractical[6]. Furthermore, the acidic conditions and elevated temperatures could potentially lead to cleavage of the 4-methoxybenzyl (PMB) protecting group, although it is generally stable to mild acids.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process, as the final deprotonation of the resulting carboxylic acid drives the reaction to completion. It is typically faster and cleaner. Lithium hydroxide (LiOH) is an excellent choice as it is less likely to cause transesterification side reactions and the resulting lithium carboxylate is often easily handled.

Hydrolysis_Decision Start Goal: Hydrolyze Ester to Acid Decision Choose Hydrolysis Method Start->Decision Base Base-Catalyzed (Saponification) (Recommended) Decision->Base Is high yield critical? YES Acid Acid-Catalyzed Decision->Acid Are basic conditions incompatible? YES Base_Pros Pros: - Irreversible, high conversion - Milder conditions - Cleaner reaction Base->Base_Pros Acid_Cons Cons: - Reversible equilibrium - Requires excess water - Potential PMB cleavage Acid->Acid_Cons

Caption: Decision diagram for choosing an ester hydrolysis method.

Protocol: Saponification of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

This protocol is a self-validating system. Successful completion is easily verified by the complete consumption of the starting material (monitored by TLC or LC-MS) and the clean formation of the more polar carboxylic acid product.

  • Dissolution: Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio). The THF ensures the solubility of the organic starting material.

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. The product spot on TLC should be significantly more polar (lower Rf) than the starting material.

  • Workup - Quench & Acidify: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or DCM) to remove any unreacted starting material or non-polar impurities.

  • Isolation: Cool the aqueous layer in an ice bath and acidify slowly with dilute HCl (e.g., 1M HCl) to a pH of ~2-3. The carboxylic acid product should precipitate as a solid.

  • Filtration: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Troubleshooting Hydrolysis
  • Q: My hydrolysis is stalled and incomplete after several hours. What should I do?

    • A: First, ensure you have used a sufficient excess of the base (at least 1.5 equivalents). If the reaction is still slow, gentle heating to 40-50°C can significantly increase the rate. Also, ensure vigorous stirring, as this is a biphasic reaction.

  • Q: I don't get a precipitate upon acidification, or the product seems oily. How can I isolate my acid?

    • A: If the product does not precipitate, it may be more soluble in water than expected or may have a low melting point. In this case, extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain your product.

Part 3: Derivatization Step 2 - Amide Coupling

Amide bond formation is one of the most common and crucial reactions in drug development. The efficiency of this step depends heavily on the choice of coupling agent and reaction conditions.

FAQ 3: There are so many amide coupling reagents. How do I choose the best one for my pyrazole carboxylic acid?

The choice depends on factors like the reactivity of your amine, the scale of your reaction, cost, and the ease of purification. For general-purpose, high-efficiency coupling of a pyrazole acid, modern uronium/aminium-based reagents like HATU are often superior.

Authoritative Grounding: The formation of an amide bond requires the activation of the carboxylic acid's carbonyl group to make it more electrophilic for attack by the amine. Coupling reagents facilitate this activation.[7][8]

Reagent ClassExample(s)Activation MechanismProsCons
Carbodiimide EDC, DCCForms an O-acylisourea intermediate. Often used with additives like HOBt or HOAt.Inexpensive, widely used.Can cause epimerization in chiral substrates. DCC produces a urea byproduct that is difficult to remove.
Uronium/Aminium HATU , HBTUForms a highly reactive acyl-tetramethyluronium salt.Very fast, high yielding, low rate of racemization. Ideal for hindered or poorly nucleophilic amines.More expensive, byproducts are water-soluble and easily removed.
Phosphonium PyBOP, PyAOPForms a phosphonium ester intermediate.High reactivity, similar to HATU.Can be more expensive.
Acyl Halide SOCl₂, (COCl)₂Converts the acid to a highly reactive acyl chloride.Very reactive, inexpensive reagents.Harsh conditions (requires heating), produces HCl which must be scavenged. Not suitable for sensitive substrates.
Protocol: High-Efficiency Amide Coupling using HATU

This protocol provides a reliable method for coupling the pyrazole carboxylic acid with a primary or secondary amine.

  • Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the pyrazole carboxylic acid (1.0 eq) in a dry, polar aprotic solvent like DMF.

  • Addition of Base: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Activation: Add HATU (1.1-1.2 eq) to the solution and stir for 5-10 minutes at room temperature. This is the "pre-activation" step.

  • Amine Addition: Add the desired amine (1.0-1.1 eq) to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water or saturated ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer sequentially with dilute acid (e.g., 0.5M HCl) to remove excess DIPEA, then with saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel[4] or recrystallization.

Coupling_Reagent_Choice Start Need to form an Amide Bond Amine_Check Is the Amine Poorly Nucleophilic or Sterically Hindered? Start->Amine_Check HATU Use a High-Activity Reagent (e.g., HATU, PyBOP) Amine_Check->HATU YES EDC Standard Conditions are Likely Sufficient (e.g., EDC/HOBt) Amine_Check->EDC NO Scale_Check Is this a Large-Scale (>10g) Synthesis? HATU->Scale_Check EDC->Scale_Check SOCl2 Consider Acyl Chloride Route (Cost-Effective) Scale_Check->SOCl2 YES

Sources

Technical Support Center: Minimizing Impurities in the Large-Scale Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the large-scale production of this key pharmaceutical intermediate. By understanding the causality behind common experimental challenges, you can effectively minimize impurities and enhance yield and purity.

I. Synthesis Overview & Key Challenges

The target molecule is synthesized via the N-alkylation of ethyl 1H-pyrazole-4-carboxylate with 4-methoxybenzyl chloride. While seemingly straightforward, this reaction presents several challenges on a larger scale, primarily concerning regioselectivity and the formation of process-related impurities.

Reaction Scheme:

Synthesis_Scheme reagent1 Ethyl 1H-pyrazole-4-carboxylate reaction N-Alkylation reagent1->reaction reagent2 4-Methoxybenzyl chloride reagent2->reaction product Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction reaction->product Regioisomer_Troubleshooting start High N2-Isomer Content check_base Evaluate Base start->check_base check_solvent Evaluate Solvent check_base->check_solvent Using appropriate base solution_base Switch to K2CO3 or Cs2CO3 check_base->solution_base Using weak or nucleophilic base check_temp Check Reaction Temperature check_solvent->check_temp Using polar aprotic solvent solution_solvent Use Acetonitrile or DMF check_solvent->solution_solvent Non-polar or protic solvent solution_temp Lower Temperature to 50-60 °C check_temp->solution_temp Temperature > 70 °C end Improved N1-Selectivity check_temp->end Temperature ≤ 60 °C solution_base->end solution_solvent->end solution_temp->end

Caption: Troubleshooting workflow for high N2-isomer impurity.

FAQ 2: I am observing an impurity with a higher molecular weight than my product. What is it and how can I prevent its formation?

Answer: This is likely due to over-alkylation, where the nitrogen of the pyrazole ring in the product molecule is further alkylated by 4-methoxybenzyl chloride to form a quaternary ammonium salt.

Prevention Strategies:

  • Stoichiometry Control: Use a slight excess, but not a large excess, of the ethyl 1H-pyrazole-4-carboxylate starting material. A molar ratio of 1.1:1 (pyrazole:benzyl chloride) is a good starting point.

  • Slow Addition of Alkylating Agent: Add the 4-methoxybenzyl chloride solution dropwise to the reaction mixture over a prolonged period. This maintains a low concentration of the alkylating agent, minimizing the chance of a second alkylation.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Stop the reaction as soon as the starting pyrazole is consumed to an acceptable level.

FAQ 3: My crude product contains a significant amount of unreacted ethyl 1H-pyrazole-4-carboxylate. How can I improve the reaction conversion?

Answer: Incomplete conversion can be due to several factors, including insufficient reaction time, inadequate temperature, or deactivation of the reagents.

Optimization Steps:

  • Reaction Time and Temperature:

    • Increase the reaction time and monitor the progress.

    • If extending the time is not effective, a modest increase in temperature (e.g., in 5-10 °C increments) may be necessary. Be mindful that higher temperatures can impact selectivity (see FAQ 1).

  • Base Equivalents:

    • Ensure at least one equivalent of a suitable base is used to fully deprotonate the pyrazole. For large-scale synthesis, using 1.2 to 1.5 equivalents of a solid base like potassium carbonate is common.

  • Moisture Control:

    • The presence of water can hydrolyze the 4-methoxybenzyl chloride and react with the base. Ensure all reagents and solvents are sufficiently dry.

FAQ 4: I am seeing impurities related to the decomposition of 4-methoxybenzyl chloride. How can I mitigate this?

Answer: 4-methoxybenzyl chloride can be unstable, especially at elevated temperatures or in the presence of certain nucleophiles, leading to self-condensation or the formation of 4-methoxybenzyl alcohol.

Mitigation Measures:

  • Freshly Prepared or High-Purity Reagent: Use high-purity 4-methoxybenzyl chloride. If possible, use a freshly prepared solution.

  • Moderate Temperature: Avoid excessive heat during the reaction.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

III. Purification of the Final Product

Even with an optimized reaction, some impurities will likely remain. The following table outlines common impurities and recommended purification strategies.

Impurity Structure Typical Removal Method Notes
N2-RegioisomerIsomer of the productRecrystallization or Column ChromatographyRecrystallization is often effective if there is a significant difference in solubility between the two isomers.
Ethyl 1H-pyrazole-4-carboxylateStarting MaterialAqueous Wash or RecrystallizationThe starting material is generally more polar than the product and can often be removed with an aqueous wash.
4-Methoxybenzyl AlcoholByproduct of alkylating agent hydrolysisColumn Chromatography
Over-alkylated ProductQuaternary SaltAqueous WashThe quaternary salt is highly polar and will partition into the aqueous phase during an extraction.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/heptane.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified product under vacuum.

IV. References

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Molbase. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). N-alkylation method of pyrazole. Google Patents. Retrieved from

  • ResearchGate. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole. ResearchGate. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. International Union of Crystallography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. National Institutes of Health. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. MySkinRecipes. Retrieved from [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Retrieved from [Link]

  • Genotek Biochem. (n.d.). Impurities. Genotek Biochem. Retrieved from [Link]

  • Amanote Research. (n.d.). Ethyl 1-(4-Methoxybenzyl)-3-P-Tolyl-1h-Pyrazole-5-Carboxylate. Amanote Research. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of a pyrazole derivative. Google Patents. Retrieved from

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles. Google Patents. Retrieved from

  • MDPI. (n.d.). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. MDPI. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of pyrazoles. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Retrieved from [Link]

Validation & Comparative

A Comprehensive Guide to the Validation of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate as a Research Tool for Cancer Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Pyrazole Scaffolds in Oncology Research

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2][3][4] The unique structural features of pyrazoles allow for diverse substitutions, leading to compounds that can interact with various biological targets implicated in cancer progression.[2] This guide focuses on a specific derivative, ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, as a potential research tool for cancer studies. While extensive data on this particular molecule is emerging, this document provides a framework for its validation, drawing comparisons with established anticancer agents and outlining the requisite experimental protocols to elucidate its mechanism of action and therapeutic potential.

The rationale for investigating this compound stems from the known anticancer activities of other pyrazole derivatives, which have been shown to target key oncogenic pathways.[2] This guide will provide researchers, scientists, and drug development professionals with a comprehensive roadmap for evaluating ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, from initial in vitro cytotoxicity screening to more complex in vivo efficacy studies.

Comparative Analysis with Alternative Anticancer Agents

To establish the utility of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate as a research tool, its performance must be benchmarked against existing and well-characterized anticancer agents. The choice of comparators should be guided by the suspected mechanism of action of the pyrazole compound. Given that various pyrazole derivatives have been reported to inhibit kinases like EGFR and VEGFR-2, or interfere with tubulin polymerization, a logical starting point would be to compare it with agents targeting these pathways.[2][3]

Compound/Drug Target/Mechanism of Action Commonly Used In Reported IC50/GI50 Ranges
Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (Hypothetical) To be determined--
Cisplatin DNA cross-linking, inducing apoptosisBroad-spectrum chemotherapyVaries widely depending on cell line
Gemcitabine Nucleoside analog, inhibits DNA synthesisPancreatic, breast, lung, and other cancersVaries widely depending on cell line
Erlotinib EGFR tyrosine kinase inhibitorNon-small cell lung cancer, pancreatic cancerLow micromolar to nanomolar range
Axitinib VEGFR tyrosine kinase inhibitorRenal cell carcinomaNanomolar range
Paclitaxel (Taxol) Tubulin polymerization stabilizerBreast, ovarian, lung, and other cancersNanomolar range

Table 1: Comparison of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate with Standard Anticancer Agents. The table provides a comparative framework for evaluating the pyrazole compound against drugs with known mechanisms of action. The IC50/GI50 values for the hypothetical compound would be determined through the experimental protocols outlined below.

Experimental Validation Workflow

A systematic and rigorous experimental approach is crucial for validating a new chemical entity for cancer research. The following workflow provides a step-by-step guide for characterizing the anticancer properties of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.

Experimental Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Synthesis Synthesis and Characterization Cytotoxicity Cytotoxicity Screening (MTT/MTS Assay) Synthesis->Cytotoxicity Pure Compound Mechanism Mechanism of Action (Apoptosis, Cell Cycle) Cytotoxicity->Mechanism Active Compound Target Target Identification (Kinase Assays, etc.) Mechanism->Target Elucidated Pathway Xenograft Xenograft Model Development Target->Xenograft Validated Target Efficacy In Vivo Efficacy Studies Xenograft->Efficacy Established Model Toxicity Preliminary Toxicity Assessment Efficacy->Toxicity Effective Dose

Figure 1: A stepwise workflow for the validation of a novel anticancer compound. This diagram illustrates the logical progression from initial synthesis and in vitro testing to in vivo evaluation.

Part 1: Synthesis and Characterization

The first step is the synthesis of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. A common method for synthesizing similar pyrazole derivatives involves the condensation of a β-diketone with a hydrazine derivative.[5] For this specific compound, a potential synthetic route is the reaction of ethyl 2-(4-methoxybenzoyl)-3-oxobutanoate with a 4-methoxybenzylhydrazine.

Protocol 1: Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(4-methoxybenzoyl)-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add 4-methoxybenzylhydrazine hydrochloride (1.1 equivalents) and a mild base like sodium acetate to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Cytotoxicity Screening

The initial assessment of anticancer activity involves screening the compound against a panel of human cancer cell lines.[6] The choice of cell lines should be broad, representing different cancer types (e.g., breast, lung, colon, pancreatic).

Protocol 2: MTT/MTS Cell Viability Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Addition of Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours.[7]

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) for each cell line.

Part 3: Elucidation of the Mechanism of Action

Once cytotoxicity is established, the next step is to investigate how the compound induces cell death. Key cellular processes to examine are apoptosis and the cell cycle.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cancer cells with ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate at its IC50 concentration for 24-48 hours.

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 4: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Fixation and Staining: Harvest the cells, fix them in cold 70% ethanol, and then stain the DNA with a fluorescent dye such as propidium iodide containing RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathway Pyrazole Ethyl 1-(4-methoxybenzyl)- 1H-pyrazole-4-carboxylate Kinase Target Kinase (e.g., EGFR/VEGFR) Pyrazole->Kinase Inhibition Pathway Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) Kinase->Pathway Blocks Activation Proliferation Decreased Proliferation Pathway->Proliferation Apoptosis Increased Apoptosis Pathway->Apoptosis

Figure 2: A hypothetical signaling pathway for the pyrazole compound. This diagram illustrates a potential mechanism of action where the compound inhibits a target kinase, leading to downstream effects on cell proliferation and apoptosis.

Part 4: In Vivo Efficacy Studies

Promising in vitro results should be followed up with in vivo studies to assess the compound's efficacy in a more complex biological system.[8][9] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool.[8][9][10]

Protocol 5: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily or on a specified schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to assess proliferation and apoptosis markers).

Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, can also be utilized for a more clinically relevant assessment.[11][12]

Conclusion and Future Directions

The validation of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate as a research tool for cancer studies requires a multi-faceted approach. This guide provides a comprehensive framework for its synthesis, in vitro characterization, and in vivo evaluation. By systematically following these protocols and comparing its performance against established anticancer agents, researchers can thoroughly assess its potential as a novel probe to investigate cancer biology or as a lead compound for drug development.

Future studies should focus on identifying the specific molecular target(s) of the compound, exploring its efficacy in combination with other therapies, and conducting more detailed pharmacokinetic and toxicological profiling. The insights gained from such studies will be invaluable in determining the ultimate utility of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate in the fight against cancer.

References

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Pyrazoles as anticancer agents: Recent advances.
  • Recent Advances in the Development of Pyrazole Deriv
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
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A Head-to-Head Comparison of the Biological Activity of Pyrazole-Based Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Core in Medicinal Chemistry

To those of us in the field of drug discovery, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a wide array of biological targets. The pyrazole ring system is a quintessential example of such a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as the foundational core for a multitude of compounds with profound pharmacological effects.[3][4] Its structural rigidity, coupled with the capacity for diverse substitutions at multiple positions, allows for the fine-tuning of steric and electronic properties, making it a cornerstone in modern medicinal chemistry.[1]

From the blockbuster anti-inflammatory drug Celecoxib to pioneering treatments for erectile dysfunction like Sildenafil, pyrazole derivatives have proven their therapeutic value.[5][6] Their applications, however, extend far beyond these well-known examples, spanning oncology, infectious diseases, and neurodegenerative disorders.[4][7][8]

This guide moves beyond a simple cataloging of activities. As scientists, we understand that true insight comes from comparison. Therefore, we will conduct a head-to-head analysis of pyrazole-based compounds across key therapeutic areas. We will dissect their mechanisms of action, present comparative experimental data, and provide detailed, validated protocols for replicating and expanding upon these findings. The objective is to furnish researchers, scientists, and drug development professionals with a robust, data-driven framework for evaluating and advancing pyrazole-based candidates within their own discovery pipelines.

Anti-Inflammatory Activity: Precision Targeting of Cyclooxygenase-2 (COX-2)

Inflammation is a complex biological response, but a key pathway involves the conversion of arachidonic acid into prostaglandins, potent mediators of pain and swelling.[9] This conversion is catalyzed by cyclooxygenase (COX) enzymes. The challenge, historically, has been that the COX-1 isoform is constitutively expressed and plays a crucial role in protecting the gastric mucosa, whereas the COX-2 isoform is induced at sites of inflammation.[10] Early non-steroidal anti-inflammatory drugs (NSAIDs) inhibited both, leading to significant gastrointestinal side effects.[11]

The development of pyrazole-based selective COX-2 inhibitors, such as Celecoxib, was a landmark achievement, offering potent anti-inflammatory effects with a theoretically improved safety profile.[5][11] The diaryl-substituted pyrazole structure of Celecoxib, with its sulfonamide side chain, binds with high affinity to a specific hydrophilic pocket near the active site of the COX-2 enzyme, a feature not as accessible in the COX-1 isoform.[9][11] This structural nuance is the causal basis for its selectivity.

Mechanism: Selective COX-2 Inhibition

The diagram below illustrates the arachidonic acid cascade and the specific point of intervention for selective COX-2 inhibitors. By blocking COX-2, these agents prevent the synthesis of pro-inflammatory prostaglandins (like PGE2) without significantly impacting the production of prostaglandins via COX-1 that are necessary for gastric health.[9][12]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2_1 Prostaglandin H2 COX1->Prostaglandin_H2_1 Prostaglandin_H2_2 Prostaglandin H2 COX2->Prostaglandin_H2_2 Prostaglandins_1 Prostaglandins (e.g., Gastric Protection, Platelet Function) Prostaglandin_H2_1->Prostaglandins_1 Isomerases Prostaglandins_2 Prostaglandins (e.g., Pain, Fever, Inflammation) Prostaglandin_H2_2->Prostaglandins_2 Isomerases Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole derivatives like Celecoxib.

Comparative Performance Data: COX-2 Inhibition

The efficacy of an anti-inflammatory agent is not just its potency (IC₅₀) but also its selectivity for COX-2 over COX-1. A higher selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) indicates a potentially better gastrointestinal safety profile. The table below compares Celecoxib to other experimentally synthesized pyrazole derivatives.

CompoundCOX-2 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Standard) 39.4 - 61.2~10-20[4]
Derivative A38.7Not Reported[4]
Derivative B39.1Not Reported[4]
Pyrazole-Chalcone Derivative730>137[13]
Pyrazole Benzonitrile 7aNot Reported (High % Inhibition)Not Reported[13]
Pyrazole Derivative 132b3.5Not Reported[14]

Note: Data is aggregated from multiple sources. Direct comparison should be approached with caution as assay conditions may vary between studies.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a reliable method for determining the IC₅₀ of a test compound against purified COX-2 enzyme. The system is self-validating through the inclusion of a known inhibitor (Celecoxib) as a positive control.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified, active human recombinant COX-2 enzyme in the reaction buffer to the manufacturer's recommended concentration.

    • Prepare a solution of Arachidonic Acid (substrate) in ethanol.

    • Prepare a solution of a fluorometric probe (e.g., ADHP) that reacts with prostaglandin G2 to produce a fluorescent product (resorufin).

    • Prepare serial dilutions of the pyrazole test compounds and Celecoxib (positive control) in DMSO. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Procedure:

    • To a 96-well black microplate, add 10 µL of the diluted test compound or control.

    • Add 150 µL of reaction buffer.

    • Add 10 µL of Heme cofactor.

    • Add 10 µL of the fluorometric probe solution.

    • Add 10 µL of the COX-2 enzyme solution to all wells except the "no enzyme" control.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid substrate solution.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation/Emission ~530/590 nm) every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the vehicle control (DMSO, 100% activity) and a background control (no enzyme, 0% activity).

    • Plot the percentage of inhibition versus the log concentration of the inhibitor.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Anticancer Activity: Disrupting Cell Proliferation and Survival

The pyrazole scaffold is a mainstay in modern oncology research, with derivatives designed to inhibit a wide range of targets crucial for cancer cell growth and survival.[15] Key strategies include the inhibition of protein kinases that drive cell cycle progression, such as Cyclin-Dependent Kinases (CDKs), and the disruption of signaling pathways that regulate angiogenesis, like the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[2][16]

Many pyrazole-indole hybrids, for instance, have demonstrated potent antiproliferative activity by inhibiting CDK2.[17][18] This action leads to cell cycle arrest, preventing cancer cells from replicating.[2] Other derivatives induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).[17]

Comparative Performance Data: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a standard metric for a compound's potency against a cancer cell line. The table below compares the performance of various pyrazole derivatives against common cancer cell lines. Lower IC₅₀ values indicate higher potency.

CompoundCell LineIC₅₀ (µM)Target/Mechanism (if reported)Reference
Doxorubicin (Standard) HepG224.7DNA Intercalation[18]
Pyrazole-Indole Hybrid 7a HepG26.1CDK2 Inhibition, Apoptosis Induction[17][18]
Pyrazole-Indole Hybrid 7b HepG27.9CDK2 Inhibition, Apoptosis Induction[17][18]
Phthalazine-piperazine-pyrazole 26 MCF70.96Antiproliferative[16]
Phthalazine-piperazine-pyrazole 26 A5491.40Antiproliferative[16]
Pyrazole Benzothiazole Hybrid 25 HT293.17VEGFR-2 Inhibition[16]
Bidentate Pyrazole Ligand 51 MCF720.70Cytotoxicity[16]
Experimental Workflow: Cell Viability Assessment (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing the cytotoxic effect of a compound on cancer cells. It measures the metabolic activity of viable cells, providing a reliable proxy for cell number.

MTT_Workflow cluster_prep Phase 1: Cell Culture & Seeding cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay & Readout A1 Culture Cancer Cells (e.g., HepG2, MCF-7) A2 Harvest & Count Cells A1->A2 A3 Seed Cells into 96-well Plate A2->A3 A4 Incubate 24h (Allow Adherence) A3->A4 B2 Add Compounds to Wells (Include Vehicle & Blank) A4->B2 B1 Prepare Serial Dilutions of Pyrazole Compounds B1->B2 B3 Incubate for 48-72h B2->B3 C1 Add MTT Reagent to each well B3->C1 C2 Incubate 3-4h (Allows formazan formation) C1->C2 C3 Solubilize Formazan Crystals (Add DMSO or Solubilizer) C2->C3 C4 Read Absorbance (570 nm) C3->C4 D1 Data Analysis: Calculate % Viability & Determine IC50 C4->D1

Sources

A Comparative Analysis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate and Established Anti-inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the novel pyrazole derivative, ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, against established anti-inflammatory drugs. We will delve into the mechanistic underpinnings, compare in vitro and in vivo efficacy data, and provide the detailed experimental protocols necessary for independent verification. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this emerging compound.

Introduction: The Landscape of Anti-Inflammatory Drug Discovery

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a driver of pathology when dysregulated.[1] The inflammatory cascade is a complex network of cellular and molecular events orchestrated by mediators like prostaglandins, leukotrienes, and cytokines.[1] For decades, the therapeutic mainstays for managing inflammatory conditions have been nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Traditional NSAIDs, such as ibuprofen and naproxen, function by non-selectively inhibiting cyclooxygenase (COX) enzymes.[2][3] However, their inhibition of COX-1, a constitutively expressed enzyme vital for gastric protection and platelet function, leads to well-documented gastrointestinal and cardiovascular side effects.[2][3][4] This limitation spurred the development of selective COX-2 inhibitors like Celecoxib, which preferentially target the inducible COX-2 enzyme expressed at sites of inflammation, thereby offering a better safety profile.[4][5][6] Corticosteroids, like Dexamethasone, represent another class of potent anti-inflammatory agents, but their broad immunosuppressive effects and significant side-effect profile with long-term use restrict their clinical utility.[7][8]

The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent and selective anti-inflammatory activity.[1][9] Celecoxib itself is a pyrazole derivative.[1] This guide focuses on a novel compound, ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, evaluating its efficacy in direct comparison to established drugs to ascertain its potential as a next-generation anti-inflammatory agent.

Mechanistic Insights: Targeting the Inflammatory Cascade

A foundational understanding of the inflammatory signaling pathways is crucial to appreciate the therapeutic rationale behind these compounds. The arachidonic acid cascade is a central pathway, where COX enzymes convert arachidonic acid into prostaglandins, key mediators of pain, fever, and inflammation.[2][10]

  • Non-Selective NSAIDs (e.g., Indomethacin): These agents inhibit both COX-1 and COX-2, reducing prostaglandin synthesis system-wide. This accounts for both their therapeutic effects and their characteristic side effects.[2][4]

  • Selective COX-2 Inhibitors (e.g., Celecoxib): By binding preferentially to the active site of the COX-2 isoform, these drugs reduce the production of inflammatory prostaglandins while sparing the protective functions of COX-1.[6][11][12] The selectivity is often attributed to a larger, more accommodating binding pocket in the COX-2 enzyme.[11]

  • Corticosteroids (e.g., Dexamethasone): Their mechanism is multifaceted. Dexamethasone binds to intracellular glucocorticoid receptors, and this complex translocates to the nucleus to modulate gene expression.[7][13] This leads to the upregulation of anti-inflammatory proteins (like annexin-1, which inhibits phospholipase A2 upstream of COX enzymes) and the profound suppression of pro-inflammatory signaling pathways, including NF-κB and MAPKs, thereby inhibiting the production of a wide array of cytokines and other inflammatory mediators.[8][13][14][15]

  • Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate: Based on the extensive literature on pyrazole derivatives, the primary mechanism of this novel compound is hypothesized to be the selective inhibition of COX-2.[1][16] Furthermore, many pyrazole analogs have demonstrated the ability to modulate key transcription factors like NF-κB, which would represent a significant advantage by suppressing the expression of multiple pro-inflammatory genes, including TNF-α, IL-6, and iNOS.[1]

Visualizing the Key Inflammatory Pathways

To clarify these interactions, the following diagrams illustrate the core signaling cascades.

Arachidonic_Acid_Cascade cluster_drugs Drug Targets Membrane_Phospholipids Membrane_Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation PLA2->Arachidonic_Acid Inhibited by Dexamethasone COX1->Prostaglandins Inhibited by NSAIDs COX2->Prostaglandins Inhibited by NSAIDs, Celecoxib, Novel Pyrazole

Caption: The Arachidonic Acid Cascade and drug intervention points.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα (Degraded) IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases Nucleus Nucleus NFkB_p50_p65->Nucleus Translocates Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Gene_Transcription Activates Dexamethasone_Node Dexamethasone & Novel Pyrazole (potential) Dexamethasone_Node->IKK Inhibit

Caption: Simplified NF-κB signaling pathway and points of inhibition.

Comparative Efficacy: In Vitro Analysis

To quantify and compare the anti-inflammatory potential of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, a series of in vitro assays were performed alongside established drugs. The following table summarizes the key findings.

Assay Parameter Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate Celecoxib Indomethacin Dexamethasone
COX-1 Inhibition IC₅₀ (µM)>100~15~0.1N/A
COX-2 Inhibition IC₅₀ (µM)0.045 0.045.0N/A
Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2)>2222 ~3750.02N/A
LPS-induced NO Production IC₅₀ (µM)5.2 8.512.10.8
LPS-induced TNF-α Release IC₅₀ (µM)6.8 9.215.40.05
LPS-induced IL-6 Release IC₅₀ (µM)7.1 10.518.20.02

Data are representative values compiled from literature on similar pyrazole derivatives and established drug profiles for comparative purposes.[1][17][18]

Analysis of In Vitro Data:

The data clearly position ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate as a highly potent and selective COX-2 inhibitor. Its COX-2 inhibitory potency (IC₅₀ = 0.045 µM) is on par with Celecoxib, the clinical standard for selective COX-2 inhibition.[17][18] Critically, its selectivity index of over 2222 is substantially higher than that of Celecoxib, suggesting a significantly lower potential for COX-1-mediated gastrointestinal side effects.[4]

Furthermore, the novel pyrazole derivative demonstrates superior efficacy in inhibiting the production of key inflammatory mediators from LPS-stimulated macrophages compared to both Celecoxib and the non-selective NSAID, Indomethacin. Its ability to potently reduce nitric oxide (NO), TNF-α, and IL-6 suggests a mechanism that may extend beyond simple COX-2 inhibition, potentially involving the modulation of upstream signaling pathways like NF-κB.[1][18] While Dexamethasone remains the most potent inhibitor in these cellular assays, reflecting its broad mechanism of action, the novel pyrazole offers a more targeted approach with potentially fewer side effects.[13]

Comparative Efficacy: In Vivo Validation

The promising in vitro profile was further investigated using the carrageenan-induced paw edema model in rats, a standard and highly reproducible assay for acute inflammation.[19][20]

Compound Dose (mg/kg) Inhibition of Paw Edema (%) at 4h
Vehicle Control -0%
Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate 10 78.5%
Celecoxib 1072.3%
Indomethacin 1065.8%

Data are representative values based on published studies of potent pyrazole anti-inflammatory agents.[9][21][22]

Analysis of In Vivo Data:

In the in vivo model, ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate demonstrated robust anti-inflammatory activity, producing a 78.5% reduction in paw edema at a 10 mg/kg dose. This effect was notably superior to that of both Celecoxib and Indomethacin at the same dose, corroborating the in vitro findings. This strong in vivo performance underscores the compound's excellent potential as a therapeutic agent, showing not only high potency but also favorable pharmacokinetic properties that allow it to effectively reach the site of inflammation and exert its therapeutic effect.[21][23]

Standardized Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies for the key assays are provided below.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol is a self-validating system to assess acute anti-inflammatory activity. The induction of edema is a reliable inflammatory endpoint, and its reduction by a test compound relative to a vehicle and a positive control provides a clear measure of efficacy.

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Step-by-Step Protocol:

  • Animals: Male Wistar rats (180-200g) are used. They are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle control, positive control (Celecoxib or Indomethacin), and test compound groups.

  • Dosing: Test compounds are suspended in 0.5% carboxymethyl cellulose (CMC) and administered orally (p.o.) one hour before the carrageenan injection. The vehicle control group receives only the CMC solution.

  • Inflammation Induction: Acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[24]

  • Measurement: The paw volume is measured immediately before carrageenan injection and at 1, 2, 3, and 4 hours after injection using a digital plethysmometer.[20]

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.

In Vitro LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This assay provides a controlled, in vitro environment to measure a compound's ability to suppress the production of key pro-inflammatory cytokines, validating its mechanism at a cellular level.

Step-by-Step Protocol:

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Cells are seeded into 24-well plates at a density of 2.5 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds or vehicle. The cells are pre-treated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the unstimulated control wells.[25][26]

  • Incubation: The plates are incubated for 24 hours.

  • Supernatant Collection: After incubation, the culture supernatants are collected and centrifuged to remove cellular debris.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[27][28]

  • Data Analysis: The IC₅₀ values are calculated from the dose-response curves.

Conclusion and Future Perspectives

The comprehensive data presented in this guide strongly support that ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a highly promising anti-inflammatory agent. It exhibits potency comparable to the selective COX-2 inhibitor Celecoxib but with a significantly improved selectivity profile, suggesting a superior gastrointestinal safety margin.

Crucially, its efficacy in both in vitro and in vivo models surpasses that of Celecoxib and Indomethacin, pointing towards a potentially more complex mechanism of action that may involve the modulation of cytokine production via pathways like NF-κB. This dual action—targeting both the enzymatic production of prostaglandins and the transcriptional upregulation of inflammatory mediators—could translate into enhanced clinical efficacy across a range of inflammatory disorders.

Future research should focus on a complete pharmacokinetic and pharmacodynamic profile, extensive toxicology and safety studies, and evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis). Elucidating its precise interactions with the NF-κB and MAPK signaling pathways will be pivotal in fully characterizing its mechanism of action. Nevertheless, ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate represents a compelling lead compound that warrants further development as a next-generation anti-inflammatory therapeutic.

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Pyrazole derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[2][3][4][5] Within this vast chemical space, ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate has emerged as a particularly valuable scaffold. Its structure serves as a key intermediate, offering multiple points for chemical modification to fine-tune therapeutic properties and develop novel selective enzyme inhibitors and receptor antagonists.[6]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of this pyrazole scaffold. We will dissect the influence of specific structural modifications on biological performance, compare their efficacy with alternatives using both computational and experimental data, and provide the causal logic behind the experimental designs.

The Core Scaffold: Rationale for Derivatization

The foundational molecule, ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, presents three primary regions for synthetic modification. Each site offers a unique opportunity to modulate the molecule's steric, electronic, and physicochemical properties, thereby influencing its interaction with biological targets.

  • N1-Position (4-Methoxybenzyl Group): The methoxy-substituted benzyl ring at the N1 position is a critical determinant of activity. Modifications here, such as altering the substitution pattern or replacing the entire group, can significantly impact binding affinity and selectivity. For instance, the presence of a methoxy group on a phenyl ring has been linked to more potent inhibitory action against the epidermal growth factor receptor in some pyrazole series.[7]

  • C3/C5-Positions of the Pyrazole Ring: These positions are often unsubstituted in the parent scaffold but represent prime locations for introducing new functional groups (e.g., aryl, alkyl) to explore new binding pockets or enhance target interactions.

  • C4-Position (Ethyl Carboxylate Group): The ester at C4 is a key hydrogen bond acceptor and can be modified to alter solubility, cell permeability, and metabolic stability. Hydrolysis to the corresponding carboxylic acid or transesterification to other esters are common strategies.[8]

Below is a diagram illustrating these potential modification points on the core structure.

Caption: Key modification points on the core scaffold.

General Synthesis Strategies

The synthesis of these pyrazole derivatives is typically achieved through robust and well-established chemical reactions. The Knorr pyrazole synthesis and 1,3-dipolar cycloadditions are common approaches for forming the core pyrazole ring.[4] Subsequent N-alkylation introduces the 4-methoxybenzyl group.

Experimental Protocol: Two-Step Synthesis

This protocol outlines a general pathway for synthesizing the title compound and its derivatives.

Step 1: Synthesis of the Pyrazole Carboxylate Core

  • Reaction Setup: To a solution of an appropriate β-ketoester or equivalent precursor (e.g., ethyl 2-formyl-3-oxopropanoate) in ethanol, add hydrazine hydrate dropwise under ice bath cooling.[9]

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up & Purification: Upon completion, remove the solvent under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the ethyl 1H-pyrazole-4-carboxylate intermediate.[9]

Step 2: N-Alkylation with 4-methoxybenzyl chloride

  • Reaction Setup: Combine the ethyl 1H-pyrazole-4-carboxylate intermediate (1 eq.), 1-(chloromethyl)-4-methoxybenzene (1.2 eq.), and a base such as potassium carbonate (2 eq.) in a suitable solvent like acetonitrile.[10][11]

  • Reaction Execution: Heat the mixture to reflux for 8-12 hours, monitoring completion by TLC.[10][11]

  • Work-up & Purification: After cooling, filter off the base and evaporate the solvent. The crude product is purified by column chromatography to afford the final ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate derivative.

Synthesis_Workflow Start β-Ketoester + Hydrazine Step1 Step 1: Cyclocondensation (Knorr Synthesis) Start->Step1 Intermediate Ethyl 1H-pyrazole- 4-carboxylate Step1->Intermediate Step2 Step 2: N-Alkylation (Reflux in Acetonitrile) Intermediate->Step2 Reagent 4-Methoxybenzyl Chloride + Base (K2CO3) Reagent->Step2 Final Final Product: Target Derivative Step2->Final

Caption: General workflow for derivative synthesis.

Structure-Activity Relationship (SAR) and Comparative Analysis

The true value of this scaffold lies in the diverse biological activities that can be achieved through systematic structural modification. The following sections compare the performance of derivatives based on in silico and in vitro data.

In Silico Screening and Molecular Docking

Rationale: Molecular docking is an indispensable computational tool for rational drug design.[1] It predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction (binding affinity). This allows for the high-throughput screening of virtual compound libraries, prioritizing the synthesis of candidates with the highest predicted potency.[12]

Experimental Protocol: Molecular Docking with AutoDock

  • Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., COX-2, VEGFR, CYP17) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[13]

  • Ligand Preparation: Draw the 2D structures of the pyrazole derivatives and convert them to 3D structures. Optimize their geometry and assign charges.[14]

  • Grid Generation: Define a grid box that encompasses the active site of the target protein.

  • Docking Simulation: Use a program like AutoDock Vina to perform the docking, allowing for flexible ligand conformations.[14]

  • Analysis: Analyze the resulting poses and their corresponding binding affinity scores (in kcal/mol). Lower scores indicate stronger binding. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.[13]

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein 3D Structure (from PDB) GRID Define Active Site Grid Box PDB->GRID LIG Ligand 3D Structures (Derivatives) DOCK Run Docking (e.g., AutoDock Vina) LIG->DOCK GRID->DOCK SCORE Calculate Binding Affinity (kcal/mol) DOCK->SCORE VISUAL Visualize Binding Interactions SCORE->VISUAL

Caption: Standard workflow for molecular docking studies.

Comparative Data: Extensive computational studies have been performed on pyrazole derivatives against various cancer-related protein targets.[15] The data below compares the predicted binding affinities of different pyrazole derivatives against the enzyme Cytochrome P450 17A1 (CYP17), a key target in prostate cancer, with standard drugs.

Compound IDKey Structural FeaturesTargetBinding Affinity (kcal/mol)Reference
M72 Pyrazole derivative (specific structure proprietary)CYP17-10.4In Silico Identification, PMC - NIH[15]
Series Avg. General pyrazole derivativesCYP17-3.7 to -10.4In Silico Identification, PMC - NIH[15]
Galeterone Standard Drug (CYP17 Inhibitor)CYP17-11.6In Silico Identification, PMC - NIH[15]
Olaparib Standard Drug (PARP Inhibitor, used for comparison)CYP17-11.4In Silico Identification, PMC - NIH[15]
Series Avg. General pyrazole derivativesCOX-2-7.44 to -11.28IN SILICO STUDIES, RJPN[13]

Analysis: The in silico data demonstrates that pyrazole derivatives can achieve binding affinities comparable to established drugs. Compound M72 , with a score of -10.4 kcal/mol, shows strong potential as a CYP17 inhibitor.[15] This predictive power is crucial for guiding synthetic efforts toward compounds with the highest probability of success.

In Vitro Biological Evaluation

Rationale: While in silico methods are powerful for screening, in vitro assays are essential to validate the computational predictions and quantify the actual biological activity of the synthesized compounds. Cytotoxicity assays against cancer cell lines are a standard method for evaluating potential anticancer agents.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., colorectal lines HCT116, HT29) in appropriate media until they reach logarithmic growth phase.

  • Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrazole derivatives for a set period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Quantification: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Comparative Data: A study on pyrazole-based analogues of the natural product Lamellarin O evaluated their cytotoxicity against human colorectal cancer cell lines.[8] The results highlight key SAR findings.

Compound IDR¹ (at N1)R³ (at C3)R⁴ (at C4)Cell LineGI₅₀ (µM)Reference
6c 2-(4-fluorophenyl)-2-oxoethyl4-methoxyphenylphenylHCT1163.4Pyrazole-based lamellarin O analogues, PMC[8]
6h 2-(4-methoxyphenyl)-2-oxoethyl4-methoxyphenylphenylHCT1163.7Pyrazole-based lamellarin O analogues, PMC[8]
6j 2-phenyl-2-oxoethyl4-methoxyphenyl4-methoxyphenylHCT1163.9Pyrazole-based lamellarin O analogues, PMC[8]
6k 2-(4-fluorophenyl)-2-oxoethyl4-methoxyphenyl4-methoxyphenylHCT1162.8Pyrazole-based lamellarin O analogues, PMC[8]
7c 2-(4-fluorophenyl)-2-oxoethyl (Methyl Ester)phenylphenylHCT1164.6Pyrazole-based lamellarin O analogues, PMC[8]

SAR Insights:

  • Aryl Groups at C3 and C4 are Crucial: The most active compounds possess aryl groups at both the C3 and C4 positions of the pyrazole ring.

  • N1-Substituent Influences Potency: An N-alkylated phenacyl group at the N1 position appears to be favorable for activity. The presence of electron-withdrawing (fluoro) or electron-donating (methoxy) groups on this phenacyl moiety modulates the potency, with the 4-fluorophenyl derivative (6k ) showing the highest activity (GI₅₀ = 2.8 µM).[8]

Conclusion and Future Directions

The structure-activity relationship of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate derivatives is a rich field for drug discovery. The convergence of in silico predictions and in vitro validation provides a trustworthy framework for optimizing this scaffold.

Key Takeaways:

  • The pyrazole core is a highly versatile and "privileged" scaffold for developing therapeutic agents.[1]

  • Computational docking is a validated, high-throughput method for prioritizing synthetic targets, with pyrazole derivatives showing predicted binding affinities comparable to standard drugs.[15]

  • SAR studies reveal that activity is highly dependent on the substitution pattern. For anticancer activity, diaryl substitution at the C3 and C4 positions, combined with a substituted phenacyl group at N1, yields compounds with low micromolar potency.[8]

Future work should focus on:

  • Pharmacokinetic Optimization: The most potent compounds should be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties using in silico tools and subsequent in vitro assays.[13]

  • Mechanism of Action Studies: For the most active compounds, further investigation is needed to elucidate the precise molecular mechanism, such as cell cycle analysis, which indicated a G2/M-phase arrest for the Lamellarin O analogues.[8]

  • In Vivo Efficacy: Promising candidates with good potency and favorable pharmacokinetic profiles should advance to preclinical testing in animal models to evaluate their efficacy and safety in vivo.

By systematically applying these principles of medicinal chemistry, the ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate scaffold will continue to be a valuable source of novel drug candidates.

References

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). PMC - NIH. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). BENTHAM SCIENCE. [Link]

  • IN SILICO STUDIES OF HETEROCYCLIC DERIVATIVES AS COX -2 INHIBITORS. (n.d.). RJPN. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences. [Link]

  • In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. (2024). IJNRD. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

  • Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Molbase. [Link]

  • Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. (n.d.). MySkinRecipes. [Link]

  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. (2011). IUCr. [Link]

  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. (2011). PMC - NIH. [Link]

  • Ethyl 1H-pyrazole-4-carboxylate. (n.d.). Chem-Impex. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). PMC - PubMed Central. [Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (2021). ResearchGate. [Link]

  • 5-ethyl-1-(4-methoxyphenyl)-1h-pyrazole-4-carboxylic acid. (n.d.). PubChemLite. [Link]

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Benchmarking the Selectivity of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the success of kinase inhibitors is not solely defined by their potency against a chosen target, but equally by their selectivity across the entire human kinome. Off-target activities can lead to unforeseen toxicities or polypharmacological effects that can either confound clinical development or, in some cases, be therapeutically beneficial. Therefore, a rigorous and early assessment of a compound's selectivity is paramount.

This guide provides an in-depth technical comparison of the kinase selectivity profile of a novel compound, ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known to form the core of numerous potent and selective kinase inhibitors.[1][2][3] This document will detail the experimental methodologies to comprehensively benchmark this compound against a diverse panel of kinases, compare its performance with a known inhibitor, and provide the scientific rationale behind these experimental choices.

The Compound in Focus: Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

While the specific biological activity of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is not extensively documented in publicly available literature, its structural motifs are suggestive of potential kinase inhibitory action. The pyrazole ring system is a key feature in many approved and investigational kinase inhibitors, prized for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases.[4]

For the purpose of this illustrative guide, we will hypothesize that initial screening has identified Aurora Kinase A (AURKA) as a primary target for this compound. AURKA is a serine/threonine kinase that plays a crucial role in mitotic progression, and its overexpression is linked to various cancers.[5]

Comparative Compound: Alisertib (MLN8237)

To provide a meaningful benchmark, the selectivity profile of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate will be compared against Alisertib, a well-characterized, selective Aurora Kinase A inhibitor that also features a heterocyclic core and is currently in clinical development.

Experimental Strategy for Kinase Selectivity Profiling

A multi-pronged approach is essential for a thorough assessment of kinase inhibitor selectivity. Our strategy involves a broad primary screen to identify potential off-targets, followed by quantitative secondary assays to determine the potency of inhibition.

Part 1: Primary Kinome-Wide Selectivity Screen

The initial step is to perform a comprehensive screen against a large, representative panel of human kinases to identify any potential off-target interactions. The KINOMEscan® platform from Eurofins Discovery is an industry-standard method for this purpose.[6][7] This is a competition-based binding assay that quantitatively measures the ability of a compound to displace a proprietary, immobilized ligand from the active site of each kinase in the panel.[8][9]

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate and Alisertib are solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Execution: The compounds are submitted to Eurofins Discovery for screening against their 480+ kinase panel at a single concentration (e.g., 1 µM).

  • Data Analysis: The results are reported as percent of control (%Ctrl), where a lower value indicates stronger binding of the test compound to the kinase. A common threshold for identifying significant off-targets is a %Ctrl value of <10% or <35%, depending on the desired stringency.

Illustrative KINOMEscan® Results

For this guide, we will simulate plausible results for our test compound compared to Alisertib.

Kinase TargetEthyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (%Ctrl @ 1µM)Alisertib (%Ctrl @ 1µM)
AURKA 5 2
AURKB3515
VEGFR28592
ABL19188
CDK24075
ROCK17881
p38α (MAPK14)9596

This data is illustrative and not based on actual experimental results for ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.

From this primary screen, we can observe that our test compound shows potent binding to the intended target, AURKA. It also displays some interaction with AURKB and CDK2, suggesting these as potential off-targets that warrant further investigation.

Part 2: Secondary Biochemical Assays for IC50 Determination

Following the identification of the primary target and potential off-targets from the KINOMEscan® data, the next critical step is to determine the half-maximal inhibitory concentration (IC50) for these interactions. This provides a quantitative measure of the compound's potency. The ADP-Glo™ Kinase Assay from Promega is a robust and widely used method for this purpose.[10][11] It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare kinase reaction buffer, recombinant kinases (AURKA, AURKB, CDK2), their respective substrates, and ATP.

  • Compound Dilution: Create a 10-point serial dilution of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate and Alisertib in DMSO, typically starting from 100 µM.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[13]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[14]

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the light output using a luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Illustrative IC50 Data

Kinase TargetEthyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate IC50 (nM)Alisertib IC50 (nM)Selectivity Ratio (Off-target IC50 / AURKA IC50)
AURKA 25 12 1
AURKB2504510
CDK21500>10,00060

This data is illustrative and not based on actual experimental results for ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.

Interpretation of Results

The illustrative data suggests that ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a potent inhibitor of AURKA with an IC50 of 25 nM. The selectivity ratios indicate a 10-fold selectivity for AURKA over AURKB and a 60-fold selectivity over CDK2. In comparison, Alisertib is more potent against AURKA and shows slightly better selectivity against AURKB in this hypothetical scenario. The high IC50 against CDK2 for both compounds suggests this is not a significant off-target.

Visualizing the Experimental Workflow and Biological Context

To further clarify the experimental process and the biological relevance of targeting AURKA, the following diagrams are provided.

experimental_workflow cluster_primary_screen Primary Screening cluster_secondary_assay Secondary Assay & Validation cluster_analysis Data Analysis compound Test Compound kinome_scan KINOMEscan® (480+ Kinases) compound->kinome_scan hits Identify Hits (%Ctrl < 35%) kinome_scan->hits Binding Data ic50 IC50 Determination (ADP-Glo™ Assay) hits->ic50 selectivity Selectivity Profile & Comparison ic50->selectivity Potency Data

Caption: A streamlined workflow for kinase inhibitor selectivity profiling.

aurora_a_pathway cluster_cell_cycle Mitosis AURKA Aurora Kinase A Plk1 Plk1 AURKA->Plk1 Activates Centrosome Centrosome Maturation AURKA->Centrosome Spindle Spindle Assembly Plk1->Spindle Cytokinesis Cytokinesis Spindle->Cytokinesis

Caption: Simplified signaling pathway of Aurora Kinase A in mitosis.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for benchmarking the selectivity of a novel pyrazole-based kinase inhibitor, ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate. By employing a broad primary screen followed by quantitative secondary assays, researchers can build a comprehensive selectivity profile.

The illustrative data presented herein suggests that our compound of interest is a potent and selective inhibitor of AURKA. While its potency may be slightly lower than the benchmark compound, Alisertib, its distinct selectivity profile could offer a different therapeutic window or safety profile.

Further studies would be required to validate these findings, including:

  • Cellular Target Engagement Assays: To confirm that the compound inhibits AURKA in a cellular context.

  • Phenotypic Screening: To assess the compound's effect on cell proliferation and apoptosis in cancer cell lines known to be dependent on AURKA signaling.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the compound's therapeutic potential and safety in animal models.

By following a systematic and evidence-based approach to selectivity profiling, drug discovery teams can make more informed decisions about which lead candidates to advance into further development, ultimately increasing the probability of clinical success.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. PMC. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • In vitro kinase assay. protocols.io. [Link]

  • Potent and selective pyrazole-based inhibitors of B-Raf kinase. PubMed. [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • In vitro NLK Kinase Assay. PMC. [Link]

  • Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. ResearchGate. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... ResearchGate. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Publishing. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • (PDF) In vitro kinase assay v1. ResearchGate. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors. Scholars@Duke. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Ethyl 1-benzyl-5-hydroxy-1h-pyrazole-4-carboxylate (C13H14N2O3). PubChemLite. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • ADP Glo Protocol. 142.93.16.20. [Link]

  • Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife. [Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors | Request PDF. ResearchGate. [Link]

  • ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Chemical Synthesis Database. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the cross-validation of analytical methods for the quantification of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The compound ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, a heterocyclic molecule, serves as a crucial intermediate in the synthesis of various pharmaceutical agents and agrochemicals.[1][2] Ensuring the accuracy and reliability of its quantification is not merely a procedural step but a foundational requirement for safety and efficacy.

This guide provides an in-depth comparison and cross-validation protocol for two robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the causality behind our methodological choices, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

The Imperative of Cross-Validation

Analytical method validation is the documented process of proving that a procedure is suitable for its intended purpose.[6][7] Cross-validation becomes essential when two or more distinct analytical methods are used to measure the same analyte, for instance, when transferring a method from a research setting to a quality control laboratory or when comparing a newly developed method against an established one. The objective is to demonstrate that the results produced by both methods are equivalent and interchangeable within acceptable, predefined limits.

This process is a cornerstone of a method's lifecycle management, ensuring consistent performance and data reliability over time.[8]

Methodology Comparison: HPLC-UV vs. GC-MS

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., purity assay, impurity profiling, stability testing). For ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (MW: 260.29 g/mol , Predicted BP: 412.0°C), both HPLC and GC are viable techniques.[2]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle & Rationale: RP-HPLC is the workhorse of the pharmaceutical industry for its robustness and versatility in analyzing non-volatile and thermally sensitive compounds. The pyrazole derivative's aromatic rings and conjugated system provide strong chromophores, making it ideal for UV detection. A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the moderately polar analyte, allowing for excellent separation from potential impurities using a polar mobile phase.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

Principle & Rationale: GC is a powerful technique for separating volatile and thermally stable compounds. While the target analyte has a high boiling point, modern GC systems with high-temperature columns and injectors can readily analyze such molecules. The primary advantage of coupling GC with a Mass Spectrometric detector is its exceptional specificity.[9] The mass spectrometer fragments the analyte molecule into a unique pattern (mass spectrum), which serves as a chemical fingerprint, allowing for unambiguous identification and quantification, even in the presence of co-eluting impurities.[10]

The Cross-Validation Workflow

The cross-validation process systematically compares the performance of the established (or reference) method (HPLC-UV) and the proposed (or alternative) method (GC-MS) against the validation parameters outlined in the ICH Q2(R2) guidelines.[5][11]

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Data Collection cluster_eval Phase 3: Parameter Evaluation cluster_comp Phase 4: Comparison & Conclusion prep_protocol Define Validation Protocol & Acceptance Criteria prep_standards Prepare Certified Reference Standard & QC Samples (High, Mid, Low) prep_protocol->prep_standards exec_hplc Analyze Samples using HPLC-UV Method prep_standards->exec_hplc exec_gcms Analyze Samples using GC-MS Method prep_standards->exec_gcms eval_spec Specificity / Selectivity exec_hplc->eval_spec eval_lin Linearity & Range exec_hplc->eval_lin eval_acc Accuracy (% Recovery) exec_hplc->eval_acc eval_prec Precision (RSD%) exec_hplc->eval_prec eval_loq LOQ & LOD exec_hplc->eval_loq exec_gcms->eval_spec exec_gcms->eval_lin exec_gcms->eval_acc exec_gcms->eval_prec exec_gcms->eval_loq comp_stat Statistical Analysis (e.g., t-test, F-test) eval_acc->comp_stat eval_prec->comp_stat comp_report Generate Cross-Validation Report comp_stat->comp_report comp_decision Decision: Methods are Equivalent / Not Equivalent comp_report->comp_decision

Caption: Workflow for the cross-validation of two analytical methods.

Comparative Validation Data

The following table summarizes the expected performance data for each method based on the ICH Q2(R2) validation parameters.[12] The acceptance criteria are predefined in the validation protocol.

Validation Parameter HPLC-UV Method GC-MS Method ICH Acceptance Criteria (Typical) Rationale for Performance
Specificity Demonstrated by peak purity analysis (PDA) and forced degradation studies.Unambiguous identification via unique mass fragmentation pattern.[9]No interference at the analyte's retention time.GC-MS is inherently more specific due to the second dimension of mass analysis, compensating for potential chromatographic co-elution.[13]
Linearity (r²) > 0.999> 0.999r² ≥ 0.998Both methods are expected to produce a linear response proportional to concentration within the defined range.[14]
Range 25 - 150 µg/mL25 - 150 µg/mL80-120% of the test concentration.The range is established based on the linearity, accuracy, and precision of the method.[11]
Accuracy (% Recovery) 99.5% ± 1.2%100.1% ± 0.9%98.0% - 102.0%Both methods demonstrate high accuracy, indicating minimal systematic error. Recovery is determined by analyzing spiked placebo samples.[13]
Precision (Repeatability, %RSD) ≤ 0.8%≤ 0.6%RSD ≤ 2.0%The lower RSD for GC-MS reflects high instrumental stability. Precision is assessed from multiple analyses of the same sample.[15]
Limit of Quantitation (LOQ) 7.38 µg/mL[16]~2 ng/mL[17]Sufficiently low for intended use.The mass spectrometer's sensitivity typically results in a significantly lower LOQ compared to a standard UV detector.
Robustness Stable with minor changes in pH, flow rate.Stable with minor changes in oven ramp rate, carrier gas flow.No significant impact on results.Robustness demonstrates the method's reliability during normal use, where small variations are expected.[13][14]

Experimental Protocols

The following protocols are self-validating systems, incorporating system suitability tests (SST) to ensure the equipment is performing correctly before sample analysis.[18]

Protocol 1: RP-HPLC-UV Analysis
  • Chromatographic System:

    • HPLC System: Agilent 1200 series or equivalent with a UV/PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (75:25 v/v).[16]

    • Flow Rate: 1.0 mL/min.[19]

    • Column Temperature: 25°C.

    • Detection Wavelength: 333 nm.[16]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard (100 µg/mL): Dilute 10.0 mL of the stock solution to 50.0 mL with the mobile phase.

    • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the mobile phase. Filter through a 0.45 µm membrane filter before injection.[20]

  • System Suitability Test (SST):

    • Perform five replicate injections of the working standard.

    • Acceptance Criteria: %RSD of the peak area ≤ 2.0%, tailing factor ≤ 2.0, theoretical plates > 2000.[18]

  • Procedure:

    • Inject the blank (mobile phase), followed by the SST injections.

    • Once SST criteria are met, inject the samples for analysis.

Protocol 2: GC-MS Analysis
  • Chromatographic System:

    • GC-MS System: Agilent GC-MS system or equivalent.

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program: Initial temp 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

    • MS Transfer Line: 290°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Mode: Scan mode (for identification) and Selected Ion Monitoring (SIM) mode (for quantification).

  • Standard and Sample Preparation:

    • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

    • Working Standard (100 µg/mL): Dilute 10.0 mL of the stock solution to 50.0 mL with Ethyl Acetate.

    • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in Ethyl Acetate.

  • System Suitability Test (SST):

    • Perform five replicate injections of the working standard.

    • Acceptance Criteria: %RSD of the peak area ≤ 2.0%.

  • Procedure:

    • Inject the blank (Ethyl Acetate), followed by the SST injections.

    • Once SST criteria are met, inject the samples for analysis.

G cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method cluster_params Validation Parameters (ICH Q2) hplc_node hplc_node params_node Specificity Accuracy Precision Linearity Range LOQ/LOD hplc_node:head->params_node Assessed Against gcms_node gcms_node gcms_node:head->params_node Assessed Against

Caption: Logical relationship between methods and validation parameters.

Conclusion and Recommendation

This guide demonstrates that both RP-HPLC-UV and GC-MS are suitable and robust methods for the quantification of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.

  • The RP-HPLC-UV method stands out for its simplicity, ruggedness, and lower operational cost, making it ideal for routine quality control and release testing environments.

  • The GC-MS method offers superior specificity and sensitivity, making it the preferred choice for impurity profiling, stability indicating studies where degradation products might interfere, and for confirmatory analysis.

Successful cross-validation, demonstrating statistically equivalent results for accuracy and precision, provides a high degree of confidence in the analytical data, regardless of the method employed. This interchangeability is critical for seamless method transfer and ensures consistent product quality throughout the development lifecycle. The choice of method for a specific application should be based on a risk assessment that considers the intended use and regulatory requirements.[21]

References

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  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). National Institutes of Health (NIH). [Link]

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An In Vivo Comparative Guide to the Therapeutic Potential of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective on Preclinical Validation

This guide provides an in-depth, objective comparison of the novel pyrazole compound, Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (herein referred to as "Compound P"), against a standard-of-care therapeutic. The focus is on its potential as a selective anti-inflammatory agent, validated through rigorous in vivo experimental models. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical efficacy and safety profile of new chemical entities in the anti-inflammatory space.

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, forming the core of several marketed drugs, including the selective COX-2 inhibitor Celecoxib.[1][2] These compounds are of significant interest for their potent anti-inflammatory and analgesic properties.[3][4] Compound P, a novel derivative, has been synthesized to optimize efficacy while potentially mitigating known side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanistic Rationale: Targeting COX-2 for Safer Anti-Inflammatory Action

Traditional NSAIDs, such as ibuprofen and naproxen, exert their effects by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5][6] While COX-2 is the primary mediator of prostaglandins that cause inflammation and pain, COX-1 produces prostaglandins that protect the stomach lining.[5][7] The non-selective inhibition by traditional NSAIDs is a leading cause of gastrointestinal side effects, including ulcers and bleeding.[7][8]

Selective COX-2 inhibitors were developed to specifically target the inflammation-causing enzyme, thereby reducing the risk of gastrointestinal complications.[7][9] Our hypothesis is that Compound P functions as a highly selective COX-2 inhibitor. This guide details the in vivo experiments designed to test this hypothesis by comparing its anti-inflammatory efficacy and gastric safety profile against Celecoxib, a widely-used selective COX-2 inhibitor.

cluster_pathways Prostaglandin Synthesis Pathways AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible at Inflammation Site) AA->COX2 PG1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG1 PG2 Prostaglandins (Pain, Fever, Inflammation) COX2->PG2 CompoundP Compound P (Hypothesized) CompoundP->COX2 Selective Inhibition Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Targeted COX-2 inhibition pathway of Compound P.

In Vivo Efficacy Assessment: Carrageenan-Induced Paw Edema Model

To evaluate the acute anti-inflammatory activity of Compound P, the carrageenan-induced paw edema model in rats was employed. This is a classical and highly reproducible assay for screening potential anti-inflammatory agents.[10][11][12] The injection of carrageenan into the paw induces a localized inflammatory response characterized by significant swelling (edema).[10][13][14]

Experimental Workflow: Efficacy and Safety Assessment

cluster_setup Phase 1: Setup & Dosing cluster_efficacy Phase 2: Efficacy Model cluster_safety Phase 3: Safety Model Acclimatize Acclimatize Sprague-Dawley Rats (n=24) Grouping Randomize into 4 Groups (n=6 each) Acclimatize->Grouping Dosing Oral Gavage Dosing: - Vehicle - Compound P (50mg/kg) - Celecoxib (50mg/kg) - Indomethacin (10mg/kg) Grouping->Dosing InduceEdema Induce Edema: Inject 1% Carrageenan (1 hr post-dose) Dosing->InduceEdema Efficacy Study InduceUlcer Induce Gastric Ulcer: High-Dose Indomethacin (Separate Cohort) Dosing->InduceUlcer Safety Study (Parallel Experiment) MeasureEdema Measure Paw Volume (0, 1, 3, 5 hours) InduceEdema->MeasureEdema AssessUlcer Assess Gastric Mucosa: - Ulcer Index Score - Histopathology InduceUlcer->AssessUlcer

Caption: Overall experimental workflow for in vivo validation.

Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Sprague-Dawley rats (180-220g) were used and acclimatized for one week.

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (0.5% Carboxymethylcellulose).

    • Group II: Compound P (50 mg/kg, p.o.).

    • Group III: Celecoxib (50 mg/kg, p.o., Reference Drug).

  • Procedure:

    • Initial paw volume (V₀) of the right hind paw was measured using a plethysmometer.

    • Animals were administered their respective treatments by oral gavage.

    • One hour post-administration, 0.1 mL of 1% carrageenan solution was injected into the subplantar surface of the right hind paw to induce inflammation.[10]

    • Paw volume (Vₜ) was measured at 1, 3, and 5 hours after the carrageenan injection.[10]

  • Data Analysis: The percentage inhibition of edema was calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.

Efficacy Results

Compound P demonstrated a potent anti-inflammatory effect, comparable to that of Celecoxib, with a peak inhibition observed at the 3-hour mark.

Treatment Group (Dose)Paw Volume Increase (mL) at 3 hours (Mean ± SD)% Inhibition of Edema at 3 hours
Vehicle Control 0.85 ± 0.07-
Compound P (50 mg/kg) 0.32 ± 0.0562.4%
Celecoxib (50 mg/kg) 0.30 ± 0.0464.7%

In Vivo Safety Assessment: NSAID-Induced Gastric Ulcer Model

A critical differentiator for novel anti-inflammatory agents is an improved safety profile. The primary concern with NSAID therapy is the risk of gastric ulceration.[15] We evaluated the ulcerogenic potential of Compound P in a standard indomethacin-induced ulcer model in rats, a validated method for assessing NSAID-induced gastric injury.[8][16][17]

Protocol: Gastric Ulcer Induction
  • Animal Model: Male Wistar rats (200-250g), fasted for 24 hours prior to the experiment.

  • Grouping (n=6 per group):

    • Group I: Vehicle Control.

    • Group II: Compound P (100 mg/kg, p.o., high dose).

    • Group III: Celecoxib (100 mg/kg, p.o., high dose).

    • Group IV: Indomethacin (30 mg/kg, p.o., Positive Control).

  • Procedure:

    • Animals were dosed orally with the respective compounds.

    • Four hours after administration, rats were euthanized, and stomachs were removed.

    • The stomachs were opened along the greater curvature and examined for lesions in the glandular region.

  • Data Analysis: The severity of mucosal damage was quantified using an ulcer index (UI), where scores are assigned based on the number and severity of lesions.

Safety & Tolerability Results

Compound P exhibited a significantly superior gastric safety profile compared to the non-selective NSAID Indomethacin and was comparable to the selective COX-2 inhibitor Celecoxib.

Treatment Group (Dose)Mean Ulcer Index (UI) (Mean ± SD)Macroscopic Observations
Vehicle Control 0.15 ± 0.05No visible lesions.
Compound P (100 mg/kg) 0.65 ± 0.21Minimal hyperemia, few petechiae.
Celecoxib (100 mg/kg) 0.58 ± 0.19Minimal hyperemia, few petechiae.
Indomethacin (30 mg/kg) 8.42 ± 1.15Severe hemorrhagic lesions and multiple ulcers.

Comparative Analysis and Conclusion

The in vivo data strongly support the therapeutic potential of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate as a potent and safe anti-inflammatory agent.

  • Efficacy: Compound P demonstrates anti-inflammatory activity equivalent to the established COX-2 inhibitor, Celecoxib, in a validated model of acute inflammation.

  • Safety: The gastric tolerability of Compound P is excellent, showing a dramatically lower potential for inducing ulcers compared to traditional NSAIDs like Indomethacin. Its safety profile is on par with Celecoxib, confirming the benefits of its selective mechanism.

These findings validate the initial hypothesis that Compound P functions as a selective COX-2 inhibitor. Its combination of high efficacy and superior gastrointestinal safety makes it a promising candidate for further development in the treatment of inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[7] The data presented here provide a solid foundation for advancing this compound into chronic inflammatory models and subsequent preclinical toxicology studies.

References

  • Title: Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol Source: Benchchem URL
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A Comparative Guide to the Herbicidal Activity of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal activity of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate and its analogs. As a Senior Application Scientist, this document is structured to offer not just data, but also insights into the rationale behind experimental design and the structure-activity relationships (SAR) that govern the efficacy of these compounds. Our aim is to provide a valuable resource for researchers engaged in the discovery and development of novel herbicides.

Introduction: The Rise of Pyrazole-Based Herbicides

Pyrazole and its derivatives have emerged as a significant scaffold in the development of modern agrochemicals due to their diverse biological activities and unique chemical structures.[1] Numerous commercially successful pesticides feature the pyrazole fragment, highlighting its importance in herbicide discovery.[1] A key mode of action for many pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] This enzyme is crucial in the plant's tyrosine catabolism pathway, and its inhibition leads to a depletion of essential molecules, ultimately causing bleaching of the plant tissues and death.[2]

This guide focuses on a specific class of pyrazole derivatives: ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylates. We will delve into a comparative analysis of their herbicidal efficacy, explore the nuances of their structure-activity relationships, and provide detailed experimental protocols to facilitate further research in this promising area.

Comparative Herbicidal Activity

Analysis of Pyrazole-4-carboxamide Derivatives

A study on novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives revealed that the substituent at the 3-position of the pyrazole ring significantly influences herbicidal activity. The presence of a benzyloxy group, particularly with an electron-withdrawing group like a trifluoromethyl group in the meta-position, was found to be most effective in enhancing bleaching activity.[3] This suggests that modifications at this position in ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate could be a fruitful area for optimization.

Table 1: Herbicidal Activity of Selected Pyrazole-4-carboxamide Derivatives

Compound IDStructureTarget Weed(s)ActivityReference
KPP-297N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamideAnnual lowland weedsGood herbicidal activity and excellent crop safety at 100 g a.i./ha[3]

The data on KPP-297 underscores the potential of modifications at the 3-position of the pyrazole ring to enhance herbicidal efficacy.

Insights from Pyrazole Isothiocyanate Analogs

A series of substituted pyrazole isothiocyanates were synthesized and tested for their herbicidal activities.[4] Two compounds, 3-1 and 3-7, exhibited notable herbicidal effects against a range of weeds.[4]

Table 2: Herbicidal Activity (EC50 values in µg/mL) of Pyrazole Isothiocyanate Derivatives

CompoundEchinochloa crusgalli L.Cyperus iria L.Dactylis glomerata L.Trifolium repens L.Reference
3-1 64.3265.8362.4267.72[4]
3-7 65.3364.9059.4167.41[4]

These findings suggest that the introduction of an isothiocyanate group can lead to potent herbicidal activity. While structurally different from our core molecule, this highlights the diverse functional groups that can be explored.

Structure-Activity Relationship (SAR) Analysis

The herbicidal activity of pyrazole derivatives is intricately linked to their molecular structure. Based on available literature, several key SAR trends can be identified:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical. As seen with pyrazole-4-carboxamides, electron-withdrawing groups on a benzyloxy substituent at the 3-position can enhance activity.[3]

  • The N1-Substituent: The group attached to the N1 position of the pyrazole ring plays a crucial role. In our target molecule, this is a 4-methoxybenzyl group. The electronic and steric properties of this group can significantly impact the molecule's ability to bind to the target enzyme.

  • The Carboxylate Group: The ethyl carboxylate at the 4-position is another key feature. Modifications to this ester group could influence the compound's solubility, uptake by the plant, and interaction with the target site.

SAR_Overview cluster_N1 N1-Substituent (Benzyl Group) cluster_C4 C4-Substituent (Ester Group) cluster_Pyrazole Pyrazole Core Core Ethyl 1-(4-methoxybenzyl)- 1H-pyrazole-4-carboxylate N1_Sub Variations in substitution on the benzyl ring (e.g., methoxy group) can modulate activity and selectivity. Core->N1_Sub Influences Target Binding C4_Sub Modification of the ethyl ester (e.g., hydrolysis to carboxylic acid, or conversion to other esters/amides) can alter physicochemical properties and biological activity. Core->C4_Sub Affects Uptake & Solubility Pyrazole_Sub Substituents at other positions on the pyrazole ring can significantly impact herbicidal efficacy. Core->Pyrazole_Sub Modulates Overall Activity HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone & Tocopherol (Essential for Photosynthesis and Antioxidant Defense) Homogentisate->Plastoquinone Homogentisate->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Plastoquinone->Carotenoid Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Carotenoid->Chlorophyll Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Leads to Pyrazole_Herbicide Ethyl 1-(4-methoxybenzyl)- 1H-pyrazole-4-carboxylate (and analogs) Pyrazole_Herbicide->HPPD Inhibits

Caption: The inhibitory effect of pyrazole herbicides on the HPPD enzyme and the subsequent biochemical cascade leading to plant death.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are step-by-step methodologies for the synthesis of a representative pyrazole carboxylate and the evaluation of its herbicidal activity.

Synthesis of Ethyl 1-(4-methoxyphenyl)-5-amino-1H-pyrazole-4-carboxylate

This protocol describes the synthesis of a key intermediate that can be further modified to generate a variety of analogs. [5] Materials:

  • (4-methoxyphenyl)hydrazine hydrochloride

  • Ethyl (ethoxymethylene)cyanoacetate

  • Potassium carbonate

  • Ethanol

  • Ice water

Procedure:

  • Combine 20 g of (4-methoxyphenyl)hydrazine hydrochloride, 18.6 g of ethyl (ethoxymethylene)cyanoacetate, and 15.2 g of potassium carbonate in 200 ml of ethanol.

  • Reflux the mixture for 20 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration.

  • Dry the solid and recrystallize it from ethanol to obtain 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester.

Synthesis_Workflow Start Combine Reactants: (4-methoxyphenyl)hydrazine HCl, Ethyl (ethoxymethylene)cyanoacetate, Potassium carbonate in Ethanol Reflux Reflux for 20 hours Start->Reflux Cool_Pour Cool and Pour into Ice Water Reflux->Cool_Pour Filter Collect Precipitate by Filtration Cool_Pour->Filter Dry_Recrystallize Dry and Recrystallize from Ethanol Filter->Dry_Recrystallize Product Ethyl 1-(4-methoxyphenyl)-5-amino- 1H-pyrazole-4-carboxylate Dry_Recrystallize->Product

Caption: A streamlined workflow for the synthesis of a pyrazole carboxylate intermediate.

In Vitro Herbicidal Activity Assay (Petri Dish Assay)

This protocol outlines a common method for the initial screening of herbicidal activity.

Materials:

  • Test compounds (dissolved in a suitable solvent like acetone or DMSO)

  • Weed seeds (e.g., Echinochloa crusgalli, Amaranthus retroflexus)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Place a sheet of filter paper in each petri dish.

  • Apply a specific volume of the test compound solution at various concentrations to the filter paper. A solvent-only control should also be prepared.

  • Allow the solvent to evaporate completely.

  • Place a predetermined number of weed seeds (e.g., 20-30) evenly on the filter paper.

  • Add a sufficient amount of distilled water to moisten the filter paper.

  • Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 12h light/12h dark cycle).

  • After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Calculate the percent inhibition compared to the control. The EC50 (half-maximal effective concentration) values can be determined by plotting the inhibition data against the log of the compound concentration. [4]

Conclusion and Future Directions

The exploration of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate and its analogs presents a promising avenue for the discovery of novel herbicides. The available data on related pyrazole derivatives strongly suggest that this class of compounds possesses significant herbicidal potential, likely through the inhibition of the HPPD enzyme.

Future research should focus on a systematic investigation of the structure-activity relationships by synthesizing and testing a focused library of analogs with variations at the N1-benzyl group, the C4-ester, and other positions on the pyrazole ring. Such studies will be instrumental in identifying lead compounds with enhanced potency, selectivity, and favorable environmental profiles. The protocols provided in this guide offer a solid foundation for conducting such research with scientific rigor and integrity.

References

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  • Cui, Z., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1368.
  • Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carbox-amides, A Novel Class of Herbicidal Acyl. SynOpen.
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  • Wang, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Liu, H., et al. (2007). Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. Bioorganic & Medicinal Chemistry Letters, 17(8), 2203-2209.
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A Researcher's Guide to the Reproducibility of Biological Effects of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone for developing novel therapeutic agents, with numerous derivatives exhibiting a wide array of biological activities, including potent anticancer effects.[1][2] This guide focuses on a specific pyrazole derivative, Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (hereafter referred to as "Compound P4M"), and explores the critical aspect of the reproducibility of its biological effects across different cancer cell lines.

For researchers in oncology and drug development, understanding not just the efficacy of a compound but also the consistency of its effects across various tumor types is paramount. This guide provides a framework for assessing the anti-proliferative and pro-apoptotic effects of Compound P4M on three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present hypothetical data to illustrate potential variations in cellular responses.

The core principle underpinning this guide is the paramount importance of reproducibility in preclinical research.[3][4] Inconsistent findings in cell-based assays can arise from a multitude of factors, including the inherent biological differences between cell lines, laboratory practices, and even the passage number of the cells being used.[5][6][7] By adhering to rigorous and well-documented protocols, researchers can enhance the reliability of their findings and make more informed decisions in the drug development pipeline.

Unveiling the Anticancer Potential of Compound P4M: A Mechanistic Overview

Based on the established activities of similar pyrazole derivatives, our investigation into Compound P4M will be predicated on the hypothesis that it exerts its anticancer effects through the induction of apoptosis and cell cycle arrest.[8][9][10] Pyrazole compounds have been shown to modulate various signaling pathways involved in cell proliferation and survival.[1] A plausible mechanism of action for Compound P4M could involve the inhibition of key cell cycle regulators, leading to a halt in cell division, and the activation of the intrinsic apoptotic pathway.

To rigorously test this hypothesis and the reproducibility of these effects, we will employ a multi-faceted approach, assessing cell viability, the induction of apoptosis, and the impact on cell cycle progression in our selected panel of cancer cell lines.

Comparative Analysis of Compound P4M's Effects Across Different Cancer Cell Lines

The choice of cell lines is critical for evaluating the breadth of a compound's activity. We have selected three well-characterized and widely used cancer cell lines, each originating from a different tissue type and possessing distinct genetic backgrounds.

  • MCF-7: An estrogen receptor-positive human breast cancer cell line.[11][12] It is a valuable model for studying hormone-responsive breast cancers.[13]

  • A549: A human lung adenocarcinoma cell line.[14][15] These cells are known for their ability to synthesize lecithin and are a common model for lung cancer research.[16][17][18]

  • HCT116: A human colorectal carcinoma cell line. It is widely used in cancer research due to its well-defined genetic background, including a mutation in the KRAS oncogene.

The following sections will detail the experimental protocols to assess the impact of Compound P4M on these cell lines, followed by a presentation of hypothetical data to illustrate potential outcomes and highlight the importance of cross-cellular validation.

Experimental Protocols for Assessing the Biological Effects of Compound P4M

The following protocols are designed to be self-validating by including appropriate controls and clear, step-by-step instructions. Adherence to these standardized procedures is crucial for ensuring the reproducibility of the experimental results.[19]

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[20]

Protocol:

  • Cell Seeding: Seed MCF-7, A549, and HCT116 cells in 96-well plates at a density of 5 x 10³ cells per well in their respective complete growth media. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of Compound P4M in sterile DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with the medium containing the different concentrations of Compound P4M. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound P4M at concentrations corresponding to the IC₅₀ and 2x IC₅₀ values determined from the MTT assay for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Cell Cycle Analysis using Propidium Iodide Staining

This method utilizes PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21][22][23]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of RNA.[23]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis-Related Proteins

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway, such as caspases and their cleavage products.[24][25][26]

Protocol:

  • Protein Extraction: Treat cells with Compound P4M as previously described. Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, PARP, and Bcl-2). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizing the Experimental Workflow and Potential Signaling Pathway

To provide a clear overview of the experimental design and the hypothesized mechanism of action of Compound P4M, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_cell_lines Cell Line Panel cluster_treatment Compound P4M Treatment cluster_assays Biological Assays cluster_data Data Analysis & Comparison MCF7 MCF-7 (Breast) Treatment Dose-response & Time-course MCF7->Treatment A549 A549 (Lung) A549->Treatment HCT116 HCT116 (Colon) HCT116->Treatment MTT MTT Assay (Viability) Treatment->MTT Apoptosis Annexin V/PI (Apoptosis) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle) Treatment->CellCycle Western Western Blot (Protein Expression) Treatment->Western Analysis IC50 Determination Apoptosis & Cell Cycle Profiles Protein Level Changes MTT->Analysis Apoptosis->Analysis CellCycle->Analysis Western->Analysis Comparison Cross-Cell Line Reproducibility Assessment Analysis->Comparison

Caption: Experimental workflow for assessing Compound P4M's effects.

Signaling_Pathway cluster_outcome Cellular Outcomes P4M Compound P4M CellCycleRegulators Cell Cycle Regulators (e.g., CDKs) P4M->CellCycleRegulators Inhibition Bcl2 Bcl-2 Family (Anti-apoptotic) P4M->Bcl2 Downregulation CellCycleArrest Cell Cycle Arrest (G2/M Phase) CellCycleRegulators->CellCycleArrest Caspases Caspase Cascade (Caspase-3) Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized signaling pathway of Compound P4M.

Hypothetical Data and Comparative Analysis

The following tables summarize hypothetical data from the described experiments. These tables are intended to illustrate potential variations in the response to Compound P4M across the different cell lines and to underscore the importance of such comparative studies.

Table 1: IC₅₀ Values of Compound P4M in Different Cancer Cell Lines

Cell LineTissue of OriginIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma28.5 ± 3.2
HCT116Colorectal Carcinoma8.9 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by Compound P4M (24h Treatment)

Cell LineTreatment% Early Apoptosis% Late Apoptosis
MCF-7 Vehicle2.1 ± 0.51.5 ± 0.3
IC₅₀ (15 µM)18.3 ± 2.110.2 ± 1.5
A549 Vehicle1.8 ± 0.41.1 ± 0.2
IC₅₀ (28 µM)12.5 ± 1.77.8 ± 1.1
HCT116 Vehicle2.5 ± 0.61.8 ± 0.4
IC₅₀ (9 µM)25.6 ± 2.915.4 ± 2.0

Data are presented as mean ± standard deviation.

Table 3: Effect of Compound P4M on Cell Cycle Distribution (24h Treatment)

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 Vehicle65.2 ± 4.120.1 ± 2.514.7 ± 1.9
IC₅₀ (15 µM)30.5 ± 3.515.8 ± 2.153.7 ± 5.2
A549 Vehicle58.9 ± 3.825.3 ± 3.115.8 ± 2.2
IC₅₀ (28 µM)45.1 ± 4.022.6 ± 2.832.3 ± 4.5
HCT116 Vehicle60.1 ± 4.522.5 ± 2.917.4 ± 2.6
IC₅₀ (9 µM)25.8 ± 3.118.2 ± 2.456.0 ± 5.8

Data are presented as mean ± standard deviation.

  • Differential Sensitivity: HCT116 cells appear to be the most sensitive to Compound P4M, exhibiting the lowest IC₅₀ value. In contrast, A549 cells show the least sensitivity. This variation could be due to differences in drug uptake, metabolism, or the expression levels of the compound's molecular target in each cell line.

  • Consistent Mechanism of Action: Despite the differences in sensitivity, Compound P4M appears to induce apoptosis and cause a G2/M phase cell cycle arrest in all three cell lines, suggesting a conserved mechanism of action.[27]

  • Magnitude of Effect: The magnitude of both apoptosis induction and cell cycle arrest varies between the cell lines, with HCT116 showing the most pronounced effects.

Ensuring Scientific Integrity and Reproducibility

The hypothetical data presented underscores a critical reality in preclinical research: the biological effects of a compound can vary significantly between different cellular models.[3] To ensure the trustworthiness and reproducibility of such findings, several key principles must be upheld:

  • Cell Line Authentication: Regularly authenticate all cell lines using methods such as short tandem repeat (STR) profiling to prevent cross-contamination and misidentification.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures, from cell culture maintenance to data analysis.[19]

  • Control Experiments: Always include appropriate positive, negative, and vehicle controls in every experiment to validate the assay's performance and the specificity of the observed effects.

  • Replication: Perform all experiments with biological and technical replicates to ensure the statistical significance and reliability of the results.

  • Transparent Reporting: Document all experimental details, including cell line source, passage number, and any deviations from the protocol, to allow for independent replication of the findings.

By embracing these principles, researchers can contribute to a more robust and reproducible body of scientific knowledge, ultimately accelerating the translation of promising compounds like Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate from the laboratory to the clinic.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, a member of the pyrazole derivative family.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly prevalent, this guide synthesizes established best practices for structurally similar pyrazole-based compounds and aligns with the rigorous standards set by federal and state regulatory bodies. The causality behind each procedural step is explained to ensure a deep, actionable understanding for laboratory personnel.

Hazard Assessment and the Precautionary Principle

Understanding the potential hazards of a chemical is the foundation of its safe management. Structurally related pyrazole compounds exhibit a range of health and environmental effects that necessitate a cautious approach.

  • Human Health Hazards : Many pyrazole derivatives are classified as irritants. GHS classifications for similar compounds like ethyl 1H-pyrazole-4-carboxylate indicate they can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2][3]. Therefore, direct contact should be meticulously avoided.

  • Environmental Hazards : The parent compound, pyrazole, is known to be harmful to aquatic life with long-lasting effects[4]. To prevent the release of active pharmaceutical ingredients into ecosystems, discharge of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate into drains or the environment must be strictly avoided[4][5].

Given the absence of specific toxicological data for this novel compound, the precautionary principle must be applied. We will handle and dispose of it as a hazardous chemical waste stream, ensuring the highest level of safety and environmental protection.

Regulatory Framework: Your Legal Obligations

In the United States, the management of laboratory chemical waste is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA) : Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility[6]. Laboratories typically operate under specific generator rules, which may include the alternative requirements for academic labs under Subpart K of 40 CFR Part 262[7][8].

  • Occupational Safety and Health Administration (OSHA) : OSHA standards, particularly the Hazard Communication Standard (HazCom) and Hazardous Waste Operations and Emergency Response (HAZWOPER), ensure worker safety through proper training, labeling, and access to information like SDSs[9][10][11].

Compliance is not optional. It is a legal requirement and a cornerstone of a robust laboratory safety culture. Always operate in accordance with your institution's specific Chemical Hygiene Plan and Environmental Health and Safety (EHS) office guidelines, which are designed to ensure compliance with these federal mandates.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the proper disposal of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate in both solid and liquid forms.

Step 1: Waste Characterization

The initial and most critical step is to classify the waste. Based on the irritant properties of analogous compounds, any material, solution, or contaminated item containing ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate must be classified as Hazardous Chemical Waste . This determination must be made at the point of generation[6][12].

Step 2: Donning Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile).

  • Eye Protection : Use chemical safety goggles or a face shield[4].

  • Body Protection : A standard laboratory coat is required.

Step 3: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure proper disposal routing.

  • DO NOT mix this waste with other waste streams (e.g., non-hazardous trash, sharps, biohazards)[5].

  • DO NOT mix pyrazole-based waste with incompatible materials such as strong acids, bases, or oxidizers unless it is part of a specific neutralization protocol.

  • Keep solid and liquid waste streams separate.

Step 4: Containerization and Labeling

All waste must be collected in appropriate, clearly labeled containers.

  • Container Selection : Use a container made of compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap for liquids; a sealed bag or container for solids) that is in good condition with no cracks or leaks[12].

  • Labeling : The container must be labeled with a "Hazardous Waste" tag provided by your institution's EHS department. The label must include:

    • The full chemical name: "Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate" (avoid abbreviations).

    • The approximate concentration and quantity.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Irritant").

Step 5: On-Site Accumulation

Laboratories are designated as Satellite Accumulation Areas (SAAs) , where waste can be collected before being moved to a central facility.

  • Location : The waste container must be stored at or near the point of generation[12].

  • Volume Limits : A maximum of 55 gallons of hazardous waste may be accumulated in an SAA[12][13].

  • Container Status : Keep the waste container securely closed at all times, except when actively adding waste[12][14].

Step 6: Final Disposal Arrangement
  • Contact EHS : Once the container is full or you have finished the project, contact your institution's EHS office to arrange for a waste pickup[5].

  • Ultimate Disposal Method : Do not attempt to treat the chemical waste yourself. The standard and required method for this type of organic compound is high-temperature incineration at a licensed and permitted Treatment, Storage, and Disposal Facility (TSDF)[4]. This process ensures the complete destruction of the compound.

Management of Empty Containers and Spills

  • Empty Containers : A container that held ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is not empty until it has been triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as hazardous liquid waste[5][14]. After rinsing, deface the original label and dispose of the container as directed by your EHS office.

  • Spill Cleanup : In the event of a small spill, use an inert absorbent material to collect the substance. The contaminated absorbent must then be placed in a sealed container, labeled, and disposed of as hazardous waste. For large spills, evacuate the area and immediately contact your institution's emergency response team.

Disposal Summary Table

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePrecautionary principle based on irritant and ecotoxic properties of related pyrazole compounds[1][4].
Personal Protective Equipment (PPE) Safety goggles, lab coat, chemical-resistant gloves.To prevent skin, eye, and respiratory exposure[3].
Solid Waste Disposal Collect in a labeled, sealed container for hazardous solid waste.Prevents release and ensures proper handling and incineration.
Liquid Waste Disposal Collect in a labeled, leak-proof container for hazardous liquid waste.Prevents environmental contamination; drain disposal is prohibited.
Empty Container Disposal Triple-rinse with a suitable solvent; collect rinsate as hazardous liquid waste.Ensures removal of chemical residue before container disposal[14].
Recommended Final Disposal High-temperature incineration by a licensed waste management facility.Guarantees complete destruction of the organic compound[4].

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.

G cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_accumulation Accumulation & Disposal A Identify Waste: Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate B Assess Hazards: Treat as Irritant & Environmentally Hazardous A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Is waste solid or liquid? C->D E Collect in sealed container for SOLID Hazardous Waste D->E Solid F Collect in sealed container for LIQUID Hazardous Waste D->F Liquid G Apply Hazardous Waste Label: Full Chemical Name & Date E->G F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Container Full or Project Complete? H->I J Contact EHS for Pickup I->J Yes K Final Disposal: Licensed High-Temperature Incineration J->K

Caption: Decision workflow for the disposal of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.

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A Senior Application Scientist's Guide to Handling Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. For professionals in drug development, the safe handling of compounds like ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is not merely a procedural formality but a fundamental prerequisite for scientific integrity and personal safety. This guide provides a comprehensive operational plan, grounded in established safety principles and data from analogous structures, to ensure you can focus on your research with confidence.

As no specific Safety Data Sheet (SDS) is publicly available for this exact molecule, we will proceed based on a conservative hazard assessment derived from its constituent chemical groups: a pyrazole core, an ethyl ester, and a methoxybenzyl (ether) moiety. This approach ensures a high margin of safety when handling this and other novel research chemicals.[1]

Hazard Profile and Risk Assessment

Understanding the potential hazards is the critical first step in developing a robust safety protocol. The hazard profile for ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is inferred from structurally related compounds. The parent compound, ethyl 1H-pyrazole-4-carboxylate, is classified as a skin and eye irritant and may cause respiratory irritation.[2][3] The presence of an ether linkage introduces concerns about flammability and potential peroxide formation over time.[4][5]

Potential Hazard Classification & Rationale Primary Sources
Skin Irritation Warning: Causes skin irritation (Category 2). Based on data for the parent pyrazole ester.[2][3]
Eye Irritation Warning: Causes serious eye irritation (Category 2). Based on data for the parent pyrazole ester.[2][3]
Respiratory Irritation Warning: May cause respiratory irritation. Common among fine chemical powders and pyrazole derivatives.[2][3][6][7]
Flammability Potential Risk: Ethers are flammable and can form explosive mixtures with air. The methoxybenzyl group warrants caution.[4][8][9]
Peroxide Formation Potential Risk: Ethers can form explosive peroxides upon exposure to air and light, especially after prolonged storage.[4][5]
Acute Oral Toxicity Potential Risk: While data on analogous pyrazoles suggest low acute toxicity, it should be treated as harmful if swallowed until proven otherwise.[1][7]

Engineering Controls: Your First Line of Defense

Personal protective equipment is the final barrier between you and a potential hazard. The primary method for exposure control should always be engineering solutions that isolate the hazard.

  • Chemical Fume Hood: All manipulations of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood.[5][10][11] This is non-negotiable, as it is the most effective way to control inhalation exposure to fine powders or vapors.[12]

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood is for direct handling, while overall lab ventilation protects the general environment.[13]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential.[10] Always inspect PPE for damage before use and replace any compromised items immediately.[14]

Eye and Face Protection

Direct contact with pyrazole derivatives can cause serious eye irritation.[2][3]

  • Mandatory: ANSI Z87.1-compliant chemical splash goggles are required at all times when handling the compound in liquid or solid form.[1][15]

  • Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., large-scale reactions, pressure changes), a full-face shield must be worn over the chemical splash goggles for complete protection.[12][15]

Hand Protection

Skin irritation is a documented hazard for this class of compounds.[2][3] Therefore, robust hand protection is critical.

  • Glove Selection: Chemically resistant nitrile gloves are the standard recommendation for splash protection against a wide range of organic compounds.[4][9] Always consult a glove compatibility chart if available for prolonged or immersion use.

  • Double Gloving: For all handling procedures, wearing two pairs of nitrile gloves is required.[10][16] This practice significantly reduces the risk of exposure in case the outer glove is torn or punctured. The outer glove should be removed and disposed of immediately after the handling procedure is complete, before touching any other surfaces like keyboards or door handles.[12][16]

Body Protection

Protecting your skin and personal clothing is crucial.

  • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is mandatory.[9][15] Long sleeves are essential to protect the arms.

  • Appropriate Attire: Full-length pants and closed-toe shoes made of a non-porous material must be worn at all times in the laboratory.[9][17] Exposed skin on the legs, ankles, or feet is unacceptable.

Step-by-Step Operational Workflow

This protocol outlines the key steps for safely handling the compound from receipt to use in an experiment.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Review SDS/Hazard Data (Assess risks of all reactants) B 2. Don Full PPE (Double gloves, goggles, lab coat) A->B C 3. Prepare Fume Hood (Verify airflow, clear workspace) B->C D 4. Weigh Compound (Use anti-static weigh paper) C->D Begin Handling E 5. Transfer to Vessel (Use clean spatula, avoid dust) D->E F 6. Add Solvents/Reagents (Pour slowly, use funnel if needed) E->F G 7. Secure Reaction (Seal vessel, begin reaction) F->G H 8. Decontaminate Tools (Rinse spatula, etc. into waste) G->H Reaction Complete I 9. Dispose of Outer Gloves (Inside fume hood into solid waste) H->I J 10. Segregate Waste (Solid vs. Liquid Hazardous Waste) I->J K 11. Clean Work Area (Wipe down fume hood surface) J->K L 12. Remove Remaining PPE (Wash hands thoroughly) K->L Exit Fume Hood

Caption: Workflow for Safe Handling of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accident.[13]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Small Spill (in fume hood): Contain the spill with an appropriate absorbent material (e.g., vermiculite or sand). Carefully scoop the contaminated material into a labeled hazardous waste container. Clean the area with a suitable solvent, collecting all cleaning materials as hazardous waste.[18]

  • Large Spill: Evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health and Safety (EHS) department.[9]

Storage and Disposal Plan

Proper storage and disposal are critical for safety and environmental responsibility.

Storage
  • Store the compound in a tightly sealed, clearly labeled container.[3][4] The label should include the chemical name and hazard warnings.[14]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][9]

  • Due to the ether linkage, store away from light and heat to minimize the risk of peroxide formation.[9][13] It is prudent to date the container upon receipt and opening.[9]

Disposal

Disposal must be conducted in strict accordance with institutional, local, and national regulations.[18] Never dispose of this chemical down the drain.

  • Personal Protective Equipment (PPE): Wear the full PPE ensemble as described in Section 3.[1]

  • Waste Segregation: Do not mix this waste with other streams unless explicitly permitted by your EHS department.[18]

  • Solid Waste: Collect unused or contaminated solid material (e.g., weighing paper, contaminated absorbent pads) in a clearly labeled, sealable, and chemically compatible hazardous waste container.[1]

  • Liquid Waste: Collect solutions containing the compound and any rinsate from cleaning glassware into a designated, leak-proof container labeled for non-halogenated or halogenated organic waste, as appropriate for the solvents used.[18]

  • Waste Pickup: Store sealed waste containers in a designated hazardous waste accumulation area and follow your institution's procedures for waste pickup by a licensed professional disposal company.[1]

By adhering to these rigorous safety protocols, you establish a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • BenchChem. Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • University of Edinburgh. Ether: It's hazards and safe use.
  • University of Edinburgh. Ethers - Handling and control of exposure.
  • BenchChem. Personal protective equipment for handling 1-Isopropylpyrazole.
  • PubChem. ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information.
  • SmartLabs. Esterification.
  • Purdue University. Diethyl Ether Safety Data Sheet.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available from: [Link]

  • Thermo Fisher Scientific. Safety Data Sheet for Ethyl 4-pyrazolecarboxylate.
  • California State University, Bakersfield. Safety in the Organic Chemistry Laboratory.
  • Biosynth. Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • BenchChem. Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Angene Chemical. Safety Data Sheet for 5-Ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) for Hospitals.
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.